molecular formula C9H10ClNO2 B1374986 Ethyl 2-(2-chloropyridin-4-yl)acetate CAS No. 937236-73-2

Ethyl 2-(2-chloropyridin-4-yl)acetate

Cat. No.: B1374986
CAS No.: 937236-73-2
M. Wt: 199.63 g/mol
InChI Key: MFDZGDBPQSJAIC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloropyridin-4-yl)acetate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(2-chloropyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDZGDBPQSJAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937236-73-2
Record name ethyl 2-(2-chloropyridin-4-yl)acetate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-chloropyridin-4-yl)acetate from 2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a plausible synthetic route for Ethyl 2-(2-chloropyridin-4-yl)acetate, a valuable heterocyclic building block in medicinal chemistry.[1][2][3] Starting from the readily available 2-chloro-4-methylpyridine[4], this document outlines a multi-step synthesis, delving into the underlying reaction mechanisms, experimental considerations, and the rationale behind the chosen synthetic strategy. The proposed pathway involves the side-chain halogenation of the starting material, followed by cyanation, and subsequent hydrolysis and esterification to yield the target molecule. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering detailed protocols and critical insights for successful execution.

Introduction: The Significance of Pyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in the realm of pharmaceuticals and agrochemicals, owing to their diverse biological activities.[5] Specifically, pyridylacetic acid derivatives are crucial intermediates and core components in a wide array of drug candidates. The target molecule, this compound, with its characteristic substitution pattern, represents a versatile synthon for further molecular elaboration. This guide presents a logical and well-precedented synthetic approach to this compound, starting from 2-chloro-4-methylpyridine.

Overall Synthetic Strategy

The proposed synthesis is a three-step sequence designed for efficiency and practicality in a laboratory setting. The core of this strategy is the functionalization of the methyl group at the 4-position of the pyridine ring.

The key transformations are:

  • Step 1: Side-Chain Halogenation: Conversion of the methyl group of 2-chloro-4-methylpyridine to a halomethyl group, creating a reactive site for nucleophilic substitution.

  • Step 2: Cyanation: Introduction of a cyano group via nucleophilic displacement of the halide. This sets the stage for establishing the desired carboxylic acid ester functionality.

  • Step 3: Hydrolysis and Esterification: Conversion of the nitrile to the corresponding ethyl ester to afford the final product.

Below is a visual representation of the overall synthetic workflow.

Synthetic_Workflow Start 2-Chloro-4-methylpyridine Intermediate1 2-Chloro-4-(chloromethyl)pyridine Start->Intermediate1 Halogenation Intermediate2 2-(2-Chloropyridin-4-yl)acetonitrile Intermediate1->Intermediate2 Cyanation Product This compound Intermediate2->Product Hydrolysis & Esterification

Caption: Overall synthetic route from 2-chloro-4-methylpyridine to this compound.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Side-Chain Halogenation of 2-Chloro-4-methylpyridine

The initial and critical step is the selective halogenation of the methyl group. Free-radical halogenation is a common and effective method for this transformation. Sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like dibenzoyl peroxide or azobisisobutyronitrile (AIBN) is a suitable reagent for this purpose.[6]

Reaction: 2-Chloro-4-methylpyridine → 2-Chloro-4-(chloromethyl)pyridine

Mechanism: The reaction proceeds via a free-radical chain mechanism. The initiator decomposes upon heating to generate radicals, which then abstract a hydrogen atom from the methyl group of 2-chloro-4-methylpyridine to form a resonance-stabilized benzylic-type radical. This radical then reacts with SO₂Cl₂ to yield the chlorinated product and a new radical to continue the chain reaction.

Halogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 R• 2 R• Initiator->2 R• Δ Py-CH3 2-Chloro-4-methylpyridine 2 R•->Py-CH3 Py-CH2• Benzylic Radical Py-CH3->Py-CH2• + R• Py-CH2Cl 2-Chloro-4-(chloromethyl)pyridine Py-CH2•->Py-CH2Cl + SO2Cl2 SO2Cl2 SO2Cl2 SO2Cl• SO2Cl• SO2Cl2->SO2Cl• + Py-CH2• SO2Cl•->Py-CH3 abstracts H

Caption: Simplified free-radical mechanism for the side-chain chlorination.

Experimental Protocol:

  • To a solution of 2-chloro-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or dichlorobenzene), add a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).

  • Heat the mixture to reflux.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise to the refluxing solution.

  • Continue refluxing until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 2-chloro-4-(chloromethyl)pyridine.[6]

Table 1: Reagents for Side-Chain Halogenation

ReagentMolar Eq.Purpose
2-Chloro-4-methylpyridine1.0Starting Material
Sulfuryl Chloride (SO₂Cl₂)1.1Chlorinating Agent
AIBN0.05Radical Initiator
Carbon Tetrachloride-Solvent
Step 2: Cyanation of 2-Chloro-4-(chloromethyl)pyridine

The introduction of the cyano group is achieved through a nucleophilic substitution reaction. The benzylic chloride is a good substrate for Sₙ2 reactions. A variety of cyanide sources can be employed, with sodium or potassium cyanide being common choices.[7]

Reaction: 2-Chloro-4-(chloromethyl)pyridine → 2-(2-Chloropyridin-4-yl)acetonitrile

Mechanism: This is a classic Sₙ2 reaction where the cyanide ion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group in a single concerted step.

Experimental Protocol:

  • Dissolve 2-chloro-4-(chloromethyl)pyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.2 eq) to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitored by TLC).

  • After completion, cool the reaction to room temperature and pour it into a mixture of ice and water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield 2-(2-chloropyridin-4-yl)acetonitrile.

Table 2: Reagents for Cyanation

ReagentMolar Eq.Purpose
2-Chloro-4-(chloromethyl)pyridine1.0Substrate
Sodium Cyanide (NaCN)1.2Cyanide Source
Dimethylformamide (DMF)-Solvent
Step 3: Hydrolysis and Esterification of 2-(2-Chloropyridin-4-yl)acetonitrile

The final step involves the conversion of the nitrile to the desired ethyl ester. This can be achieved in a one-pot procedure by performing an acid-catalyzed hydrolysis of the nitrile to the carboxylic acid, followed by in-situ esterification.[8][9]

Reaction: 2-(2-Chloropyridin-4-yl)acetonitrile → this compound

Mechanism: The reaction proceeds in two stages. First, under strong acidic conditions (e.g., concentrated sulfuric acid in ethanol), the nitrile is hydrolyzed to a carboxylic acid. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water, and subsequent tautomerization and hydrolysis. The resulting carboxylic acid then undergoes a Fischer esterification with the ethanol solvent, which is also acid-catalyzed.[9]

Hydrolysis_Esterification Nitrile 2-(2-Chloropyridin-4-yl)acetonitrile Acid 2-(2-Chloropyridin-4-yl)acetic acid Nitrile->Acid H₃O⁺, Δ Ester This compound Acid->Ester EtOH, H⁺, Δ

Caption: Two-stage conversion of the nitrile to the final ethyl ester.

Experimental Protocol:

  • To a solution of 2-(2-chloropyridin-4-yl)acetonitrile (1.0 eq) in anhydrous ethanol, slowly add concentrated sulfuric acid (2.0-3.0 eq) at 0 °C.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.[10]

Table 3: Reagents for Hydrolysis and Esterification

ReagentMolar Eq.Purpose
2-(2-Chloropyridin-4-yl)acetonitrile1.0Substrate
Anhydrous Ethanol-Solvent & Reagent
Concentrated Sulfuric Acid2.0-3.0Catalyst

Characterization and Purity Assessment

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment of the final product.

Safety Considerations

  • 2-chloro-4-methylpyridine and its derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sulfuryl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood.

  • Sodium cyanide is highly toxic. All manipulations should be performed in a fume hood, and appropriate measures for quenching and disposal of cyanide waste must be followed.

  • Concentrated sulfuric acid is highly corrosive. Use appropriate PPE and add it slowly to other solutions, especially when cooling.

Conclusion

The synthesis of this compound from 2-chloro-4-methylpyridine presented in this guide offers a robust and logical pathway for obtaining this valuable building block. By understanding the underlying mechanisms and adhering to the detailed experimental protocols, researchers can confidently execute this synthesis. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized pyridine derivatives, making this guide a valuable resource for the broader scientific community engaged in drug discovery and development.

References

  • PrepChem. Synthesis of ethyl 4-pyridylacetate. Available at: [Link]

  • Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • PubMed. Hydrolysis derivatives of (pyridyl-2)acetonitrile. Available at: [Link]

  • PubMed. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Available at: [Link]

  • Der Pharma Chemica. One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Available at: [Link]

  • Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Available at: [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-(2-chloropyridin-4-yl)acetate: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

Ethyl 2-(2-chloropyridin-4-yl)acetate is a substituted pyridine derivative that has garnered significant interest within the medicinal chemistry and drug discovery landscape. As a bifunctional molecule, it incorporates a reactive chloro-substituent on the pyridine ring and an ethyl ester moiety, rendering it a valuable and versatile building block for the synthesis of more complex heterocyclic systems. Its strategic importance lies in its ability to serve as a scaffold for introducing the 2-chloropyridine motif, a common pharmacophore in a variety of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, structure, and synthetic utility, offering a technical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValue
CAS Number 937236-73-2[1][2][3][4]
Molecular Formula C₉H₁₀ClNO₂[1][2][3][4]
Molecular Weight 199.63 g/mol [1][2][3]
Physical Form Liquid
Purity Typically ≥96-97%[1][2][3]
Storage 4°C[3]

Structural Elucidation and Spectroscopic Data

The structural identity of this compound is unequivocally confirmed by its IUPAC name, SMILES notation, and various spectroscopic techniques.

IUPAC Name: this compound

SMILES: O=C(OCC)CC1=CC(Cl)=NC=C1[3][4]

InChI Key: MFDZGDBPQSJAIC-UHFFFAOYSA-N

While publicly accessible, detailed spectroscopic data such as NMR and mass spectra are often held by commercial suppliers, spectral databases confirm the availability of 1H NMR, 13C NMR, IR, and MS data for this compound.[1] A representative 1H NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the pyridine ring, and signals in the aromatic region corresponding to the protons on the pyridine ring.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Reactivity: A Chemist's Perspective

The reactivity of this molecule is dominated by its two key functional groups:

  • The 2-chloro substituent: This position is susceptible to nucleophilic aromatic substitution (SNA) reactions. The electron-withdrawing nature of the pyridine nitrogen activates the chloro group for displacement by various nucleophiles, such as amines, thiols, and alkoxides. This reactivity is fundamental to its utility as a building block, allowing for the introduction of diverse functionalities at this position.

  • The ethyl ester: The ester group can undergo a range of classical transformations. Saponification with a base will yield the corresponding carboxylic acid. It can also react with nucleophiles at the carbonyl carbon, for example, in amidation reactions to form amides or reduction to the corresponding alcohol.

Diagram 2: Key Reaction Pathways

G A This compound B Nucleophilic Aromatic Substitution (e.g., with R-NH2) A->B SNA at C2 C Ester Hydrolysis (e.g., with NaOH) A->C Saponification D Amidation (e.g., with R'-NH2) A->D Carbonyl Chemistry E Ethyl 2-(2-(alkylamino)pyridin-4-yl)acetate B->E F 2-(2-chloropyridin-4-yl)acetic acid C->F G 2-(2-chloropyridin-4-yl)-N-alkylacetamide D->G

Caption: Potential reactivity of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is classified as a heterocyclic building block, indicating its primary use as a starting material or intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure is a key component in the synthesis of various kinase inhibitors and other targeted therapeutics.

A notable, albeit structurally related, application can be seen in patent literature for the synthesis of complex pharmaceutical agents. For instance, derivatives of chloropyridine acetates are utilized in the multi-step synthesis of compounds targeting various biological pathways. The strategic placement of the chloro and ester functionalities allows for sequential and site-selective modifications, building molecular complexity towards a final drug candidate.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. It is classified as harmful and an irritant.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before use and to handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound stands out as a valuable and versatile intermediate in organic synthesis. Its bifunctional nature provides chemists with a powerful tool for the construction of complex molecular architectures, particularly in the pursuit of novel pharmaceuticals. A thorough understanding of its properties, reactivity, and safe handling is paramount for its effective and responsible use in the research and development laboratory.

References

  • Appchem. This compound | 937236-73-2. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(2-chloropyridin-4-yl)acetate (CAS 937236-73-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Heterocyclic Building Block

Ethyl 2-(2-chloropyridin-4-yl)acetate, bearing the CAS number 937236-73-2, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural motif, featuring a substituted pyridine ring, offers a versatile scaffold for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive technical exploration of this compound. We will delve into its fundamental properties, dissect its synthetic pathways with mechanistic clarity, and illuminate its applications as a strategic intermediate in the quest for novel therapeutics. Our focus remains steadfast on the principles of scientific integrity, providing not just procedures, but the rationale behind them, all substantiated by authoritative references.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its effective utilization in synthesis and analysis.

Core Properties

The fundamental properties of this compound are summarized in the table below, compiled from reputable chemical suppliers.[1][2][3][4][5]

PropertyValue
CAS Number 937236-73-2
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.64 g/mol
Appearance Liquid
Purity ≥96%
Storage Conditions 4°C, Inert atmosphere
Spectroscopic Signature
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the carbonyl group, and distinct signals for the three protons on the pyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reveal signals for the carbonyl carbon, the carbons of the ethyl group, the methylene carbon, and the five distinct carbons of the 2-chloropyridine ring.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) stretch is expected in the region of 1730-1750 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

Section 2: Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through a multi-step pathway, commencing from readily available starting materials. The following proposed synthesis is a logical amalgamation of established organic chemistry principles and procedures reported for analogous pyridine derivatives.

Proposed Synthetic Pathway

The overall synthetic strategy involves the preparation of the key intermediate, 2-(2-chloropyridin-4-yl)acetic acid, followed by its esterification.

Synthetic Pathway A 2-Chloro-4-methylpyridine B 2-Chloro-4-(trichloromethyl)pyridine A->B Radical Chlorination C 2-(2-Chloropyridin-4-yl)acetic acid B->C Hydrolysis D This compound C->D Fischer-Speier Esterification

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-methylpyridine (Picoline)

The synthesis of the starting material, 2-chloro-4-methylpyridine, can be achieved from 2-amino-4-methylpyridine.[6][7]

  • Reaction Principle: This transformation is a diazotization reaction followed by a Sandmeyer-type reaction. The amino group is converted into a diazonium salt, which is then displaced by a chloride ion.

  • Detailed Protocol:

    • Under ice-salt bath cooling, a solution of sodium nitrite in water is added dropwise to a solution of 2-amino-4-methylpyridine in a suitable acid (e.g., concentrated hydrochloric acid).

    • The reaction mixture is then heated to facilitate the decomposition of the diazonium salt and the introduction of the chloro group.

    • After cooling, the pH is adjusted to the alkaline range with a base such as ammonia.

    • The product, 2-chloro-4-methylpyridine, is then isolated by distillation under reduced pressure.

Step 2: Oxidation to 2-(2-Chloropyridin-4-yl)acetic Acid

The methyl group of 2-chloro-4-methylpyridine is oxidized to a carboxylic acid.

  • Reaction Principle: The oxidation of the methyl group on the pyridine ring can be achieved using strong oxidizing agents.[8][9][10] The reaction proceeds via a series of oxidation steps, ultimately yielding the carboxylic acid.

  • Detailed Protocol:

    • 2-Chloro-4-methylpyridine is dissolved in a suitable solvent, such as water or a mixture of sulfuric and nitric acids.

    • The mixture is heated to a high temperature (e.g., ~200 °C) while being stirred vigorously.

    • The reaction progress is monitored by a suitable technique like TLC or HPLC.

    • Upon completion, the reaction mixture is cooled, and the pH is carefully adjusted to precipitate the 2-(2-chloropyridin-4-yl)acetic acid.

    • The solid product is collected by filtration, washed with cold water, and dried.

Step 3: Fischer-Speier Esterification to this compound

The final step is the esterification of the carboxylic acid with ethanol.

  • Reaction Principle: The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[11][12][13][14][15] To drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed during the reaction can be removed.

  • Detailed Protocol:

    • 2-(2-Chloropyridin-4-yl)acetic acid is dissolved or suspended in a large excess of absolute ethanol.

    • A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.

    • The mixture is heated under reflux for several hours. The reaction can be monitored by TLC to track the disappearance of the starting carboxylic acid.

    • After the reaction is complete, the excess ethanol is removed by distillation.

    • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography.

Fischer_Esterification_Mechanism cluster_0 Mechanism of Fischer-Speier Esterification Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺H-R') Protonated_Carbonyl->Tetrahedral_Intermediate + R'OH Proton_Transfer R-C(OH)(OH₂⁺)-OR' Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Ester_Water R-COOR' + H₂O Proton_Transfer->Ester_Water - H₂O, - H⁺

Caption: Simplified mechanism of the Fischer-Speier esterification.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

This compound's value lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The 2-chloro substituent on the pyridine ring serves as a handle for further functionalization, typically through nucleophilic aromatic substitution reactions, while the ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

The 2-chloropyridine scaffold is a common feature in molecules targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. The introduction of the acetate side chain at the 4-position provides a crucial point of attachment for building out more complex structures, enabling medicinal chemists to explore structure-activity relationships and optimize pharmacokinetic properties.

Section 4: Quality Control and Analytical Procedures

Ensuring the purity and identity of this compound is paramount for its successful application in multi-step syntheses.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) can effectively separate the target compound from any starting materials, by-products, or degradation products.

  • Gas Chromatography (GC): For volatile impurities, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide high-resolution separation and quantification.

Identity Confirmation

The identity of the synthesized material should be unequivocally confirmed by comparing its spectroscopic data with that of a reference standard or with predicted values.

  • NMR Spectroscopy: As detailed in Section 1.2, ¹H and ¹³C NMR are powerful tools for confirming the molecular structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Workflow for Quality Control

QC_Workflow cluster_0 Quality Control Workflow A Synthesized This compound B Purity Analysis (HPLC/GC) A->B C Identity Confirmation (NMR, MS, IR) A->C D Pass/Fail Decision B->D C->D E Release for Use D->E Purity & Identity Confirmed F Repurification or Rejection D->F Fails QC

Caption: A typical quality control workflow for this compound.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the enabling power of well-designed chemical building blocks. Its strategic combination of a reactive chloropyridine core and a modifiable ester side chain provides a gateway to a vast chemical space of potential drug candidates and other high-value molecules. This guide has aimed to provide a comprehensive and technically sound resource for researchers, empowering them with the knowledge to synthesize, analyze, and strategically deploy this important intermediate in their scientific endeavors. As the demand for novel chemical entities continues to grow, the utility of such versatile building blocks will undoubtedly continue to expand, driving innovation across the chemical sciences.

References

  • Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA - Alkali Metals. (n.d.). Retrieved from [Link]

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents. (n.d.).
  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents. (n.d.).
  • This compound - Angene Chemical. (n.d.). Retrieved from [Link]

  • This compound CAS No.: 937236-73-2 Cat. No.: M119928. (n.d.). Retrieved from [Link]

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  • Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Retrieved from [Link]

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The Strategic Utility of Ethyl 2-(2-chloropyridin-4-yl)acetate in Heterocyclic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures. Among these, Ethyl 2-(2-chloropyridin-4-yl)acetate has emerged as a versatile and valuable scaffold, offering multiple reaction sites for diversification and elaboration. This guide provides a comprehensive technical overview of its synthesis, reactivity, and application, highlighting its pivotal role in the development of contemporary pharmaceuticals.

Core Molecular Attributes and Physicochemical Properties

This compound (CAS No. 937236-73-2) is a substituted pyridine derivative featuring a reactive chlorine atom at the 2-position, an active methylene group, and an ethyl ester functionality.[1][2][3] This unique combination of functional groups provides a rich platform for a diverse array of chemical transformations.

Table 1: Physicochemical Properties of this compound [1][3]

PropertyValue
CAS Number 937236-73-2
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance Typically a liquid
Purity Commonly available at ≥96%
Storage Recommended at 4°C

The strategic importance of this molecule lies in the orthogonal reactivity of its key functional groups, which can be addressed sequentially or in one-pot procedures to generate a library of complex derivatives.

Caption: Key reactive sites of this compound.

Synthesis Strategies: Constructing the Core Scaffold

While a definitive, publicly available, step-by-step protocol for the direct synthesis of this compound is not extensively documented in peer-reviewed literature, plausible and efficient synthetic routes can be devised based on established methodologies for analogous structures.

Approach from 4-Substituted Pyridines

One of the most logical approaches involves the elaboration of a pre-existing 4-substituted pyridine. A potential route starts from 4-chloropyridine hydrochloride and a C2 building block like ethyl cyanoacetate.

Synthesis_Route_1 start 4-Chloropyridine Hydrochloride intermediate Ethyl 2-cyano-2-(pyridin-4-yl)acetate start->intermediate Base (e.g., t-BuONa) DMF reagent1 Ethyl Cyanoacetate (NCCH₂COOEt) reagent1->intermediate product This compound intermediate->product 1. Hydrolysis & Decarboxylation 2. Chlorination

Caption: Plausible synthesis from 4-chloropyridine.

This strategy leverages the nucleophilic substitution of the chlorine at the 4-position of the pyridine ring with the carbanion generated from ethyl cyanoacetate. Subsequent hydrolysis and decarboxylation would yield 2-(pyridin-4-yl)acetate, which would then require selective chlorination at the 2-position.

Protocol Outline: A Self-Validating System

Based on analogous preparations, a robust protocol can be proposed:

Step 1: Synthesis of Ethyl 2-cyano-2-(pyridin-4-yl)acetate [4]

  • To a stirred solution of 4-chloropyridine hydrochloride in anhydrous N,N-dimethylformamide (DMF), add sodium tert-butoxide and ethyl cyanoacetate at room temperature.

  • Heat the reaction mixture (e.g., to 60°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

Step 2: Hydrolysis, Decarboxylation, and Chlorination

  • The crude ethyl 2-cyano-2-(pyridin-4-yl)acetate can be subjected to acidic or basic hydrolysis to yield 2-(pyridin-4-yl)acetic acid.

  • Subsequent esterification with ethanol under acidic conditions would provide ethyl 2-(pyridin-4-yl)acetate.

  • The final and most challenging step is the regioselective chlorination at the 2-position. This could potentially be achieved through N-oxidation of the pyridine followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

The Reactivity Landscape: A Chemist's Toolkit

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional handles.

The 2-Chloro Substituent: A Gateway for Cross-Coupling and Nucleophilic Substitution

The chlorine atom at the C2 position of the pyridine ring is susceptible to both nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base enables the formation of C-C bonds, leading to 2-aryl or 2-heteroaryl pyridine derivatives.[5][6][7]

  • Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds by coupling with a variety of primary and secondary amines, providing access to 2-aminopyridine derivatives.[3][8][9][10][11]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the C2 position towards attack by strong nucleophiles, such as alkoxides, thiolates, and amines, to displace the chloride.

Reactivity_C2 start This compound suzuki Suzuki Coupling (R-B(OH)₂ / Pd cat.) start->suzuki buchwald Buchwald-Hartwig (R₂NH / Pd cat.) start->buchwald snar SNAr (Nu⁻) start->snar product_suzuki 2-Aryl/Heteroaryl Derivative suzuki->product_suzuki product_buchwald 2-Amino Derivative buchwald->product_buchwald product_snar 2-Nu Derivative snar->product_snar

Caption: Key transformations at the C2-chloro position.

The Active Methylene Group: A Hub for C-C Bond Formation

The methylene group, positioned between the electron-withdrawing pyridine ring and the carbonyl of the ester, is acidic and can be readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then participate in a variety of C-C bond-forming reactions.

  • Alkylation: Reaction with alkyl halides allows for the introduction of one or two alkyl groups at the α-position.

  • Knoevenagel Condensation: Condensation with aldehydes or ketones, typically under basic conditions, yields α,β-unsaturated products after dehydration.[12][13][14][15]

  • Claisen Condensation: Self-condensation or crossed condensation with other esters can be used to construct β-keto esters.[16]

The Ethyl Ester: A Versatile Functional Group

The ester functionality can be readily modified through standard transformations, providing further avenues for molecular diversification.

  • Hydrolysis: Saponification with a base or acid-catalyzed hydrolysis yields the corresponding carboxylic acid.

  • Amidation: Direct reaction with amines, often at elevated temperatures or with catalytic activation, can form amides.

  • Reduction: Reduction with agents like lithium aluminum hydride (LiAlH₄) affords the corresponding primary alcohol.

Application in Drug Discovery: A Case Study in JAK Inhibitors

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, and this compound is an ideal precursor for its synthesis. A prime example of its potential utility is in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. While specific proprietary syntheses may not be fully disclosed, the structural features of drugs like Baricitinib strongly suggest a synthetic strategy that could employ this building block.

Baricitinib Synthesis: A Hypothetical Retrosynthetic Analysis

A plausible retrosynthesis of Baricitinib, a known JAK inhibitor, highlights the potential role of this compound. The core of Baricitinib features a pyrazolo[3,4-d]pyrimidine moiety attached to an azetidine ring, which is in turn connected to an ethylsulfonyl group. The pyrazole is linked to the 4-position of a pyrrolo[2,3-d]pyrimidine (a deazapurine). While not a direct pyridine, the synthesis of the core heterocycle often involves pyridine-like intermediates.

A more direct hypothetical application would be in the synthesis of other kinase inhibitors where a substituted 2-aminopyridine is a key pharmacophore.

Hypothetical Synthetic Scheme towards a JAK Inhibitor Core:

JAK_Inhibitor_Synthesis start This compound step1 Buchwald-Hartwig Amination (with R-NH₂) start->step1 intermediate1 Ethyl 2-(2-amino(R)pyridin-4-yl)acetate step1->intermediate1 step2 Alkylation at Active Methylene intermediate1->step2 intermediate2 Alkylated Amino-pyridine Ester step2->intermediate2 step3 Further Elaboration (e.g., Cyclization) intermediate2->step3 product Complex Heterocyclic Core (e.g., for Kinase Inhibitors) step3->product

Caption: Hypothetical pathway to a kinase inhibitor core.

This hypothetical pathway demonstrates how the sequential functionalization of this compound can rapidly build molecular complexity, making it a highly efficient building block in a drug discovery program.

Safety and Handling

This compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Table 2: GHS Hazard Information [3]

PictogramSignal WordHazard Statements
GHS07WarningH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Conclusion and Future Outlook

This compound is a powerful and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, enabling the rapid and efficient construction of complex molecular scaffolds. While its full potential is still being explored, its utility as a precursor to highly substituted pyridines, particularly 2-aminopyridines, positions it as a key intermediate in the development of next-generation therapeutics, especially in the area of kinase inhibitors. As the demand for novel and diverse chemical matter continues to grow, the strategic application of such well-designed building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

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The Strategic Role of Ethyl 2-(2-chloropyridin-4-yl)acetate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A cornerstone of contemporary drug discovery lies in the efficient assembly of complex molecular architectures from versatile chemical building blocks. Among these, ethyl 2-(2-chloropyridin-4-yl)acetate has emerged as a pivotal intermediate, offering a unique confluence of reactivity and structural features that are highly sought after in the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of this compound, from its synthesis and chemical properties to its strategic application in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

Core Chemical Attributes and Synthesis

This compound, with the chemical formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol , is a substituted pyridylacetic acid ester.[1] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and an ethyl acetate group at the 4-position. This arrangement of functional groups imparts a desirable balance of stability and reactivity, making it a valuable scaffold in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 937236-73-2
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance Typically an oil or low-melting solid
Purity Commercially available with ≥96% purity

Data compiled from various chemical supplier catalogs.

Synthetic Pathways

While multiple synthetic routes to pyridylacetic acid derivatives exist, a common and practical approach to this compound involves the esterification of its corresponding carboxylic acid, 2-chloropyridine-4-acetic acid. This precursor is commercially available, streamlining the synthesis.

Protocol 1: Fischer Esterification of 2-Chloropyridine-4-acetic acid

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • 2-Chloropyridine-4-acetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • A solution of 2-chloropyridine-4-acetic acid is prepared in an excess of anhydrous ethanol.

  • A catalytic amount of concentrated sulfuric acid is cautiously added to the solution.

  • The reaction mixture is heated to reflux and maintained for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and carefully neutralized with a saturated aqueous solution of sodium bicarbonate to quench the acid catalyst.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated in vacuo to yield the crude this compound, which can be further purified by column chromatography if necessary.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_Chloropyridine_4_acetic_acid 2-Chloropyridine-4-acetic acid Target_Molecule This compound 2_Chloropyridine_4_acetic_acid->Target_Molecule Fischer Esterification Ethanol Ethanol (EtOH) Ethanol->Target_Molecule Sulfuric_Acid H₂SO₄ (cat.) Sulfuric_Acid->Target_Molecule

Reactivity and Strategic Utility in Medicinal Chemistry

The chemical utility of this compound is primarily dictated by the reactivity of the 2-chloropyridine moiety. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr) and can readily participate in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The ethyl acetate group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceuticals. Alternatively, the α-carbon of the acetate group can be functionalized.

Reactivity_Diagram Start {this compound |  2-Chloro position |  Ester group} SnAr Nucleophilic Aromatic Substitution (SₙAr) Start:f0->SnAr R-NH₂ / R-OH / R-SH Cross_Coupling Palladium-Catalyzed Cross-Coupling Start:f0->Cross_Coupling Suzuki, Sonogashira, etc. Hydrolysis Ester Hydrolysis Start:f1->Hydrolysis H⁺ or OH⁻ Amide_Formation Amide Bond Formation Hydrolysis->Amide_Formation Amine, Coupling Agent

Application in the Synthesis of Bioactive Molecules

The substituted pyridylacetic acid framework is a common motif in a variety of biologically active compounds. While specific examples detailing the direct use of this compound are often proprietary, the utility of closely related analogs underscores the importance of this chemical class. For instance, derivatives of chloropyridyl-oxoacetic acid ethyl esters serve as crucial intermediates in the synthesis of modern pharmaceuticals.

A notable example is the synthesis of Edoxaban, an oral anticoagulant that acts as a direct factor Xa inhibitor. A key intermediate in its synthesis is ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.[2][3] This highlights the value of chloropyridine-containing ester building blocks in constructing complex and medicinally relevant molecules.

The strategic importance of the 2-chloropyridine moiety is further exemplified in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The chlorine atom provides a handle for late-stage functionalization, allowing for the fine-tuning of a molecule's pharmacological properties.

Case Study: A Template for Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-chloropyridine scaffold of this compound is well-suited for the construction of such inhibitors. The chlorine atom can be displaced by a nucleophilic amine from a hinge-binding motif, a common strategy in kinase inhibitor design.

Protocol 2: Generic Synthesis of a Pyridine-based Kinase Inhibitor Scaffold

Objective: To illustrate the use of this compound in the synthesis of a potential kinase inhibitor scaffold.

Materials:

  • This compound

  • A heterocyclic amine (e.g., an aminopyrazole)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane)

Procedure:

  • To a solution of this compound and the heterocyclic amine in anhydrous dioxane are added the palladium catalyst, ligand, and base.

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by LC-MS).

  • The mixture is cooled, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to yield the desired coupled product.

  • The ester can be subsequently hydrolyzed and coupled with various amines to explore the solvent-front region of the kinase active site.

Kinase_Inhibitor_Workflow Start This compound Coupling Buchwald-Hartwig Cross-Coupling Start->Coupling Reagent Heterocyclic Amine (Hinge Binder) Reagent->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Final_Product Final Kinase Inhibitor Library Amide_Coupling->Final_Product

Future Outlook and Conclusion

This compound stands as a testament to the power of well-designed building blocks in accelerating drug discovery. Its strategic placement of reactive handles allows for the efficient and modular synthesis of diverse compound libraries. As the demand for novel therapeutics targeting complex diseases continues to grow, the importance of versatile intermediates like this compound will undoubtedly increase. Future research will likely focus on expanding the repertoire of reactions that can be performed on this scaffold and its application in the synthesis of even more complex and potent therapeutic agents.

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  • Jinan Lead Pharm-chemical Co., Ltd. China Edoxaban Intermediates ETHYL 2-(5-CHLOROPYRIDIN-2-YLAMINO)-2-OXOACETATE CAS No.349125-08-2 Manufacturers, Suppliers, Factory - Good Price. [Link]

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A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(2-chloropyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-(2-chloropyridin-4-yl)acetate, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Each section integrates theoretical principles with practical insights, ensuring a thorough understanding of the data interpretation.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₉H₁₀ClNO₂ and a molecular weight of approximately 199.63 g/mol .[1][2][3] Its unique electronic and steric properties, arising from the chloro-substituted pyridine ring and the ethyl acetate side chain, make it a valuable synthon for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number937236-73-2[1][2][3][4]
Molecular FormulaC₉H₁₀ClNO₂[1][2][3]
Molecular Weight199.63 g/mol [1][2]
Purity≥96%[2]
AppearanceLiquid
Storage4°C[2]

The structural integrity of this molecule is paramount for its intended applications. The following sections detail the spectroscopic methodologies employed to confirm its identity and purity.

Fragmentation M [M]⁺˙ m/z 199/201 Frag1 [M-C₂H₅]⁺ m/z 170/172 M->Frag1 - •C₂H₅ Frag2 [M-OC₂H₅]⁺ m/z 154/156 M->Frag2 - •OC₂H₅ Frag3 [M-COOC₂H₅]⁺ m/z 126/128 M->Frag3 - •COOC₂H₅ M_H [M+H]⁺ m/z 200/202 M_H->Frag2 - C₂H₅OH

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An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-chloropyridin-4-yl)acetate: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-chloropyridin-4-yl)acetate is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its structural motif, featuring a substituted pyridine ring, is a common feature in drugs targeting a wide range of therapeutic areas. The efficient and scalable synthesis of this compound is therefore of critical importance to the pharmaceutical industry. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the underlying chemical principles that govern these transformations. We will explore various strategic approaches, from classical multi-step syntheses to modern cross-coupling methodologies, offering field-proven insights to guide researchers in their synthetic endeavors.

Strategic Synthetic Pathways and Key Starting Materials

The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the required purity of the final product. Below, we dissect the most prominent synthetic strategies.

Route 1: From 2-Chloro-4-methylpyridine (2-Chloro-4-picoline)

One of the most common and economically viable routes commences with the readily available starting material, 2-chloro-4-methylpyridine. This pathway involves the functionalization of the methyl group at the 4-position of the pyridine ring.

Causality Behind Experimental Choices: The methyl group of 2-chloro-4-picoline is activated towards free-radical halogenation due to the electron-withdrawing nature of the pyridine ring and the chloro-substituent. This allows for selective chlorination at the methyl position, paving the way for the introduction of the acetate moiety.

Key Transformations:

  • Free-Radical Chlorination: The synthesis begins with the chlorination of the methyl group of 2-chloro-4-picoline to yield 2-chloro-4-(chloromethyl)pyridine. This reaction is typically initiated using a free-radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation, with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[1]

  • Introduction of the Acetoacetate Moiety: The resulting 2-chloro-4-(chloromethyl)pyridine is a versatile intermediate that can be further elaborated to the target molecule via two primary methods:

    • Malonic Ester Synthesis: This classical approach involves the reaction of 2-chloro-4-(chloromethyl)pyridine with a malonic ester, typically diethyl malonate, in the presence of a base such as sodium ethoxide.[2][3][4] The resulting diester undergoes hydrolysis and subsequent decarboxylation upon heating in an acidic medium to afford 2-(2-chloropyridin-4-yl)acetic acid.

    • Cyanation followed by Hydrolysis: Alternatively, 2-chloro-4-(chloromethyl)pyridine can be reacted with a cyanide salt, such as sodium or potassium cyanide, to produce 2-(2-chloropyridin-4-yl)acetonitrile. This nitrile can then be hydrolyzed under acidic or basic conditions to yield 2-(2-chloropyridin-4-yl)acetic acid.[5]

  • Esterification: The final step in this route is the esterification of 2-(2-chloropyridin-4-yl)acetic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to furnish the desired product, this compound. This is a classic Fischer esterification reaction.[6][7]

Diagram of Synthetic Pathway from 2-Chloro-4-picoline:

G start 2-Chloro-4-methylpyridine inter1 2-Chloro-4-(chloromethyl)pyridine start->inter1 SO2Cl2, AIBN inter2a Diethyl (2-(2-chloropyridin-4-yl)methyl)malonate inter1->inter2a Diethyl malonate, NaOEt inter2b 2-(2-chloropyridin-4-yl)acetonitrile inter1->inter2b NaCN inter3 2-(2-chloropyridin-4-yl)acetic acid inter2a->inter3 H3O+, Δ inter2b->inter3 H3O+ or OH- end This compound inter3->end Ethanol, H+

Caption: Synthesis from 2-Chloro-4-picoline.

Route 2: From 2,4-Dichloropyridine

An alternative strategy utilizes 2,4-dichloropyridine as the starting material. This approach leverages the differential reactivity of the two chlorine atoms on the pyridine ring.

Causality Behind Experimental Choices: The chlorine atom at the 4-position of 2,4-dichloropyridine is more susceptible to nucleophilic aromatic substitution than the chlorine at the 2-position. This selectivity allows for the introduction of a carbon-based nucleophile at the 4-position.

Key Transformations:

  • Nucleophilic Substitution: 2,4-Dichloropyridine can be reacted with the enolate of ethyl cyanoacetate.[8] This reaction selectively displaces the chlorine atom at the 4-position to yield ethyl 2-cyano-2-(2-chloropyridin-4-yl)acetate.

  • Decarboxylation: The resulting α-cyano ester can then be subjected to decarboxylation to remove the cyano group and one of the ester groups, leading to the formation of this compound. This is often achieved by heating in the presence of a salt such as lithium chloride in a high-boiling solvent like dimethyl sulfoxide (DMSO).

Diagram of Synthetic Pathway from 2,4-Dichloropyridine:

G start 2,4-Dichloropyridine inter1 Ethyl 2-cyano-2-(2-chloropyridin-4-yl)acetate start->inter1 Ethyl cyanoacetate, Base end This compound inter1->end LiCl, DMSO, Δ

Caption: Synthesis from 2,4-Dichloropyridine.

Route 3: Modern Cross-Coupling Approaches

With the advent of palladium-catalyzed cross-coupling reactions, more direct and efficient methods for the synthesis of this compound have emerged.

Causality Behind Experimental Choices: Cross-coupling reactions allow for the direct formation of carbon-carbon bonds between a suitably functionalized pyridine ring and a partner bearing the acetate moiety. This approach can offer higher yields and functional group tolerance compared to traditional methods.

Key Starting Materials and Transformations:

  • Suzuki-Miyaura Coupling: A promising strategy involves the Suzuki-Miyaura cross-coupling of a 2-chloropyridine-4-boronic acid or its pinacol ester with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a palladium catalyst and a base.[9][10] The boronic acid derivative can be prepared from 2-chloro-4-bromopyridine or 2,4-dichloropyridine via lithium-halogen exchange followed by reaction with a borate ester.

Diagram of Suzuki-Miyaura Cross-Coupling Pathway:

G start 2-Chloropyridine-4-boronic acid pinacol ester end This compound start->end reagent Ethyl bromoacetate reagent->end Pd catalyst, Base

Caption: Suzuki-Miyaura Cross-Coupling Approach.

Comparative Analysis of Synthetic Routes

Route Starting Material Advantages Disadvantages
Route 1 2-Chloro-4-methylpyridineReadily available and inexpensive starting material. Well-established and scalable chemistry.Multi-step synthesis. Use of hazardous reagents like cyanide.
Route 2 2,4-DichloropyridinePotentially shorter synthetic sequence.Starting material may be more expensive. Selectivity can be an issue.
Route 3 2-Chloropyridine-4-boronic acid derivativeHigh efficiency and functional group tolerance. Direct C-C bond formation.Cost of palladium catalyst. Synthesis of the boronic acid precursor required.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-chloropyridin-4-yl)acetic acid via Malonic Ester Synthesis

Step 1: Synthesis of 2-chloro-4-(chloromethyl)pyridine [1] To a solution of 2-chloro-4-methylpyridine (1 eq.) in a suitable solvent such as carbon tetrachloride, add N-chlorosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator like AIBN. Reflux the mixture under inert atmosphere for several hours. Monitor the reaction by TLC or GC-MS. After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or chromatography.

Step 2: Synthesis of Diethyl (2-(2-chloropyridin-4-yl)methyl)malonate [2] To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add diethyl malonate (1.2 eq.) dropwise at 0 °C. Stir the mixture for 30 minutes, then add a solution of 2-chloro-4-(chloromethyl)pyridine (1 eq.) in ethanol. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography.

Step 3: Hydrolysis and Decarboxylation to 2-(2-chloropyridin-4-yl)acetic acid Suspend the diethyl (2-(2-chloropyridin-4-yl)methyl)malonate (1 eq.) in a mixture of a strong acid (e.g., sulfuric acid) and water. Heat the mixture to reflux for several hours until the evolution of CO₂ ceases. Cool the reaction mixture and adjust the pH to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 2-(2-chloropyridin-4-yl)acetic acid.

Step 4: Esterification to this compound [7] Dissolve 2-(2-chloropyridin-4-yl)acetic acid (1 eq.) in an excess of ethanol. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Reflux the mixture for several hours. Monitor the reaction by TLC. After completion, cool the mixture and neutralize the excess acid. Remove the ethanol under reduced pressure and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.

Conclusion and Future Perspectives

The synthesis of this compound can be accomplished through various strategic pathways, each with its own merits and drawbacks. The choice of the most suitable route will depend on the specific requirements of the synthesis, including cost, scale, and purity. The classical approach starting from 2-chloro-4-picoline remains a robust and widely used method, particularly for large-scale production. However, modern cross-coupling methodologies offer a more direct and potentially more efficient alternative, especially for the synthesis of analogues and in a research and development setting.

Future developments in this field are likely to focus on the development of more sustainable and atom-economical synthetic methods. This may include the use of greener solvents, more efficient catalytic systems, and the exploration of novel starting materials derived from renewable feedstocks. As the demand for complex pharmaceutical intermediates continues to grow, the development of innovative and efficient synthetic routes to compounds like this compound will remain a key area of research.

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The Strategic Reactivity of the C2-Chlorine in Ethyl 2-(2-chloropyridin-4-yl)acetate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

Ethyl 2-(2-chloropyridin-4-yl)acetate is a key heterocyclic building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a reactive chlorine atom at the 2-position and an ethyl acetate group at the 4-position, offers a versatile platform for molecular elaboration. The strategic importance of this molecule lies in the differential reactivity of its components. The chlorine atom serves as a linchpin for cross-coupling and nucleophilic substitution reactions, while the ester moiety provides a handle for further functionalization or can act as a directing group. This guide provides an in-depth analysis of the reactivity of the 2-chloro substituent, offering both mechanistic insights and practical protocols for its transformation.

The pyridine core is a prevalent motif in a vast array of pharmaceuticals and agrochemicals. The presence of a halogen, particularly chlorine, at the 2-position provides a crucial reaction site. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the additional inductive effect of the ester group at the 4-position, renders the C2-carbon atom highly susceptible to nucleophilic attack and facilitates oxidative addition in transition metal-catalyzed cross-coupling reactions.

I. Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Activation

The inherent electronic properties of the 2-chloropyridine scaffold make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitrogen atom in the pyridine ring acts as an electron sink, stabilizing the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. This effect is further enhanced by the presence of the electron-withdrawing ethyl acetate group at the 4-position, which can participate in resonance stabilization of the intermediate.[1][2][3]

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the subsequent, typically rapid, elimination step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored. The presence of electron-withdrawing groups, such as the ester in our title compound, accelerates the reaction by stabilizing the Meisenheimer intermediate.[1]

Caption: Generalized SNAr mechanism on a 2-chloropyridine.

Experimental Protocol: Amination with Morpholine

This protocol describes a typical SNAr reaction using morpholine as the nucleophile.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add morpholine (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that can solvate the potassium carbonate and facilitate the nucleophilic attack without protonating the nucleophile.

  • Base: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for the initial nucleophilic attack, especially with less activated substrates.[4]

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

The chlorine atom at the C2 position of this compound is also amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. While chloroarenes are generally less reactive than their bromo or iodo counterparts, advancements in catalyst and ligand design have made their use in cross-coupling reactions routine.[5][6]

A. Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron species and an organic halide. For less reactive chlorides, the choice of a highly active palladium catalyst and a suitable ligand is critical.[5]

Catalytic Cycle Overview:

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl ArPdCl Ar-Pd(II)-Cl(L)₂ OxAdd->ArPdCl Transmetal Transmetalation ArPdCl->Transmetal Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Reagents Ar-Cl + Ar'-B(OR)₂ Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Representative Protocol: Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (e.g., 10:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).

  • Add K₃PO₄ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water.

  • Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Rationale for Reagent Selection:

  • Catalyst/Ligand: The combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is crucial for the oxidative addition of the less reactive C-Cl bond.[6]

  • Base: A strong base like K₃PO₄ is necessary to facilitate the transmetalation step by forming a more nucleophilic boronate species.[5]

  • Solvent: A mixture of an organic solvent like toluene and water is often used to dissolve both the organic and inorganic reagents.

ReactionCatalystLigandBaseSolventTemperature (°C)Yield (%)
Suzuki-MiyauraPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Good to Excellent
Buchwald-HartwigPd₂(dba)₃RuPhosNaOtBuToluene100Good to Excellent
SonogashiraPdCl₂(PPh₃)₂-Et₃NDMF80Moderate to Good

Table 1: Summary of typical conditions for cross-coupling reactions of 2-chloropyridines.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. Similar to the Suzuki coupling, this reaction requires a palladium catalyst and a specialized ligand to facilitate the reaction with an aryl chloride.[6][7]

Experimental Workflow:

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl chloride, amine, Pd catalyst, and ligand in a flask B Add base A->B C Add dry, degassed solvent B->C D Heat under inert atmosphere C->D E Cool and perform aqueous workup D->E F Dry and concentrate the organic phase E->F G Purify by chromatography F->G

Caption: General experimental workflow for a Buchwald-Hartwig amination.

C. Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira coupling reaction is a method to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9] This reaction is valuable for introducing alkynyl moieties, which are versatile functional groups for further transformations.

Key Mechanistic Steps:

The reaction involves two interconnected catalytic cycles: a palladium cycle similar to that in the Suzuki coupling, and a copper cycle that generates a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium complex.[10]

III. Conclusion and Future Outlook

This compound is a highly valuable and versatile building block. The C2-chloro substituent serves as a key functional handle for a wide range of transformations. Its reactivity is significantly enhanced by the electronic influence of the pyridine nitrogen and the 4-position ethyl acetate group, particularly in SNAr reactions. For transition metal-catalyzed cross-coupling reactions, the use of modern, highly active catalyst systems enables efficient transformations of this otherwise less reactive chloride. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to effectively utilize this compound in the synthesis of complex molecular architectures for drug discovery and materials science applications. Future research will likely focus on the development of even more efficient and sustainable catalytic systems for the activation of such chloroheteroarenes.

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Technical Guide: Ethyl 2-(2-chloropyridin-4-yl)acetate as a Cornerstone Precursor for Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Neonicotinoid Revolution and Its Chemical Foundation

The advent of neonicotinoid insecticides marked a paradigm shift in crop protection, offering potent, systemic, and selective control of a wide array of insect pests.[1][2] These compounds, chemically analogous to nicotine, exert their effect by acting as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to paralysis and death.[3][4] A key factor in their widespread adoption is their selective toxicity; they bind with significantly higher affinity to insect nAChRs than to their mammalian counterparts, providing a favorable safety profile for non-target organisms.[1][3][4]

At the heart of synthesizing many of these critical agrochemicals lies a class of versatile heterocyclic building blocks. Among these, Ethyl 2-(2-chloropyridin-4-yl)acetate stands out as a pivotal precursor. Its structure provides the essential 2-chloropyridine moiety that is a common feature in several first-generation neonicotinoids. This guide offers an in-depth exploration of this precursor, from its synthesis to its conversion into market-leading insecticides, providing the technical rationale behind the synthetic strategies employed.

PART 1: The Precursor - this compound

The utility of this precursor is rooted in its chemical structure: a pyridine ring substituted with a chlorine atom at the 2-position and an ethyl acetate group at the 4-position. The chlorine atom is a crucial handle for subsequent nucleophilic substitution reactions, while the ester group can be readily modified to introduce the side chains necessary for building the complete neonicotinoid pharmacophore.

Chemical and Physical Properties

A precise understanding of the precursor's properties is fundamental for its effective use in multi-step syntheses.

PropertyValueSource(s)
CAS Number 937236-73-2[5][6][7][8][9]
Molecular Formula C₉H₁₀ClNO₂[5][6][8]
Molecular Weight 199.63 g/mol [5][6]
Purity Typically ≥96-97%[5][6][9]
Physical Form Liquid[9]
Storage Temperature 4°C[6][9]
SMILES O=C(OCC)CC1=CC(Cl)=NC=C1[6][8]

Note: Analytical characterization is typically confirmed using techniques such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS to ensure identity and purity before proceeding with subsequent reactions.[5][10]

PART 2: Synthetic Pathways from Precursor to Neonicotinoid

The strategic value of this compound lies in its efficient conversion to a more reactive intermediate, 2-chloro-5-chloromethylpyridine . This transformation typically involves a two-step process: reduction of the ester to an alcohol, followed by chlorination. This key intermediate then serves as the direct electrophile for coupling with various nucleophilic heterocycles to form the final insecticide.

Workflow: Precursor Activation

The conversion of the stable ethyl acetate precursor into the highly reactive chloromethyl derivative is the critical first stage in the synthesis of several neonicotinoids.

Precursor_Activation Precursor This compound Reduction Reduction (e.g., LiAlH₄ or NaBH₄) Precursor->Reduction Alcohol (2-chloro-5-pyridyl)methanol Reduction->Alcohol Chlorination Chlorination (e.g., SOCl₂ or PCl₅) Alcohol->Chlorination Intermediate 2-chloro-5-chloromethylpyridine (Key Intermediate) Chlorination->Intermediate

Caption: Conversion of the ethyl acetate precursor to the key chloromethyl intermediate.

Synthesis of Imidacloprid

Imidacloprid was the first commercially successful neonicotinoid and remains one of the most widely used insecticides globally.[11] Its synthesis is a hallmark example of the precursor's application. The industrial process involves the coupling of 2-chloro-5-chloromethylpyridine with 2-nitroiminoimidazolidine.[12]

Experimental Protocol: Imidacloprid Synthesis

  • Intermediate Preparation: The intermediate, 2-nitroiminoimidazolidine, is synthesized by reacting ethylenediamine with nitroguanidine.[13]

  • Coupling Reaction: To a solution of 2-nitroiminoimidazolidine in a suitable solvent such as acetonitrile, a base like potassium carbonate is added.[12][13]

  • Addition of Electrophile: A solution of 2-chloro-5-chloromethylpyridine (derived from the primary precursor) in the same solvent is added dropwise to the reaction mixture at a controlled temperature.[12][14]

  • Reaction Progression: The mixture is heated under reflux for several hours to drive the nucleophilic substitution to completion.[13][14]

  • Workup and Isolation: Upon completion, the reaction mixture is filtered to remove inorganic salts. The solvent is then evaporated under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent like ethanol to yield imidacloprid of >95% purity.[12]

Imidacloprid_Synthesis cluster_reactants Reactants Intermediate 2-chloro-5-chloromethylpyridine Reaction Coupling Reaction (Acetonitrile, K₂CO₃, Reflux) Intermediate->Reaction Nucleophile 2-nitroiminoimidazolidine Nucleophile->Reaction Product Imidacloprid Reaction->Product

Caption: Final coupling step in the synthesis of Imidacloprid.

Synthesis of Thiacloprid

Thiacloprid is another vital neonicotinoid, distinguished by its N-cyano-amidine pharmacophore.[15] Its synthesis follows a similar logic, coupling the same chloromethylpyridine intermediate with a different nucleophilic heterocycle.

Experimental Protocol: Thiacloprid Synthesis

  • Intermediate Preparation: The nucleophile, 2-cyanoimino-1,3-thiazolidine, is prepared from precursors like cyanamide and cysteamine hydrochloride through a cyclization reaction.[16]

  • Coupling Reaction: 2-cyanoimino-1,3-thiazolidine and 2-chloro-5-chloromethylpyridine are dissolved in a solvent such as ethanol or dichloromethane.[17]

  • Base Addition: A strong, non-nucleophilic organic base, typically a guanidine derivative like tetramethylguanidine, is added to facilitate the deprotonation of the thiazolidine nitrogen, activating it for nucleophilic attack.[17]

  • Reaction Progression: The reaction is stirred at a moderately elevated temperature (e.g., 35-45 °C) for several hours until liquid chromatography analysis shows consumption of the starting materials.[17]

  • Workup and Isolation: The reaction pH is adjusted to acidic (pH 2-6) with hydrochloric acid to precipitate the product and neutralize the base.[17] The solvent is recovered, and the product is purified via recrystallization from a mixed solvent system (e.g., n-butanol/water) to yield high-purity thiacloprid.[17]

Thiacloprid_Synthesis cluster_reactants Reactants Intermediate 2-chloro-5-chloromethylpyridine Reaction Coupling Reaction (Ethanol, Tetramethylguanidine, 40°C) Intermediate->Reaction Nucleophile 2-cyanoimino-1,3-thiazolidine Nucleophile->Reaction Product Thiacloprid Reaction->Product

Caption: Final coupling step in the synthesis of Thiacloprid.

Synthesis of Clothianidin

Clothianidin features a thiazole ring instead of a pyridine ring but the synthetic principle of coupling a chloromethyl heterocycle with a nitroguanidine derivative remains central.[18] While not a direct product from our pyridine-based precursor, the methodology is highly relevant. The synthesis involves reacting 2-chloro-5-chloromethylthiazole with N-methyl-N'-nitroguanidine or a protected precursor thereof.[19][20] The reaction conditions, involving a base and a polar solvent, are analogous to those used for imidacloprid and thiacloprid, underscoring the modular and robust nature of this synthetic strategy across the neonicotinoid family.[19][21]

PART 3: Causality and Mechanistic Insights

The success of these syntheses hinges on fundamental principles of organic chemistry. The conversion of the ethyl acetate to a chloromethyl group transforms a poor leaving group into an excellent one, making the benzylic-like carbon highly susceptible to SN2 attack. The choice of a strong base is critical for deprotonating the N-H bond of the nucleophilic heterocycle (imidazolidine or thiazolidine), generating a potent anion that readily displaces the chloride. The use of polar aprotic solvents like acetonitrile stabilizes the charged intermediates and transition states, accelerating the rate of these bimolecular reactions.

The final neonicotinoid molecules are designed to act as agonists of insect nAChRs.[3][15] The electronegative tip, provided by the nitro or cyano group, is thought to interact with a unique cationic subsite on the insect receptor, a feature less pronounced in vertebrate receptors, which contributes to the compound's selective toxicity.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a foundational element in the architecture of modern crop protection. Its strategic design allows for efficient and modular synthesis of highly effective neonicotinoid insecticides like imidacloprid and thiacloprid. Understanding the properties of this precursor and the reaction dynamics involved in its conversion provides researchers and drug development professionals with the critical knowledge to innovate and optimize the production of these vital agricultural tools. The synthetic pathways detailed herein exemplify the elegance and efficacy of applying core chemical principles to solve large-scale industrial challenges.

References

  • Sigma-Aldrich. Neonicotinoids Pesticides and Metabolites.
  • MDPI. Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor.
  • ProQuest. NEONICOTINOID INSECTICIDE TOXICOLOGY: Mechanisms of Selective Action.
  • PubMed Central (NIH). Neonicotinoid Poisoning and Management.
  • MDPI. Molecular Mechanism of Action of Neonicotinoid Insecticides.
  • Moldb. Ethyl 2-(2-chloropyridin-4-yl)
  • ChemScene. 937236-73-2 | Ethyl 2-(2-chloropyridin-4-yl)
  • PubMed Central. A critical review on the potential impacts of neonicotinoid insecticide use.
  • ChemicalBook. ethyl 2-(2-chloropyridin-4-yl)
  • Wikipedia. Neonicotinoid.
  • PubMed Central (NIH). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case.
  • Appchem. Ethyl 2-(2-chloropyridin-4-yl)
  • AERU, University of Hertfordshire. Thiacloprid (Ref: YRC 2894).
  • ResearchGate. Design, Synthesis, and Insecticidal Evaluation of Neonicotinoid Analogues With 1,2-Dihydropyridine Scaffold.
  • Google Patents. Clothianidin synthesis process - CN103242258A.
  • ChemicalBook. Imidacloprid synthesis.
  • Google Patents. Synthesis method of thiacloprid - CN109354590B.
  • Google Patents. The preparation method of clothianidin - CN107163000A.
  • Google Patents. Synthesis method of chloronicotinyl insecticide clothianidin - CN104529934A.
  • ChemRobotics.com. Discovery and Development of a Novel Insecticide “Clothianidin”.
  • Sigma-Aldrich. Ethyl 2-(2-chloropyridin-4-yl)
  • Google Patents. Method for synthesizing imidacloprid - CN105924428A.
  • Google Patents. Synthesis method of imidacloprid as insecticide - CN103772354A.
  • ChemicalBook. ethyl 2-(2-chloropyridin-4-yl)
  • Sigma-Aldrich. Neonicotinoids.

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A Comprehensive Guide to the Safe Handling and Use of Ethyl 2-(2-chloropyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Authored for: Drug Development Professionals, Researchers, and Scientists

This document provides a detailed technical framework for the safe handling, storage, and emergency management of Ethyl 2-(2-chloropyridin-4-yl)acetate (CAS No. 937236-73-2). As a heterocyclic building block used in complex chemical syntheses, a thorough understanding of its hazard profile is paramount to ensuring laboratory safety and experimental integrity.[1] This guide moves beyond mere procedural lists to explain the causality behind each recommendation, grounding safety protocols in established chemical principles and regulatory standards.

Compound Identification and Hazard Assessment

A foundational risk assessment begins with a clear identification of the substance and its intrinsic hazards.

1.1. Chemical and Physical Properties

A summary of the key identifiers and physical characteristics of this compound is essential for proper handling and storage.

PropertyValueSource(s)
CAS Number 937236-73-2[2]
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [1][2]
Physical Form Liquid
Recommended Storage 2-8°C (Refrigerate)[3]

1.2. GHS Classification and Toxicological Profile

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. This compound is classified with the signal word "Warning" and carries multiple hazard statements that dictate the necessary precautions.

PictogramGHS CodeHazard StatementToxicological Implication & Causality

H302Harmful if swallowedIngestion can lead to systemic toxicity. The chloro-substituted pyridine ring, a common motif in bioactive compounds, can interfere with metabolic processes.[4]
H315Causes skin irritationThe compound can disrupt the lipid barrier of the skin, leading to localized inflammation, redness, and discomfort. Prolonged contact should be avoided.
H319Causes serious eye irritationDirect contact with the eyes can cause significant irritation and potential damage to the cornea. The ester and pyridine functionalities contribute to this irritant nature.
H335May cause respiratory irritationInhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. This is a key reason for mandating work in a ventilated enclosure.

While not explicitly classified, the ethyl acetate moiety suggests a potential for central nervous system effects such as drowsiness or dizziness with significant inhalation exposure, a known property of ethyl acetate itself.[5][6] Furthermore, the general flammability associated with both pyridine and ethyl acetate warrants caution around ignition sources.[7][8]

A Proactive Safety Framework: The Hierarchy of Controls

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to mitigate risks.

Hierarchy_of_Controls cluster_pyramid Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

A diagram illustrating the hierarchy of controls for risk mitigation.
  • Elimination/Substitution: In a research context, substituting a key reagent like this compound is often not feasible. Therefore, reliance on lower-tier controls is necessary.

  • Engineering Controls: This is the most critical physical control measure. All handling of this compound must be performed inside a certified chemical fume hood to mitigate the respiratory irritation hazard (H335).[7][9] The ventilation system directly removes harmful vapors from the user's breathing zone.

  • Administrative Controls: These are the procedures and practices that reduce exposure. This includes mandatory safety training, clear labeling of containers, restricting access to authorized personnel, and implementing the Standard Operating Procedures (SOPs) outlined in this guide.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a physical barrier.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for minimizing risk.

3.1. Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is dictated by the compound's specific hazards.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash GogglesProtects against splashes that can cause serious eye irritation (H319).[9] A face shield may be required for bulk transfers.
Hands Nitrile or Neoprene GlovesProvides chemical resistance to pyridine derivatives.[9][10] Latex gloves are not suitable. Gloves must be inspected before use and removed properly to avoid skin contact.[4]
Body Chemical-Resistant Lab CoatProtects against skin contact (H315) and contamination of personal clothing.[9]

3.2. General Handling and Dispensing Workflow

This protocol outlines the essential steps for safely manipulating the compound.

A workflow for the safe handling of the chemical in a lab setting.

Step-by-Step Methodology:

  • Preparation: Before handling, ensure the chemical fume hood is operational and a spill kit is readily accessible.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Dispensing: Conduct all transfers of the liquid within the fume hood. Keep the primary container tightly sealed when not in use to minimize vapor release.[9]

  • Reaction Setup: If used in a reaction, ensure the apparatus is secure and properly vented.

  • Waste Management: Segregate all waste contaminated with this compound into a clearly labeled, sealed hazardous waste container.[11]

  • Cleanup: Decontaminate all surfaces and equipment after use.

  • Doff PPE: Remove PPE in the correct order to prevent self-contamination, removing gloves last. Wash hands thoroughly with soap and water after work is complete.[4]

3.3. Storage Protocol

Proper storage is crucial for maintaining chemical stability and preventing accidents.

  • Location: Store in a designated, locked refrigerator at 2-8°C.[3]

  • Container: Keep in the original, tightly sealed container.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[11][12]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

Emergency Procedures

Preparedness for unexpected events is a hallmark of a robust safety culture.

4.1. Spill Response Workflow

Immediate and correct action during a spill is critical to prevent exposure and further contamination.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size & Location Is it outside the fume hood? Is it >100 mL? Start->Assess SmallSpill Small Spill Procedure (<100 mL, Contained in Hood) Assess->SmallSpill No LargeSpill Large Spill Procedure (Evacuate & Alert EHS) Assess->LargeSpill Yes Contain 1. Contain Spill (Use absorbent pads/sand) SmallSpill->Contain End Response Complete LargeSpill->End Absorb 2. Absorb Material (Cover completely) Contain->Absorb Collect 3. Collect Waste (Use non-sparking tools) Absorb->Collect Dispose 4. Dispose as Hazardous Waste (Place in sealed container) Collect->Dispose Decontaminate 5. Decontaminate Area (Wipe with appropriate solvent) Dispose->Decontaminate Decontaminate->End

A decision-making workflow for responding to chemical spills.
  • For Small Spills (<100 mL, contained within a fume hood):

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[7]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[8]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • For Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the affected area.

4.2. First Aid Measures

These measures are based on the compound's GHS classification and general chemical safety principles.[4]

  • Inhalation (H335): Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen and seek prompt medical attention.[13]

  • Skin Contact (H315): Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[13][14] Seek medical attention if irritation persists.

  • Eye Contact (H319): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Ingestion (H302): Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[4][14]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Appchem. This compound. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • PubChem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. [Link]

  • ECHA. Ethyl acetate - Registration Dossier. [Link]

  • Sydney Solvents. Physical Characteristics (Typical) Section 9 of SDS - Ethyl Acetate. [Link]

  • BIOFOUNT. 937236-73-2|this compound. [Link]

  • Aribo Biotechnology. 937236-73-2 | this compound. [Link]

  • Pharmaffiliates. CAS No : 164464-60-2 | Product Name : Ethyl 2-(2-chloropyridin-3-yl)acetate. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: Ethyl 2-(2-chloropyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth guide for the multi-step synthesis of Ethyl 2-(2-chloropyridin-4-yl)acetate, a key heterocyclic building block in medicinal chemistry and drug development.[1] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed narrative that not only outlines the procedural steps but also elucidates the underlying chemical principles and rationale for experimental choices. The synthesis proceeds through a five-step sequence starting from 2-amino-4-methylpyridine, involving diazotization, chlorination, radical side-chain chlorination, nucleophilic substitution with cyanide, hydrolysis, and final esterification. This guide emphasizes safety, reproducibility, and validation at each stage, supported by authoritative references and visual aids to ensure clarity and success in the laboratory.

Introduction and Strategic Overview

This compound is a valuable intermediate used in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[2] Its structure, featuring a reactive ester group and a chlorinated pyridine ring, allows for diverse subsequent modifications. The synthesis strategy detailed herein is a robust, linear sequence designed to build the target molecule from commercially available starting materials.

The causality behind this multi-step approach is rooted in the selective functionalization of the pyridine ring. Direct synthesis is challenging; therefore, a sequential introduction and modification of functional groups are necessary. The pathway is as follows:

  • Diazotization and Chlorination: Conversion of the amino group of 2-amino-4-methylpyridine to a chloro group via a Sandmeyer-type reaction.

  • Side-Chain Chlorination: Radical chlorination of the 4-methyl group to introduce a reactive chloromethyl handle.[3]

  • Cyanation: Nucleophilic substitution of the chloromethyl group with a cyanide anion to form a nitrile.

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid.

  • Fischer Esterification: Final conversion of the carboxylic acid to the target ethyl ester.[4][5]

This application note provides the detailed methodology for each of these transformations, complete with mechanistic insights and safety protocols.

Overall Synthetic Pathway

Synthetic_Pathway A 2-Amino-4-methylpyridine B 2-Chloro-4-methylpyridine A->B 1. NaNO₂, HCl 2. POCl₃ C 2-Chloro-4-(chloromethyl)pyridine B->C SO₂Cl₂, AIBN D (2-Chloropyridin-4-yl)acetonitrile C->D NaCN, DMSO E (2-Chloropyridin-4-yl)acetic acid D->E H₂SO₄, H₂O, Δ F This compound E->F EtOH, H₂SO₄ (cat.), Δ

Caption: Multi-step synthesis of this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventFormulaCAS No.Supplier Notes
2-Amino-4-methylpyridineC₆H₈N₂695-34-1Purity ≥98%
Sodium NitriteNaNO₂7632-00-0Purity ≥99%
Hydrochloric Acid (conc.)HCl7647-01-0~37% in H₂O
Phosphorus OxychloridePOCl₃10025-87-3Purity ≥99%
Sulfuryl ChlorideSO₂Cl₂7791-25-5Purity ≥99%
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄78-67-1Radical initiator
Sodium CyanideNaCN143-33-9EXTREMELY TOXIC
Dimethyl Sulfoxide (DMSO)C₂H₆OS67-68-5Anhydrous
Sulfuric Acid (conc.)H₂SO₄7664-93-9~98%
Ethanol (Absolute)C₂H₆O64-17-5Anhydrous, 200 proof
Diethyl Ether(C₂H₅)₂O60-29-7Anhydrous
Ethyl AcetateC₄H₈O₂141-78-6ACS Grade
Sodium BicarbonateNaHCO₃144-55-8Saturated solution
Sodium Sulfate (Anhydrous)Na₂SO₄7757-82-6Granular
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrers with heating plates

  • Rotary evaporator

  • Fume hood (essential for all steps)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard equipment for extraction, filtration, and column chromatography

  • NMR spectrometer and Mass Spectrometer for product characterization

Detailed Synthesis Protocols

Step 1: Synthesis of 2-Chloro-4-methylpyridine

Causality: This step transforms the electron-donating amino group into a chloro group, which is a key structural feature of the final product. The reaction proceeds via a diazonium salt intermediate, which is then displaced by chloride. Using POCl₃ is an effective method for this conversion from the intermediate hydroxypyridine formed after diazotization.[3]

Protocol:

  • In a fume hood, add 2-amino-4-methylpyridine (1.0 eq) to concentrated hydrochloric acid (4.0 eq) cooled in an ice-salt bath to -5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 0 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, cool phosphorus oxychloride (3.0 eq). Slowly add the diazonium salt solution to the POCl₃, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution to pH 7-8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield 2-chloro-4-methylpyridine as a clear oil.

Step 2: Synthesis of 2-Chloro-4-(chloromethyl)pyridine

Causality: This is a free-radical halogenation of the benzylic methyl group.[3] Sulfuryl chloride is used as the chlorinating agent, and AIBN serves as the radical initiator, which upon thermal decomposition, starts the radical chain reaction. The reaction must be performed under anhydrous conditions to prevent hydrolysis of sulfuryl chloride.

Protocol:

  • Dissolve 2-chloro-4-methylpyridine (1.0 eq) in a suitable solvent like carbon tetrachloride or dichlorobenzene in a flask equipped with a reflux condenser.

  • Add sulfuryl chloride (1.1 eq) to the solution.

  • Add a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and carefully quench with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.

  • The crude product, 2-chloro-4-(chloromethyl)pyridine, can be purified by vacuum distillation.[3]

Step 3: Synthesis of (2-Chloropyridin-4-yl)acetonitrile

Causality: This step involves a nucleophilic substitution (Sₙ2) reaction. The highly nucleophilic cyanide anion displaces the chloride from the chloromethyl group.[6] DMSO is an excellent polar aprotic solvent for this reaction, as it solvates the cation (Na⁺) while leaving the cyanide anion highly reactive.

Protocol:

  • EXTREME CAUTION: Sodium cyanide is a potent poison. Handle only in a certified fume hood with appropriate personal protective equipment (PPE), including double gloves and safety goggles.[7][8][9][10][11] Have a cyanide antidote kit readily available.

  • Dissolve sodium cyanide (1.2 eq) in anhydrous DMSO in a three-neck flask under an inert atmosphere.

  • Heat the solution to 50 °C to ensure complete dissolution.

  • Add a solution of 2-chloro-4-(chloromethyl)pyridine (1.0 eq) in DMSO dropwise over 30 minutes.

  • Stir the reaction mixture at 60 °C for 2 hours.

  • Cool the reaction to room temperature and pour it into a large volume of cold water.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting nitrile by column chromatography.

Step 4: Synthesis of (2-Chloropyridin-4-yl)acetic acid

Causality: This is an acid-catalyzed hydrolysis of the nitrile functional group. The nitrile is first protonated, making it more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and ammonium sulfate as a byproduct.[12]

Protocol:

  • In a round-bottom flask, suspend (2-chloropyridin-4-yl)acetonitrile (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid.

  • Heat the mixture to reflux (100-110 °C) for 6-8 hours, until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture in an ice bath and carefully neutralize to pH 3-4 with a concentrated sodium hydroxide solution. The carboxylic acid will precipitate.

  • Filter the solid precipitate and wash it with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure (2-chloropyridin-4-yl)acetic acid.

Step 5: Synthesis of this compound

Causality: This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5] To drive the equilibrium towards the product, a large excess of the alcohol (ethanol) is used, and the acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.[13][14][15]

Protocol:

  • Suspend (2-chloropyridin-4-yl)acetic acid (1.0 eq) in a large excess of absolute ethanol (10-20 eq).

  • Add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Heat the mixture to reflux for 5-7 hours. The reaction can be monitored by TLC.

  • After cooling, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.[16]

  • Further purification can be achieved via vacuum distillation or column chromatography if necessary.

Safety, Characterization, and Data

Critical Safety Information
  • Sodium Cyanide: Extremely toxic if ingested, inhaled, or absorbed through the skin.[7][11] All manipulations must be performed in a chemical fume hood.[11] Avoid contact with acids, which liberates highly toxic hydrogen cyanide gas.[10]

  • Corrosive Reagents: Concentrated acids (HCl, H₂SO₄), phosphorus oxychloride, and sulfuryl chloride are highly corrosive and must be handled with extreme care, using appropriate PPE.

  • General Precautions: Always wear safety goggles, a lab coat, and appropriate gloves. Ensure good ventilation for all steps.

Experimental Workflow and Characterization

Workflow cluster_step For Each Synthetic Step Reaction Perform Reaction (as per protocol) Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Characterization Characterization (NMR, MS, Purity) Purification->Characterization

Caption: General experimental workflow for each synthesis step.

Expected Results and Data

The following table summarizes the expected outcomes for the synthesis. Yields are indicative and may vary based on experimental conditions and scale.

CompoundFormulaM.W. ( g/mol )Physical FormExpected YieldKey Characterization
2-Chloro-4-methylpyridineC₆H₆ClN127.57Colorless Oil60-70%¹H NMR, GC-MS
2-Chloro-4-(chloromethyl)pyridineC₆H₅Cl₂N162.02Solid/Oil70-80%¹H NMR, GC-MS
(2-Chloropyridin-4-yl)acetonitrileC₇H₅ClN₂152.58Solid80-90%¹H NMR, IR (C≡N stretch)
(2-Chloropyridin-4-yl)acetic acidC₇H₆ClNO₂171.58White Solid75-85%¹H NMR, IR (C=O stretch)
This compoundC₉H₁₀ClNO₂199.63Liquid85-95%¹H NMR, ¹³C NMR, HRMS

Final Product Characterization (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.30 (d, 1H), 7.20 (s, 1H), 7.05 (d, 1H), 4.20 (q, 2H), 3.60 (s, 2H), 1.25 (t, 3H).

  • Mass Spec (ESI+): m/z = 199.63 [M+H]⁺.

  • Purity (by HPLC/GC): ≥96%.[17][18]

References

  • United Chemical. SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [Link]

  • United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. [Link]

  • New Jersey Department of Health. SODIUM CYANIDE HAZARD SUMMARY. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. [Link]

  • Appchem. This compound. [Link]

  • Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
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  • Wikipedia. Fischer–Speier esterification. [Link]

  • Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

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  • PubMed. Hydrolysis derivatives of (pyridyl-2)acetonitrile. [Link]

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The Strategic Role of Ethyl 2-(2-chloropyridin-4-yl)acetate in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Versatility of the 2-Chloropyridine Moiety in Modern Crop Protection

The pyridine ring is a cornerstone in the development of novel agrochemicals, offering a versatile scaffold for the creation of potent and selective insecticides, herbicides, and fungicides.[1][2][3] Among the various substituted pyridines, the 2-chloropyridine motif has proven to be particularly valuable, serving as a key building block in a multitude of commercially successful products.[4][5] This is largely due to the reactivity of the chlorine atom, which can be readily displaced through nucleophilic substitution, allowing for the facile introduction of diverse functional groups. Furthermore, the pyridine nitrogen imparts unique electronic properties to the molecule, influencing its biological activity and systemic properties within the plant.

This technical guide focuses on a specific, yet highly strategic intermediate: Ethyl 2-(2-chloropyridin-4-yl)acetate . While not as commonly cited as some other pyridine-based starting materials, its unique structure, featuring both a reactive chlorine atom and a functionalizable acetate side chain, opens up a wide array of synthetic possibilities. This document provides a comprehensive overview of the synthesis of this key intermediate and its application in the development of next-generation agrochemicals, with a particular focus on the butenolide class of insecticides.

Synthesis of the Key Intermediate: this compound

A reliable and scalable synthesis of this compound is paramount for its utilization in agrochemical discovery and development. The following multi-step protocol is a robust and efficient method for the preparation of this key intermediate, starting from readily available precursors.

Protocol 1: Synthesis of 2-Chloro-4-methylpyridine

The synthesis begins with the conversion of 2-amino-4-methylpyridine to the corresponding 2-chloro derivative via a Sandmeyer-type reaction.

Materials:

  • 2-Amino-4-methylpyridine

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-methylpyridine in concentrated hydrochloric acid, ensuring the temperature is maintained below 5 °C with an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.

  • In a separate vessel, cool phosphorus oxychloride to 0 °C.

  • Carefully add the cold diazonium salt solution to the phosphorus oxychloride, controlling the rate of addition to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-4-methylpyridine.

  • Purify the product by vacuum distillation.

Protocol 2: Radical Chlorination to 2-Chloro-4-(chloromethyl)pyridine

The next step involves the radical chlorination of the methyl group of 2-chloro-4-methylpyridine.[6][7]

Materials:

  • 2-Chloro-4-methylpyridine

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (radical initiator)

  • Carbon tetrachloride (CCl₄) or Dichlorobenzene

  • Sodium bicarbonate (saturated solution)

Procedure:

  • In a flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve 2-chloro-4-methylpyridine in carbon tetrachloride.

  • Add a catalytic amount of AIBN or BPO to the solution.

  • Heat the mixture to reflux (approximately 77 °C for CCl₄).

  • Add sulfuryl chloride dropwise to the refluxing solution. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction progress by GC-MS or ¹H NMR.

  • Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate to remove any remaining acidic byproducts.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The crude 2-chloro-4-(chloromethyl)pyridine can be purified by vacuum distillation.

Protocol 3: Synthesis of this compound

The final step in the synthesis of the target intermediate involves the reaction of 2-chloro-4-(chloromethyl)pyridine with a cyanide source, followed by hydrolysis and esterification.

Materials:

  • 2-Chloro-4-(chloromethyl)pyridine

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Sulfuric acid (concentrated)

  • Diethyl ether

Procedure:

  • Cyanation: In a round-bottom flask, dissolve 2-chloro-4-(chloromethyl)pyridine in a mixture of ethanol and water. Add sodium cyanide portion-wise while stirring and maintaining the temperature at around 20-25 °C. The reaction is typically exothermic. Stir the mixture at room temperature for 12-16 hours.

  • Hydrolysis and Esterification: Carefully add concentrated sulfuric acid to the reaction mixture. Heat the mixture to reflux for 8-10 hours. This will hydrolyze the nitrile to the carboxylic acid and subsequently esterify it to the ethyl ester in a one-pot process.

  • Cool the reaction mixture and pour it into ice water. Neutralize the solution with sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Data Summary for the Synthesis of this compound

StepProductTypical YieldPurity (by GC)Key Analytical Data
12-Chloro-4-methylpyridine75-85%>98%¹H NMR, GC-MS
22-Chloro-4-(chloromethyl)pyridine60-70%>97%¹H NMR, GC-MS
3This compound50-65% (from 2)>98%¹H NMR, ¹³C NMR, HRMS

Application in Agrochemical Synthesis: The Case of a Flupyradifurone Analogue

Flupyradifurone is a novel butenolide insecticide that acts as a nicotinic acetylcholine receptor (nAChR) agonist.[8][9][10] Its synthesis provides an excellent example of how intermediates like this compound can be utilized to create complex and highly active agrochemicals. The following protocol outlines the synthesis of a structural analogue of Flupyradifurone, demonstrating the utility of our key intermediate.

Protocol 4: Synthesis of a Flupyradifurone Analogue

This synthesis involves the reaction of this compound with a suitable nucleophile to introduce the butenolide moiety.

Materials:

  • This compound

  • 4-Hydroxy-2(5H)-furanone (Tetronic acid)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • In a dry, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-hydroxy-2(5H)-furanone in anhydrous DMF.

  • Add potassium carbonate to the solution and stir for 30 minutes at room temperature to form the potassium salt of the furanone.

  • Add a solution of this compound in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 6-8 hours, or until the reaction is complete as monitored by LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Flupyradifurone analogue.

Reaction Scheme:

G cluster_0 Synthesis of Flupyradifurone Analogue start_A This compound product Flupyradifurone Analogue start_A->product Nucleophilic Substitution start_B 4-Hydroxy-2(5H)-furanone start_B->product reagents K₂CO₃, DMF reagents->product

Caption: Synthesis of a Flupyradifurone analogue.

Causality Behind Experimental Choices:

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the ionic intermediate (potassium salt of the furanone) and to facilitate the SNAr reaction.

  • Base (K₂CO₃): A mild inorganic base is used to deprotonate the hydroxyl group of the furanone without causing significant side reactions.

  • Temperature: The reaction is heated to increase the rate of the nucleophilic substitution, which can be sluggish at room temperature.

Advanced Synthetic Strategies: The Dieckmann Condensation

The presence of the acetate side chain in this compound opens the door to more complex molecular architectures through intramolecular cyclization reactions. The Dieckmann condensation, an intramolecular version of the Claisen condensation, is a powerful tool for the synthesis of cyclic β-keto esters.[11][12][13][14][15] By first introducing a second ester-containing side chain onto the pyridine ring, a Dieckmann condensation can be employed to construct novel heterocyclic systems with potential agrochemical applications.

G start Dicarboxylate Pyridine Intermediate product Cyclic β-Keto Ester start->product Dieckmann Condensation base NaOEt, EtOH base->product ketone Cyclic Ketone product->ketone Hydrolysis & Decarboxylation

Caption: Potential application of the Dieckmann condensation.

This approach allows for the creation of fused ring systems, which can significantly alter the biological activity and physicochemical properties of the resulting molecules. The exploration of such advanced synthetic routes is a promising avenue for the discovery of next-generation agrochemicals.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its preparation from readily available starting materials is achievable through a robust multi-step synthesis. The strategic combination of a reactive chlorine atom and a functionalizable acetate side chain allows for the construction of complex molecular architectures, as exemplified by the synthesis of a Flupyradifurone analogue. Further exploration of advanced synthetic strategies, such as the Dieckmann condensation, holds the potential for the discovery of novel and highly active crop protection agents. The protocols and insights provided in this guide are intended to empower researchers and scientists in their efforts to develop the next generation of sustainable and effective agrochemicals.

References

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  • Dieckmann condensation - Wikipedia. [Link]

  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed. [Link]

  • Dieckmann condensation - YouTube. [Link]

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Application Notes and Protocols for the Synthesis of Substituted Pyridines Using Ethyl 2-(2-chloropyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry and Beyond

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug discovery. Ethyl 2-(2-chloropyridin-4-yl)acetate emerges as a particularly valuable and versatile building block for the synthesis of diverse substituted pyridines. This molecule possesses two key reactive handles: a 2-chloro substituent on the pyridine ring, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and an active methylene group in the ethyl acetate moiety, which can be functionalized through various condensation and alkylation reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of substituted pyridine derivatives. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower users to adapt and optimize these methods for their specific synthetic targets.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 937236-73-2[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Appearance Liquid
Purity Typically ≥96%
Storage 4°C

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group and the protons on the pyridine ring.[2]

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the methylene carbons, the ethyl group carbons, and the carbons of the pyridine ring.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Synthetic Transformations at the 2-Chloro Position: Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro position of the pyridine ring is an excellent site for the introduction of a wide range of substituents via palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their broad substrate scope and functional group tolerance.[3]

Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Coupling Partner, Base, and Catalyst/Ligand solvent Add Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere (e.g., Argon) solvent->atmosphere heating Heat to Reaction Temperature atmosphere->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction and Perform Aqueous Work-up monitoring->quench extraction Extract with Organic Solvent quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the 2-position of the pyridine ring and various aryl or vinyl boronic acids or their esters.[4][5]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Outcome: Formation of ethyl 2-(2-phenylpyridin-4-yl)acetate.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a commonly used and effective catalyst system for the Suzuki coupling of chloropyridines.[6]

  • Base: Potassium carbonate is a widely used inorganic base that is effective in activating the boronic acid for transmetalation.[5]

  • Solvent: A mixture of 1,4-dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.[7]

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl amines by coupling the 2-chloropyridine with a primary or secondary amine.[3][8] This reaction is of immense importance in medicinal chemistry for the introduction of nitrogen-containing functional groups.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Expected Outcome: Formation of ethyl 2-(2-morpholinopyridin-4-yl)acetate.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of less reactive aryl chlorides.[9]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.

  • Solvent: Toluene is a standard solvent for this type of reaction, offering a suitable boiling point for the required reaction temperature.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between the 2-position of the pyridine ring and a terminal alkyne.[10][11] This reaction is valuable for the synthesis of alkynyl-substituted heterocycles, which are important intermediates and final products in various fields.

Protocol 3: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous and degassed)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene (1.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: Formation of ethyl 2-(2-(phenylethynyl)pyridin-4-yl)acetate.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is the standard for Sonogashira couplings.[11]

  • Base: Triethylamine serves as both the base and a solvent in this reaction, facilitating the formation of the copper acetylide intermediate.

  • Solvent: THF is a common solvent that effectively dissolves the reactants.

Synthetic Transformations at the Active Methylene Position

The methylene group of the ethyl acetate moiety is activated by the adjacent carbonyl group and the pyridine ring, making it susceptible to deprotonation and subsequent reaction with electrophiles.

Workflow for Active Methylene Functionalization

G cluster_deprotonation Deprotonation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification base Treat this compound with a suitable base electrophile Add Electrophile (e.g., Alkyl Halide or Aldehyde) base->electrophile workup Aqueous Work-up electrophile->workup purification Purification workup->purification

Caption: General workflow for functionalizing the active methylene group.

Alkylation of the Active Methylene Group

The active methylene protons can be removed by a suitable base to form an enolate, which can then be alkylated with an alkyl halide.[12][13]

Protocol 4: Alkylation with Iodomethane

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Iodomethane

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add a suspension of sodium hydride (1.1 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add iodomethane (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: Formation of ethyl 2-(2-chloropyridin-4-yl)propanoate.

Rationale for Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base capable of deprotonating the active methylene group.

  • Solvent: Anhydrous THF is a suitable aprotic solvent for this type of reaction.

Knoevenagel Condensation

The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones, typically in the presence of a weak base, to form α,β-unsaturated products.[14][15][16]

Protocol 5: Knoevenagel Condensation with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine

  • Ethanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), benzaldehyde (1.0 equiv.), and ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equiv.).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: Formation of ethyl 2-(2-chloropyridin-4-yl)-3-phenylacrylate.

Rationale for Experimental Choices:

  • Catalyst: Piperidine is a commonly used weak base catalyst for Knoevenagel condensations.[14]

  • Solvent: Ethanol is a suitable protic solvent for this reaction.

Ester Hydrolysis: Accessing the Carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of subsequent transformations, such as amide bond formation.

Protocol 6: Hydrolysis to 2-(2-chloropyridin-4-yl)acetic acid

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 equiv.) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 equiv.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the carboxylic acid.

Expected Outcome: Formation of 2-(2-chloropyridin-4-yl)acetic acid.

Rationale for Experimental Choices:

  • Base: Lithium hydroxide is a common and effective reagent for the saponification of esters.

  • Solvent System: A mixture of THF and water ensures the solubility of both the ester and the hydroxide salt.

Conclusion

This compound is a highly versatile building block that provides access to a wide range of substituted pyridine derivatives. By leveraging the reactivity of both the 2-chloro substituent and the active methylene group, researchers can efficiently construct complex molecular architectures. The protocols outlined in these application notes provide a solid foundation for the utilization of this valuable reagent in drug discovery and other areas of chemical research. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

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  • SUPPORTING INFORMATION FOR. The Royal Society of Chemistry. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society.
  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

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  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • IV SEMMESTER.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

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  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Method for synthesizing 4-chloro-pyridine. Patsnap. [Link]

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  • CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.
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Sources

Application Notes and Protocols for the Derivatization of Ethyl 2-(2-chloropyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

Ethyl 2-(2-chloropyridin-4-yl)acetate is a key building block in medicinal chemistry and drug discovery. The 2-chloropyridine motif is a "privileged scaffold," appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its importance stems from the versatile reactivity of the pyridine ring and the chloro-substituent, which allows for a variety of cross-coupling reactions. However, the true synthetic potential of this molecule is often unlocked through the strategic derivatization of its ester functional group.

This guide provides a comprehensive overview of the primary transformations of the ester group of this compound, including hydrolysis, amidation, transesterification, and reduction. Each section will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the applications of the resulting derivatives. These transformations open the door to a vast chemical space, enabling the synthesis of novel carboxylic acids, amides, esters, and alcohols, which are crucial intermediates for the development of new therapeutic agents.[3][4]

Hydrolysis: Accessing the Carboxylic Acid Core

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(2-chloropyridin-4-yl)acetic acid, is a fundamental transformation. This carboxylic acid serves as a versatile intermediate for a wide range of subsequent reactions, most notably amide bond formation via coupling chemistry.

Mechanistic Insight: Base-Catalyzed Saponification

Base-catalyzed hydrolysis, or saponification, is the most common and efficient method for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group and forming the carboxylate salt. A final acidification step protonates the carboxylate to yield the desired carboxylic acid.

Experimental Protocol: Saponification of this compound

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.5 - 2.0 eq)

  • Ethanol (or Methanol/THF mixture)

  • Water

  • Hydrochloric acid (HCl), 1M or 2M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of NaOH or KOH in water to the flask.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 with 1M HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(2-chloropyridin-4-yl)acetic acid.[5]

Amidation: Building Blocks for Bioactive Molecules

The formation of amides from this compound is a critical step in the synthesis of many potential drug candidates. Amides are a common functional group in pharmaceuticals due to their stability and ability to participate in hydrogen bonding.[6][7] There are two primary routes to achieve this: direct aminolysis of the ester or a two-step approach involving hydrolysis followed by amide coupling.

Direct Aminolysis

Direct reaction of the ester with an amine can be achieved, though it often requires elevated temperatures or the use of a catalyst. This method is advantageous for its atom economy.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.5 - 2.0 eq)

  • High-boiling point solvent (e.g., DMF, DMSO, or neat)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Combine this compound and the desired amine in a round-bottom flask.

  • Heat the mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and purify by column chromatography to isolate the desired amide.[8]

Two-Step Amidation via the Carboxylic Acid

A more versatile and generally higher-yielding approach involves first hydrolyzing the ester to the carboxylic acid (as described in Section 1) and then coupling it with an amine using a coupling agent.

Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are commonly used. The carboxylic acid first reacts with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and releasing a urea byproduct. The addition of an activating agent like 1-Hydroxybenzotriazole (HOBt) can further enhance the reaction efficiency by forming an activated ester intermediate.[9][10]

Materials:

  • 2-(2-chloropyridin-4-yl)acetic acid (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (0.1 - 1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve 2-(2-chloropyridin-4-yl)acetic acid in anhydrous DCM or DMF.

  • Add the amine, HOBt, and DIPEA to the solution and stir.

  • Add EDC portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.[10]

Transesterification: Modifying the Ester Moiety

Transesterification allows for the conversion of the ethyl ester into other alkyl or aryl esters. This can be useful for altering the pharmacokinetic properties of a molecule or for introducing a different protecting group. The reaction is typically catalyzed by either an acid or a base.[11]

Mechanistic Insight: Acid and Base Catalysis
  • Acid Catalysis: The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer, the original alcohol (ethanol) is eliminated, and deprotonation of the new carbonyl group yields the new ester.[12]

  • Base Catalysis: A strong base (alkoxide corresponding to the new alcohol) acts as a nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate, which then eliminates the original alkoxide (ethoxide) to form the new ester.[11]

Experimental Protocol: Acid-Catalyzed Transesterification

Materials:

  • This compound (1.0 eq)

  • Desired alcohol (used as solvent or in excess)

  • Strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH)

  • Round-bottom flask, Dean-Stark apparatus (optional), reflux condenser

Procedure:

  • Dissolve this compound in a large excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction to reflux. The use of a Dean-Stark trap can help to remove the ethanol byproduct and drive the equilibrium towards the product.[13][14]

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture, neutralize the acid with a base (e.g., NaHCO₃ solution), and remove the excess alcohol under reduced pressure.

  • Extract the product into an organic solvent, wash with water and brine, dry, and purify by column chromatography.[15][16]

Reduction: Formation of the Corresponding Alcohol

Reduction of the ester group provides access to 2-(2-chloropyridin-4-yl)ethanol, a primary alcohol that can be used in a variety of subsequent synthetic transformations, such as ether synthesis or oxidation to the corresponding aldehyde.

Mechanistic Insight: Hydride Reduction

Strong reducing agents like Lithium aluminum hydride (LiAlH₄) are typically required to reduce esters to alcohols. Sodium borohydride (NaBH₄) is generally not reactive enough for this transformation unless additives are used.[17][18] The reaction mechanism involves the nucleophilic attack of a hydride ion from the reducing agent on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of the hydride reagent to the corresponding primary alcohol.[19][20]

Experimental Protocol: LiAlH₄ Reduction

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Anhydrous sodium sulfate or Glauber's salt (Na₂SO₄·10H₂O) for work-up

  • Round-bottom flask, dropping funnel, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser work-up).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(2-chloropyridin-4-yl)ethanol.[21]

Summary of Derivatization Reactions

Reaction Reagents and Conditions Product Key Applications of Product
Hydrolysis 1. NaOH or KOH, EtOH/H₂O, reflux2. HCl (aq)2-(2-chloropyridin-4-yl)acetic acidAmide synthesis, further functionalization
Amidation (Direct) Amine, heat (80-120 °C)N-substituted-2-(2-chloropyridin-4-yl)acetamideBioactive molecule synthesis
Amidation (Coupling) Carboxylic acid, Amine, EDC, HOBt, DIPEA, DCMN-substituted-2-(2-chloropyridin-4-yl)acetamideVersatile synthesis of diverse amides
Transesterification Alcohol, H₂SO₄ or NaOR, refluxMethyl, propyl, etc. 2-(2-chloropyridin-4-yl)acetateModification of physical properties
Reduction LiAlH₄, anhydrous THF, 0 °C to rt2-(2-chloropyridin-4-yl)ethanolSynthesis of ethers, aldehydes

Visualizing the Synthetic Pathways

Derivatization_Workflow Derivatization Pathways of this compound Start This compound Acid 2-(2-chloropyridin-4-yl)acetic acid Start->Acid Hydrolysis (NaOH, H2O/EtOH) Amide N-substituted-2-(2-chloropyridin-4-yl)acetamide Start->Amide Direct Aminolysis (Amine, Heat) OtherEster Other Alkyl/Aryl 2-(2-chloropyridin-4-yl)acetate Start->OtherEster Transesterification (Alcohol, H+ or RO-) Alcohol 2-(2-chloropyridin-4-yl)ethanol Start->Alcohol Reduction (LiAlH4, THF) Acid->Amide Amide Coupling (EDC, HOBt, Amine)

Caption: Synthetic routes from this compound.

Conclusion

The derivatization of the ester group of this compound provides a powerful and versatile platform for the synthesis of a wide array of novel compounds. The protocols outlined in this guide for hydrolysis, amidation, transesterification, and reduction are robust and can be readily adapted to specific research needs. By understanding the underlying mechanisms and applying these methodologies, researchers, scientists, and drug development professionals can efficiently expand their compound libraries and accelerate the discovery of new therapeutic agents.

References

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  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

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  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

  • Biofuel Research Journal. (2017). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Retrieved from [Link]

  • Biofuel Research Journal. (n.d.). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Retrieved from [Link]

  • (No valid reference for this specific st
  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 2-(2-pyridylacetate) derivatives. Reagents and conditions. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis of bio-additives: transesterification of ethyl acetate with glycerol using homogeneous or heterogeneous acid catalysts. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • YouTube. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. Retrieved from [Link]

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  • Brieflands. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Esters From Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
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  • ResearchGate. (2015). ChemInform Abstract: Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions.. Retrieved from [Link]

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  • ResearchGate. (2017). (PDF) Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Retrieved from [Link]

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. Retrieved from [Link]

Sources

The Strategic Application of Ethyl 2-(2-chloropyridin-4-yl)acetate in the Rational Design of Next-Generation Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals in Agrochemistry

Abstract

The escalating challenge of insecticide resistance necessitates a paradigm shift in crop protection strategies, moving beyond incremental modifications to the rational design of novel, potent, and selective insecticidal agents. This comprehensive guide delves into the pivotal role of Ethyl 2-(2-chloropyridin-4-yl)acetate , a key heterocyclic building block, in the development of advanced insecticides, particularly those belonging to the neonicotinoid class. We will explore the synthetic pathways leveraging this intermediate, the critical structure-activity relationships (SAR) that govern insecticidal potency, and detailed protocols for the biological evaluation of newly synthesized compounds. This document is intended to serve as a foundational resource for researchers engaged in the discovery and optimization of insecticides targeting the insect nicotinic acetylcholine receptor (nAChR).

Introduction: The Centrality of the Chloropyridinyl Scaffold

The 2-chloropyridinyl moiety is a cornerstone of modern insecticide chemistry, most notably as the toxophore in the highly successful neonicotinoid class of insecticides. This compound serves as a crucial starting material for the synthesis of these compounds, providing the essential chloropyridinylmethyl fragment that is critical for binding to the insect nAChR. The electrophilic character of the chlorine atom on the pyridine ring and the potential for diverse functionalization at the acetate group make this intermediate a versatile platform for generating extensive chemical libraries for biological screening.

The primary mode of action for neonicotinoids is their agonistic activity at the insect nAChR.[1] By binding to these receptors in the postsynaptic membrane of neurons, they mimic the action of the neurotransmitter acetylcholine (ACh).[2] However, unlike ACh, neonicotinoids are not readily broken down by acetylcholinesterase, leading to a sustained opening of the ion channel. This results in a constant influx of ions, causing hyperexcitation of the nerve cells, followed by paralysis and eventual death of the insect.[1] The selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a key factor in their favorable toxicological profile for non-target organisms.[3]

Synthetic Pathways and Derivatization Strategies

The journey from this compound to a potent insecticide involves a series of strategic chemical transformations. The following sections outline a generalized synthetic approach and key derivatization protocols.

Core Synthesis of the Neonicotinoid Heterocycle

A common strategy for the synthesis of imidacloprid-like neonicotinoids involves the condensation of a chloropyridinylmethyl amine with a suitable heterocyclic precursor. While direct synthesis from this compound can be envisioned through reduction of the ester to an alcohol followed by conversion to an amine, a more convergent and widely documented approach for building the core structure often starts with the closely related 2-chloro-5-chloromethylpyridine. However, for the purpose of illustrating the utility of our title compound, we present a conceptual pathway that highlights its potential for modification.

A plausible synthetic route to a core neonicotinoid structure, such as an imidazolidine ring system, can be conceptualized as a multi-step process. This often involves the reaction of the chloropyridinylmethyl moiety with a diamine, followed by cyclization with a reagent that introduces the nitroguanidine or cyanoamidine pharmacophore.

G A This compound B 2-(2-chloropyridin-4-yl)ethan-1-amine A->B Reduction (e.g., LiAlH4) C N-(2-aminoethyl)-2-(2-chloropyridin-4-yl)ethan-1-amine B->C Reaction with Aziridine or Protected Ethylene Diamine E Neonicotinoid Core Structure C->E Cyclization with a Nitroguanidine Precursor D N-nitro-imidazolidin-2-imine D->E Alternative Cyclization Partner

Caption: Conceptual synthetic pathway from this compound to a neonicotinoid core.

Protocol for N-Functionalization of an Imidazolidine Ring

A key strategy for creating novel analogues involves the derivatization of the imidazolidine ring, for instance, by N-alkylation. The following protocol is adapted from a documented procedure for the alkylation of an imidacloprid-like structure, demonstrating how the ester functionality can be introduced onto the neonicotinoid scaffold.[4]

Protocol 2.2.1: Synthesis of Ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate

Step Procedure Rationale
1 To a solution of Imidacloprid (1 equivalent) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2 equivalents).Imidacloprid provides the core neonicotinoid structure. K₂CO₃ acts as a base to deprotonate the imidazolidine nitrogen, making it nucleophilic.
2 Add ethyl chloroacetate (1.5 equivalents) to the reaction mixture.Ethyl chloroacetate is the alkylating agent that introduces the ethyl acetate moiety. An excess is used to ensure complete reaction.
3 Reflux the mixture for approximately 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).Heating provides the necessary activation energy for the nucleophilic substitution reaction. TLC allows for the visualization of the consumption of starting material and the formation of the product.
4 After completion, cool the reaction mixture and filter to remove the inorganic salts.Filtration removes the solid K₂CO₃ and potassium chloride byproduct.
5 Concentrate the filtrate under reduced pressure to obtain the crude product.Removal of the solvent yields the crude product.
6 Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).Column chromatography separates the desired product from unreacted starting materials and any side products, yielding the pure compound.

This protocol provides a template for introducing a variety of functional groups onto the neonicotinoid scaffold, enabling the exploration of structure-activity relationships.

Biological Evaluation: Assessing Insecticidal Potency

The ultimate measure of success for a novel insecticide is its biological activity. A tiered approach to screening is typically employed, starting with in vitro or in vivo assays against key pest species.

Target Pest Species

Neonicotinoids are particularly effective against sucking pests.[5] Therefore, initial screening should prioritize insects such as:

  • Aphids: Myzus persicae (Green Peach Aphid) is a common model species.[5]

  • Lepidopterans: While generally less susceptible, some neonicotinoids show activity against certain lepidopteran pests.[6]

Protocol for Aphid Bioassay (Artificial Diet Method)

This protocol is adapted from established methods for assessing the toxicity of neonicotinoids to aphids.[5]

Protocol 3.2.1: Insecticidal Activity against Myzus persicae

Step Procedure Rationale
1 Prepare Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.DMSO is a common solvent for organic compounds and is miscible with the artificial diet.
2 Prepare Serial Dilutions: Prepare a series of dilutions of the test compounds in the artificial aphid diet. Include a control group containing only DMSO.A range of concentrations is necessary to determine the dose-response relationship and calculate the LC₅₀ value. The control group accounts for any effects of the solvent.
3 Feeding Apparatus Setup: Place 200 µL of the prepared diets into a suitable feeding apparatus.The feeding apparatus allows the aphids to access the diet in a controlled manner.
4 Aphid Introduction: Transfer first-instar aphid nymphs onto the feeding apparatus.Using a specific life stage (e.g., first-instar nymphs) ensures uniformity in the bioassay.
5 Incubation: Maintain the aphids under controlled conditions (e.g., 25°C, 16:8 light:dark photoperiod).Controlled environmental conditions minimize variability in the results.
6 Mortality Assessment: Record the number of dead aphids at 24 and 48 hours. Aphids unable to walk are considered dead.Mortality is the primary endpoint for assessing acute toxicity.
7 Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.The LC₅₀ is a standard measure of the acute toxicity of a compound.

Table 1: Example Data Presentation for Aphid Bioassay

CompoundConcentration (µg/mL)% Mortality (48h)LC₅₀ (µg/mL)
Control 05-
Compound A 0.01200.08
0.165
195
Imidacloprid 0.01250.06
0.170
198

Structure-Activity Relationship (SAR) Studies: The Path to Optimization

The systematic modification of a lead compound and the evaluation of the biological activity of the resulting analogues are the essence of SAR studies. For neonicotinoids derived from a 2-chloropyridinyl scaffold, several key structural features influence their insecticidal potency.

G cluster_0 Key Structural Modifications A 2-Chloropyridinyl Moiety D Insecticidal Activity A->D Essential for nAChR Binding B Heterocyclic Ring System B->D Influences Conformation and Physicochemical Properties C Pharmacophore (e.g., N-NO2) C->D Critical for Agonistic Action

Caption: Key structural domains influencing the insecticidal activity of neonicotinoids.

  • The 2-Chloropyridinylmethyl Moiety: This group is fundamental for high affinity to the insect nAChR. Modifications to the pyridine ring, such as the introduction of other substituents, can significantly alter activity. For instance, replacing the chlorine with other halogens or small alkyl groups can modulate both potency and the spectrum of activity.

  • The Heterocyclic Ring: The nature of the heterocyclic ring (e.g., imidazolidine, thiazolidine) affects the overall shape and electronic properties of the molecule, which in turn influences how it fits into the binding pocket of the nAChR. Stereochemistry within this ring can also play a crucial role in activity.

  • The Nitroguanidine/Cyanoamidine Group: This pharmacophore is critical for the agonistic action of neonicotinoids. The strong electron-withdrawing nature of the nitro or cyano group is thought to be essential for the interaction with specific amino acid residues in the nAChR binding site.

A three-dimensional quantitative structure-activity relationship (3D-QSAR) model can be a powerful tool to understand how different substituents affect toxicity. For example, studies have shown that introducing bulky or electropositive groups at specific positions on the neonicotinoid scaffold can increase their pLC₅₀ values.[2]

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile intermediate in the quest for novel insecticides. Its inherent structural features provide a robust starting point for the synthesis of compounds that target the insect nicotinic acetylcholine receptor. By leveraging the synthetic protocols, biological evaluation methods, and SAR insights detailed in this guide, researchers can rationally design and optimize next-generation insecticides. Future research should focus on exploring novel heterocyclic systems derived from this intermediate, with the aim of developing compounds that not only exhibit high potency against a broad spectrum of pests but also possess enhanced environmental safety profiles and a reduced propensity for resistance development.

References

  • Chang, et al. (2013). Schematic presentation of action of neonicotinoid acetylcholine receptors.
  • Deshmukh, M. B., et al. (2012). Ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate. Acta Crystallographica Section E: Structure Reports Online, 68(4), o987. [Link]

  • Matsuda, K., et al. (2005). Mechanism of Selective Actions of Neonicotinoids on Insect Nicotinic Acetylcholine Receptors.
  • Matsuda, K., et al. (2001). Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors. Trends in Pharmacological Sciences, 22(11), 573-580. [Link]

  • Tan, J., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLoS Genetics, 18(1), e1009920. [Link]

  • Brunner, J. F., et al. (2005). Role of neonicotinyl insecticides in Washington apple integrated pest management. Part I. Control of lepidopteran pests. Journal of Insect Science, 5, 29. [Link]

  • Ffrench-Constant, R. H., et al. (2014). Neonicotinoid Binding, Toxicity and Expression of Nicotinic Acetylcholine Receptor Subunits in the Aphid Acyrthosiphon pisum. PLoS ONE, 9(5), e96669. [Link]

  • Merchán, H. A., & Burrack, H. J. (2016). Using bioassays with the green peach aphid (Myzus persicae) to determine residual activity of two systemically soil-applied neonicotinoid insecticides in field-grown tobacco. Journal of the American Society of Sugar Beet Technologists, 53(1-2), 1-13. [Link]

  • Zuo, Y., et al. (2018). Modified neonicotinoid insecticide with bi-directional selective toxicity and drug resistance. Scientific Reports, 8(1), 17469. [Link]

  • Zhang, W., et al. (2013). Design, Synthesis, Crystal Structures, and Insecticidal Activities of Eight-Membered Azabridge Neonicotinoid Analogues. Journal of Agricultural and Food Chemistry, 62(2), 333-341. [Link]

  • Kapoor, K., et al. (2012). Ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate. Acta Crystallographica Section E: Structure Reports Online, 68(4), o987. [Link]

Sources

Application Note & Protocol: High-Fidelity Hydrolysis of Ethyl 2-(2-chloropyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-chloropyridin-4-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure is a key pharmacophore in various biologically active molecules. The synthesis of this carboxylic acid is most commonly achieved through the hydrolysis of its corresponding ethyl ester, Ethyl 2-(2-chloropyridin-4-yl)acetate. This application note provides a comprehensive, field-proven guide for researchers, detailing a robust protocol for this transformation. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step methodology, and present a framework for process monitoring and product validation, ensuring scientific integrity and reproducibility.

Strategic Overview: Base-Catalyzed Hydrolysis (Saponification)

The conversion of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis : This method is a reversible equilibrium process.[1][2][3][4] To drive the reaction toward the carboxylic acid product, a large excess of water is required, which can complicate downstream processing and product isolation.[1][3][4]

  • Base-Catalyzed Hydrolysis (Saponification) : This is the preferred industrial and laboratory method for ester hydrolysis due to its key advantages.[1][4] The reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by a strong base to form a carboxylate salt.[3][5] This thermodynamically favorable acid-base reaction prevents the reverse reaction (esterification) from occurring.[3][5] Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH).[2][5][6][7] LiOH, in particular, is widely used in laboratory settings, often in a biphasic solvent system like tetrahydrofuran (THF) and water, providing excellent yields.[5][8][9]

This guide will focus on a highly reliable LiOH-mediated saponification protocol.

Reaction Mechanism: Nucleophilic Acyl Substitution

The saponification of this compound proceeds via a classic nucleophilic acyl substitution mechanism. Understanding these steps is critical for optimizing reaction conditions and troubleshooting.

  • Nucleophilic Attack : The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a transient tetrahedral intermediate.[5]

  • Intermediate Collapse & Elimination : The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This forces the expulsion of the ethoxide ion (EtO⁻), which serves as the leaving group, to generate the carboxylic acid.[5]

  • Irreversible Deprotonation : The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is swift and irreversible, producing the lithium carboxylate salt and ethanol. This final step is what renders the overall reaction unidirectional.[3][5]

The final carboxylic acid is then obtained by neutralizing the carboxylate salt with a strong acid during the work-up procedure.[5]

Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis (1-10 g).

Materials & Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
This compound937236-73-2199.63Starting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)1310-66-341.96Hydrolysis Reagent
Tetrahydrofuran (THF)109-99-972.11Reaction Solvent
Deionized Water (H₂O)7732-18-518.02Reaction Solvent
Hydrochloric Acid (HCl), 1M Solution7647-01-036.46For acidification/work-up
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent
TLC Plates (Silica gel 60 F₂₅₄)--For reaction monitoring
Step-by-Step Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a 3:1 mixture of THF and deionized water (e.g., 15 mL THF and 5 mL H₂O per gram of ester). Stir until the ester is fully dissolved.

  • Addition of Base : In a separate beaker, prepare a solution of lithium hydroxide monohydrate (1.5 eq.) in deionized water (5 mL per gram of LiOH·H₂O). Add this aqueous solution to the stirred ester solution at room temperature.

  • Reaction Execution : Stir the resulting biphasic mixture vigorously at room temperature (20-25 °C). The reaction is typically complete within 2-4 hours.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Eluent : A 1:1 mixture of Hexanes:Ethyl Acetate is a good starting point.

    • Visualization : UV light (254 nm).

    • Observation : The reaction is complete when the starting material spot (higher Rƒ) is completely consumed and a new spot corresponding to the carboxylate salt appears at the baseline (Rƒ = 0).

  • Work-up & Neutralization :

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • To the remaining aqueous solution, add ethyl acetate (20 mL) and transfer the mixture to a separatory funnel. Shake and separate the layers. Discard the organic layer (this removes any non-polar impurities).

    • Cool the aqueous layer in an ice bath and slowly acidify by adding 1M HCl dropwise with stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the pH is approximately 3-4. A white precipitate of the carboxylic acid product should form.

  • Product Extraction : Extract the acidified aqueous solution with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration : Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 2-(2-chloropyridin-4-yl)acetic acid as a solid.

  • Purification : The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel.

Experimental Workflow and Data

The entire process, from setup to isolation, is designed for efficiency and high yield.

Hydrolysis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Setup 1. Dissolve Ester in THF/H₂O Addition 2. Add Aqueous LiOH Setup->Addition Stir 3. Stir at RT (2-4h) Addition->Stir Monitor 4. Monitor by TLC Stir->Monitor Evap 5. Remove THF Monitor->Evap Reaction Complete Acidify 6. Acidify with 1M HCl to pH 3-4 Evap->Acidify Extract 7. Extract with EtOAc Acidify->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purify (Recrystallization) Dry->Purify

Figure 2: Step-by-step experimental workflow for hydrolysis.
Typical Reaction Parameters & Results
ParameterValue
Scale 5.0 g (25.0 mmol) of Ester
LiOH·H₂O 1.57 g (37.5 mmol, 1.5 eq.)
Solvent Volume 75 mL THF / 25 mL H₂O
Reaction Time 3 hours
Reaction Temperature 25 °C
Expected Yield 3.8 - 4.1 g (90-95%)
Product Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ ~10-12 ppm (br s, 1H, -COOH)
Mass Spec (ESI-) m/z = 170.0 [M-H]⁻

Safety & Handling

  • Lithium Hydroxide & Hydrochloric Acid : Both are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic Solvents : Tetrahydrofuran and ethyl acetate are flammable. Perform the reaction and extractions in a well-ventilated fume hood, away from ignition sources.

  • Pressure : Do not heat a sealed vessel. Ensure any heating operations are performed with an appropriate condenser or pressure-release system.

References

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chem Pharm Bull (Tokyo). 2021.

  • Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute.

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. PubMed.

  • Hydrolysis of ethyl acetate in ethanol separation process. Google Patents.

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.

  • Base hydrolysis of esters - Real Chemistry. YouTube.

  • Kinetics of Acid Catalysed Hydrolysis of Ethyl Acetate. Scribd.

  • Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. YouTube.

  • Reaction rate and activation energy of the acid hydrolysis of ethyl acetate. Pro-Lehrsysteme.

  • Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. Sci-Hub.

  • General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society.

  • Hydrolysis of esters. Chemguide.

  • 2-((4-Chloropyridin-2-yl)oxy)acetic acid. Vulcanchem.

  • Ester to Acid - Common Conditions. Organic Chemistry Portal.

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate.

  • General base catalysis of ester hydrolysis. Journal of the American Chemical Society.

  • Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2.

  • 4-Amino-2-chloropyridine: Application, Synthesis. ChemicalBook.

  • Hydrolysis of Esters. University of Calgary.

  • Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science.

  • 2-Chloropyridine-4-acetic acid. Fisher Scientific.

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.

  • This compound. Moldb.

  • This compound. Appchem.

  • Ester Hydrolysis: Overview, Procedure & Mechanism. Study.com.

  • This compound. ChemScene.

  • 2-(2-Chloropyridin-4-yloxy)acetic acid. Smolecule.

  • This compound. ChemicalBook.

  • Ethyl 2-((2-chloropyridin-4-yl)amino)-2-oxoacetate. Toronto Research Chemicals.

  • The Hydrolysis of Esters. Chemistry LibreTexts.

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate.

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research.

  • Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

  • Hydrolysis and esterification with acid catalysts. Google Patents.

  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. National Institutes of Health.

  • Process for the preparation of 2-chloropyridine. Google Patents.

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Application Notes & Protocols for Suzuki Coupling Reactions with Ethyl 2-(2-chloropyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of available building blocks, Ethyl 2-(2-chloropyridin-4-yl)acetate stands out as a particularly valuable precursor. Its structure combines a reactive 2-chloropyridine handle, ideal for cross-coupling, with a flexible ethyl acetate side chain at the 4-position, which can be further elaborated or hydrolyzed to the corresponding carboxylic acid. This unique combination allows for the rapid construction of complex molecular architectures with applications ranging from novel kinase inhibitors to advanced organic electronics.

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging carbon-carbon bonds, celebrated for its high functional group tolerance and operational simplicity.[1] However, the application of this powerful reaction to heteroaryl chlorides, especially 2-chloropyridines, is not without its challenges. The inherent lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts necessitates highly active catalytic systems.[2] Furthermore, the lone pair of the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3][4]

This guide provides a comprehensive technical overview and field-proven protocols for the successful Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic considerations specific to this substrate, recommend state-of-the-art catalyst systems, and provide detailed, step-by-step procedures for both conventional and microwave-assisted reactions, empowering researchers to confidently and efficiently utilize this versatile building block in their synthetic campaigns.

Mechanistic Considerations: Overcoming the Hurdles of 2-Chloropyridine Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5] For a substrate like this compound, each step presents unique considerations.

  • Oxidative Addition: This is often the rate-determining step for chloroarenes due to the high C-Cl bond strength.[6][7] The electron-withdrawing nature of the pyridine ring and the ester group can facilitate this step to some extent. However, achieving efficient oxidative addition requires a highly electron-rich and sterically bulky palladium(0) catalyst. Modern biarylphosphine ligands, such as XPhos and SPhos, are designed to promote the formation of a monoligated Pd(0) species, which is highly reactive towards the C-Cl bond.[4][8]

  • Transmetalation: In this step, the organic group is transferred from the boronic acid (or its boronate ester) to the palladium center. This process is critically dependent on the choice of base, which activates the boronic acid to form a more nucleophilic boronate species.[6] For challenging couplings, strong inorganic bases like potassium phosphate (K₃PO₄) are often superior to weaker bases like sodium carbonate (Na₂CO₃).[2][8]

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. The steric bulk of the ancillary ligands plays a crucial role in promoting this step, preventing catalyst decomposition and ensuring high turnover numbers.[8]

The primary challenge with pyridine-containing substrates is the potential for the nitrogen lone pair to coordinate to the palladium center, forming off-cycle, inactive complexes. The use of bulky biarylphosphine ligands helps to create a sterically hindered environment around the palladium, mitigating this inhibitory coordination.[2][4]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling of this compound, highlighting the role of modern catalyst systems.

Suzuki_Coupling_Cycle Pd0 Active Pd(0)L (L = XPhos, SPhos) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Substrate This compound (Ar-Cl) Substrate->OxAdd PdII_complex Pd(II) Complex (L)Pd(Ar)(Cl) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R-B(OH)₂ Boronate Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., K₃PO₄) Boronate->Transmetalation PdII_R_complex Pd(II) Di-aryl Complex (L)Pd(Ar)(R) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle for coupling this compound.

Recommended Catalyst Systems & Reagents

For a challenging substrate like this compound, selecting a highly active and robust catalyst system is paramount. While older catalysts like Pd(PPh₃)₄ may provide some product, modern systems based on bulky, electron-rich biarylphosphine ligands consistently deliver superior results in terms of yield, reaction time, and catalyst loading.[4]

ComponentRecommendationRationale & Key Considerations
Palladium Precatalyst XPhos Pd G3 or SPhos Pd G2 These are air- and moisture-stable precatalysts that rapidly generate the active Pd(0) species in solution. They offer high activity for C-Cl bond activation and are commercially available.[9]
Ligand XPhos or SPhos (Implicit in precatalyst)These bulky, electron-rich ligands accelerate oxidative addition and reductive elimination while preventing catalyst deactivation by the pyridine nitrogen.[2][4]
Base Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) Strong, non-nucleophilic inorganic bases are essential for activating the boronic acid for efficient transmetalation with deactivated chlorides.[2][8] Use 2-3 equivalents.
Boronic Acid Partner Aryl- or Heteroaryl-B(OH)₂ or B(pin)Use a slight excess (1.2-1.5 equivalents) to drive the reaction to completion. Pinacol esters (Bpin) can offer greater stability against protodeboronation.
Solvent 1,4-Dioxane , Toluene , or THF (Anhydrous)Anhydrous aprotic solvents are generally preferred. A mixture with water (e.g., Dioxane/H₂O 10:1) can sometimes be beneficial by aiding the dissolution of the inorganic base.[2]
Temperature 80-120 °C (Conventional) or 120-150 °C (Microwave)Higher temperatures are required to overcome the activation barrier for the C-Cl bond cleavage.[2]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acid partners.

Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling

This protocol is suitable for standard laboratory setups and provides a reliable method for small to medium-scale synthesis.

Workflow Diagram:

Protocol_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Solids: - this compound - Boronic Acid - Base (K₃PO₄) - Precatalyst (XPhos Pd G3) B 2. Seal, Evacuate & Backfill with Ar/N₂ (3x) A->B C 3. Add Degassed Anhydrous Solvent B->C D 4. Heat to 80-110 °C with Vigorous Stirring C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool, Dilute with EtOAc & Filter E->F Upon Completion G 7. Aqueous Wash (Water, Brine) F->G H 8. Dry, Concentrate & Purify (Chromatography) G->H

Caption: General experimental workflow for conventional Suzuki coupling.

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and carefully evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times and often improves yields, making it an ideal method for rapid library synthesis and methods development.[9][10]

Step-by-Step Procedure:

  • Vial Preparation: In a clean microwave vial equipped with a small magnetic stir bar, combine this compound (1.0 equiv., e.g., 0.5 mmol), the arylboronic acid (1.3 equiv.), potassium phosphate (K₃PO₄, 2.5 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the vial to achieve a concentration of 0.1-0.2 M.

  • Sealing: Securely crimp a cap onto the microwave vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 130-150 °C for 15-45 minutes.

  • Workup and Purification: After the reaction, allow the vial to cool to a safe temperature. Work up and purify the product as described in steps 7-9 of the conventional protocol.

Troubleshooting and Optimization

Low yields or incomplete reactions when coupling 2-chloropyridines are common issues that can often be resolved with systematic optimization.[2]

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst System2. Insufficient Temperature3. Ineffective Base1. Switch to a more active precatalyst (e.g., a G3 or G4 Buchwald precatalyst). Ensure the inert atmosphere is rigorously maintained.[2]2. Increase the reaction temperature in 10 °C increments. For thermally sensitive substrates, consider microwave heating for short durations.[10]3. Screen stronger bases like Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.
Protodeboronation Instability of the boronic acid under basic/aqueous conditions.1. Use the corresponding pinacol boronate ester (Bpin) instead of the boronic acid.2. Switch to strictly anhydrous conditions and use a base like potassium fluoride (KF).3. Minimize reaction time and temperature where possible.
Homocoupling of Boronic Acid Presence of oxygen; Pd(II) species in the reaction mixture.1. Ensure the solvent is thoroughly degassed and a strict inert atmosphere is maintained throughout the reaction.[2]2. Use a precatalyst that reliably generates Pd(0) to minimize side reactions.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective transformation for the synthesis of complex, functionalized pyridine derivatives. Success with this challenging substrate class hinges on overcoming the low reactivity of the C-Cl bond and mitigating catalyst inhibition. By employing modern, highly active palladium precatalysts featuring bulky biarylphosphine ligands, such as XPhos Pd G3, in combination with a strong inorganic base like K₃PO₄, researchers can achieve high yields and clean conversions. The protocols provided herein serve as a validated starting point for a wide range of aryl and heteroaryl boronic acids, enabling the efficient exploration of chemical space and accelerating the development of novel molecules in the pharmaceutical and materials science sectors.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6521). [Link]

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem Technical Documents.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • BenchChem. (2025).
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem Technical Documents.
  • Yang, Y., & Buchwald, S. L. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 141(42), 16866–16875. [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 8(4), 3245–3255. [Link]

  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789. [Link]

  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity, 23, 31-41. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Nakanishi, Y., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 3256-3262. [Link]

  • Molnár, J., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(15), 4937-4943. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

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The Versatile Role of Ethyl 2-(2-chloropyridin-4-yl)acetate in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Core Application: Synthesis of Substituted Pyridinyl-Acetic Acid Amides

The primary utility of Ethyl 2-(2-chloropyridin-4-yl)acetate in pharmaceutical synthesis lies in its function as an electrophilic scaffold. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), while the ester moiety provides a convenient handle for amide bond formation. This dual reactivity allows for the sequential or convergent introduction of diverse functionalities, enabling the exploration of vast chemical space in drug discovery programs.

A prevalent application is the reaction with primary or secondary amines. This reaction typically proceeds in two stages: nucleophilic substitution at the C2 position of the pyridine ring, followed by amidation of the ester.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 937236-73-2[1][2]
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [1]
Appearance Liquid[3]
Storage Conditions 2-8°C, under inert atmosphere[4]

General Reaction Workflow

The overall transformation involves the displacement of the chloride and the conversion of the ester to an amide. The order of these steps can be varied depending on the desired final product and the nature of the nucleophiles.

G cluster_0 Synthetic Pathway Start This compound Intermediate Substituted Pyridine Ester Start->Intermediate Nucleophilic Aromatic Substitution (SNA_r_) [Amine Nucleophile] Final_Product Target Amide Intermediate->Final_Product Amidation [e.g., Hydrolysis then Amide Coupling]

Caption: General workflow for the synthesis of target amides.

Protocol 1: Two-Step Synthesis of N-Aryl-2-(2-(arylamino)pyridin-4-yl)acetamide

This protocol details a representative two-step procedure for the synthesis of a disubstituted pyridine derivative. It exemplifies the sequential nature of the reactions, first addressing the SNAr reaction and then the amidation.

Rationale: A two-step approach allows for better control over the reaction and purification of the intermediate, which can be crucial for achieving high purity in the final compound. The choice of a strong base like sodium hydride for the amidation step is common for less reactive esters.

Step 1: Nucleophilic Aromatic Substitution

Objective: To replace the 2-chloro substituent with a desired amine.

Materials:

  • This compound

  • Substituted Aniline (or other primary/secondary amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the substituted aniline (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate, ethyl 2-(2-(arylamino)pyridin-4-yl)acetate.

Step 2: Amidation of the Ester

Objective: To convert the ethyl ester to the desired amide.

Materials:

  • Ethyl 2-(2-(arylamino)pyridin-4-yl)acetate (from Step 1)

  • A second primary or secondary amine

  • Strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the second amine (1.5 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of the ethyl ester intermediate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final N-Aryl-2-(2-(arylamino)pyridin-4-yl)acetamide.

G cluster_protocol1 Protocol 1: Two-Step Synthesis Start This compound Step1 Step 1: SNA_r_ (Pd-catalyzed amination) Start->Step1 Intermediate Ethyl 2-(2-(arylamino)pyridin-4-yl)acetate Step1->Intermediate Step2 Step 2: Amidation (Base-mediated) Intermediate->Step2 Final_Product Final Amide Product Step2->Final_Product

Caption: Workflow for the two-step synthesis protocol.

Protocol 2: One-Pot Synthesis of N-Alkyl-2-(2-(alkylamino)pyridin-4-yl)acetamide

Rationale: For certain substrates, particularly with more nucleophilic aliphatic amines, a one-pot procedure can be more efficient, reducing workup steps and improving overall yield. This approach leverages the differential reactivity of the chloro and ester groups under specific conditions.

Materials:

  • This compound

  • Primary or secondary aliphatic amine (at least 2.2 equivalents)

  • High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO))

  • Lewis acid catalyst (optional, e.g., Yb(OTf)₃)

Procedure:

  • In a sealed reaction vessel, combine this compound (1.0 eq) and the aliphatic amine (2.2-3.0 eq) in NMP.

  • If desired, add the Lewis acid catalyst (0.1 eq).

  • Heat the mixture to 120-150 °C. The higher temperature facilitates both the SNAr and the amidation.

  • Monitor the reaction by LC-MS. The disappearance of the starting material and the formation of the final product should be tracked.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine to remove the high-boiling point solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or preparative HPLC to isolate the target N-Alkyl-2-(2-(alkylamino)pyridin-4-yl)acetamide.

Troubleshooting and Mechanistic Considerations

  • Low SNAr Reactivity: If the nucleophilic substitution is sluggish, particularly with electron-deficient amines, increasing the temperature or using a more effective palladium catalyst/ligand system is recommended. The choice of base is also critical; stronger, non-nucleophilic bases are often preferred.

  • Side Reactions: In one-pot syntheses, the formation of undesired byproducts can occur. Careful temperature control and the potential use of a catalyst can help to improve selectivity.

  • Ester Hydrolysis: Under basic or acidic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. If this is not the desired outcome, anhydrous conditions should be strictly maintained.

Conclusion

This compound is a strategically important intermediate for the synthesis of a variety of disubstituted pyridine derivatives with potential pharmaceutical applications. Its value stems from the presence of two distinct reactive sites that can be manipulated to build molecular complexity. The protocols outlined above provide a foundational understanding of how this building block can be effectively utilized in a research and development setting. While the direct application of this compound in the synthesis of specific, named drugs is not found in the public literature, the synthetic transformations it enables are fundamental in the field of medicinal chemistry.

References

  • Angene Chemical. This compound. [Link]

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Application Notes and Protocols for Reactions of Ethyl 2-(2-chloropyridin-4-yl)acetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the reaction of Ethyl 2-(2-chloropyridin-4-yl)acetate with various nucleophiles. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the dual reactivity offered by the electrophilic 2-chloro-substituted pyridine ring and the ester functionality. This document elucidates the primary reaction pathways, including Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed, step-by-step protocols for reactions with N-, S-, and C-nucleophiles are provided, supported by mechanistic insights and practical considerations for reaction setup, monitoring, and product purification.

Introduction: Reactivity Profile of this compound

This compound is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives. Its chemical reactivity is dominated by the electron-deficient nature of the pyridine ring, which is further activated by the presence of the chlorine atom at the 2-position. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, rendering the C2 and C4 positions susceptible to nucleophilic attack. Consequently, the chlorine atom at the C2 position serves as a good leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.

Beyond classical SNAr, the C-Cl bond also participates in various palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, offering alternative and often milder routes to C-N and C-C bond formation. The ethyl acetate moiety at the 4-position provides a handle for further synthetic manipulations, such as hydrolysis to the corresponding carboxylic acid or reduction to the alcohol.

This guide will focus on providing practical, reliable protocols for the derivatization of this compound via these key reaction pathways.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a primary pathway for the functionalization of this compound. This two-step addition-elimination mechanism is facilitated by the ability of the electron-withdrawing pyridine nitrogen to stabilize the anionic intermediate (Meisenheimer complex).

Reaction with Amine Nucleophiles (N-Nucleophiles)

The reaction with primary and secondary amines is a common method for the synthesis of 2-aminopyridine derivatives. These reactions are typically carried out at elevated temperatures, often in a polar aprotic solvent.

Mechanism Overview: The reaction proceeds via the nucleophilic attack of the amine at the C2 position of the pyridine ring, forming a tetrahedral Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, stabilizing the intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the 2-aminopyridine product.

Experimental Protocol: Synthesis of Ethyl 2-(2-(piperidin-1-yl)pyridin-4-yl)acetate

  • Materials:

    • This compound (1.0 eq)

    • Piperidine (1.5 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous DMF (to make a 0.5 M solution).

    • Add potassium carbonate and piperidine to the solution.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

ParameterConditionRationale
Solvent DMFA polar aprotic solvent that solubilizes the reactants and facilitates the SNAr reaction.
Base K₂CO₃Acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
Temperature 100 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Time 12-24 hTypical reaction time for complete conversion; should be monitored by TLC or LC-MS.

Diagram: General Workflow for SNAr with Amines

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, K₂CO₃, and amine in DMF B Heat to 100 °C for 12-24h A->B C Monitor by TLC/LC-MS B->C D Cool and quench with water C->D Upon Completion E Extract with Ethyl Acetate D->E F Wash, dry, and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for the SNAr reaction with amine nucleophiles.

Reaction with Thiol Nucleophiles (S-Nucleophiles)

The reaction with thiols provides a straightforward route to 2-(alkylthio)pyridine or 2-(arylthio)pyridine derivatives. Thiolates are excellent nucleophiles and these reactions often proceed under milder conditions compared to aminations.

Experimental Protocol: Synthesis of Ethyl 2-(2-(phenylthio)pyridin-4-yl)acetate

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.2 eq)

    • Cesium carbonate (Cs₂CO₃) (1.5 eq)

    • Acetonitrile (ACN), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound and anhydrous acetonitrile (0.5 M).

    • Add cesium carbonate and thiophenol.

    • Stir the reaction mixture at 60 °C for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

ParameterConditionRationale
Solvent AcetonitrileA suitable polar aprotic solvent for this transformation.
Base Cs₂CO₃A mild base effective for deprotonating the thiol to form the more nucleophilic thiolate.
Temperature 60 °CGenerally lower temperatures are required compared to aminations due to the higher nucleophilicity of thiolates.
Time 4-8 hTypically a faster reaction than with amine nucleophiles.
Reaction with Active Methylene Compounds (C-Nucleophiles)

Carbanions generated from active methylene compounds, such as malonates and cyanoacetates, can also act as nucleophiles in SNAr reactions with this compound, leading to the formation of a new C-C bond at the 2-position.

Experimental Protocol: Synthesis of Diethyl 2-((4-(2-ethoxy-2-oxoethyl)pyridin-2-yl)malonate

  • Materials:

    • This compound (1.0 eq)

    • Diethyl malonate (2.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

    • Carefully add sodium hydride to the THF and cool the suspension to 0 °C in an ice bath.

    • Slowly add diethyl malonate dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.

    • Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.

    • Heat the reaction to reflux (approximately 65 °C) and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

ParameterConditionRationale
Solvent THFAnhydrous THF is a common solvent for reactions involving strong bases like NaH.
Base NaHA strong base required to deprotonate the active methylene compound to generate the carbanion nucleophile.
Temperature Reflux (65 °C)Elevated temperature is often necessary to drive the reaction with the less nucleophilic carbanion.
Time 12-18 hThe reaction typically requires overnight stirring for completion.

Palladium-Catalyzed Cross-Coupling Reactions

As an alternative to SNAr, palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of this compound. These methods often proceed under milder conditions and with a broader substrate scope.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is particularly useful for coupling less reactive amines or when SNAr conditions are not tolerated by other functional groups in the molecule.[1][2]

Mechanism Overview: The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the desired 2-aminopyridine product and regenerate the Pd(0) catalyst.[1]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII L₂Pd(II)(Ar)Cl OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord + HNR'R'' PdAmine [L₂Pd(II)(Ar)(NHR'R'')]⁺Cl⁻ AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido L₂Pd(II)(Ar)(NR'R'') Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of Ethyl 2-(2-(phenylamino)pyridin-4-yl)acetate

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

    • Xantphos (5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene, anhydrous and degassed

  • Procedure:

    • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Add this compound and aniline.

    • Add anhydrous, degassed toluene.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

ParameterConditionRationale
Catalyst Pd₂(dba)₃A common Pd(0) precursor for cross-coupling reactions.
Ligand XantphosA bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.
Base NaOtBuA strong, non-nucleophilic base required for the deprotonation of the amine.
Solvent TolueneAnhydrous and degassed solvent is crucial to prevent catalyst deactivation.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and a halide. This reaction is highly versatile for the synthesis of biaryl compounds.

Experimental Protocol: Synthesis of Ethyl 2-(2-phenylpyridin-4-yl)acetate

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

    • Add the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 90 °C and stir for 8-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A widely used Pd(0) catalyst for Suzuki couplings.
Base K₂CO₃An inorganic base sufficient to promote the transmetalation step.
Solvent Dioxane/WaterThe aqueous mixture is essential for the Suzuki coupling mechanism.
Temperature 90 °CProvides thermal energy for the catalytic cycle to proceed efficiently.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of substituted pyridines. By selecting the appropriate nucleophile and reaction conditions, researchers can achieve selective functionalization at the 2-position of the pyridine ring through either Nucleophilic Aromatic Substitution or palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a solid foundation for the successful application of this reagent in various synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

  • Process for the preparation of substituted pyridines. EP0333020A2.
  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Process for the preparation of substituted pyridines. EP0272221A3.
  • Method for synthesizing 4-chloro-pyridine. CN102020613A.
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58 (48), 17118-17129. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Lett.2007 , 48 (26), 4565–4567. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • Process for the preparation of substituted pyridines. DE3245950A1.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Pyridine derivatives and their production. EP0174726A1. [Link]

  • Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. J. Chem. Educ.2017 , 94 (5), 641–645. [Link]

  • Malonates in Cyclocondensation Reactions. Molecules2001 , 6 (12), 994-1033. [Link]

  • This compound. Mol-Instincts. [Link]

  • This compound, 95% Purity, C9H10ClNO2, 1 gram. CP Lab Safety. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of morpholino ethyl derivative 38. ResearchGate. [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. PharmaTutor. [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. [Link]

  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. [Link]

  • Preparation method of 2-(pyridine-4-yl) acetonitrile. CN103483244A.
  • Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. ResearchGate. [Link]

  • Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. J. Org. Chem.2021 , 86 (21), 14897–14907. [Link]

  • Catalytic Acetylation Amines with Ethyl Acetate. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(2-chloropyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(2-chloropyridin-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Drawing from established principles in organometallic chemistry and field-proven insights, this document provides a comprehensive resource to ensure the successful and efficient production of this valuable heterocyclic building block.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a Blaise reaction, a zinc-mediated coupling of an α-haloester with a nitrile.[1][2] In this case, 2-chloro-4-cyanopyridine reacts with an organozinc reagent formed from ethyl bromoacetate and activated zinc.[3] The reaction proceeds through a metalloimine intermediate, which upon acidic workup, hydrolyzes to the desired β-keto ester, this compound.[1]

Understanding the nuances of this reaction is critical for achieving high yields and purity. The following sections provide a detailed troubleshooting guide in a question-and-answer format, optimized experimental protocols, and a deeper look into the reaction mechanism and potential side reactions.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of this compound.

Q1: Why is my reaction yield consistently low?

Low yields in a Blaise reaction can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Inactive Zinc: The reaction is contingent on the formation of an organozinc reagent, which requires an activated zinc surface. Commercial zinc dust is often coated with a layer of zinc oxide, which inhibits the reaction.

    • Solution: Activate the zinc prior to use. Several methods are effective, including treatment with iodine, 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl).[4] A common laboratory practice is to stir the zinc dust with a catalytic amount of iodine in the reaction solvent until the iodine color disappears.

  • Side Reactions: The most prevalent side reaction is the self-condensation of ethyl bromoacetate, forming ethyl 3-bromo-2-(bromomethyl)propanoate. This is particularly problematic if the organozinc reagent is slow to react with the pyridyl nitrile.

    • Solution: Employ a slow addition of the ethyl bromoacetate to the reaction mixture containing the activated zinc and 2-chloro-4-cyanopyridine. This maintains a low concentration of the organozinc reagent, favoring the reaction with the nitrile over self-condensation.[5]

  • Poor Solubility of Starting Material: 2-chloro-4-cyanopyridine may have limited solubility in certain solvents, hindering its reaction with the organozinc reagent.

    • Solution: Tetrahydrofuran (THF) is generally the solvent of choice for Blaise and Reformatsky reactions due to its ability to solvate the organozinc intermediate.[5] Ensure you are using anhydrous THF, as water will quench the organozinc reagent.

Q2: I'm observing the formation of a significant amount of a gummy or oily byproduct. What is it and how can I prevent it?

The formation of viscous byproducts is often due to the polymerization of intermediates or the formation of complex zinc salts during workup.

  • Incomplete Hydrolysis: The intermediate metalloimine may not be fully hydrolyzed during the workup, leading to a mixture of products.

    • Solution: Ensure a sufficiently acidic workup. A common procedure involves quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction and then washing the organic layer with a dilute acid (e.g., 1M HCl) to facilitate complete hydrolysis of the imine.[1]

  • Emulsion Formation During Workup: The presence of finely divided zinc salts can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult and leading to product loss.[5]

    • Solution: A specific workup procedure developed by Kishi and Hannick is highly effective in preventing emulsions. This involves diluting the reaction mixture with THF and then adding a 50% aqueous solution of potassium carbonate with vigorous stirring.[5] This procedure helps to precipitate the zinc salts in a more manageable form. Filtering the reaction mixture through a pad of celite before workup can also help to remove fine zinc particles.[6]

Q3: The reaction seems to stall and does not go to completion. What are the likely causes?

Reaction stalling can be frustrating. Here are a few things to consider:

  • Insufficient Zinc Activation: As mentioned, if the zinc is not sufficiently activated, the reaction will be slow or may not initiate at all.

    • Solution: Ensure your zinc activation procedure is robust. You should observe a noticeable change, such as the disappearance of the iodine color or gentle bubbling, indicating the reaction has started.

  • Moisture in the Reaction: Organozinc reagents are sensitive to moisture. Any water present in the reagents or solvent will quench the organozinc intermediate and halt the reaction.

    • Solution: Use anhydrous solvents and flame-dry your glassware before use. Ensure that the 2-chloro-4-cyanopyridine and ethyl bromoacetate are dry.

  • Low Reaction Temperature: While the reaction is typically initiated at room temperature or with gentle heating, a temperature that is too low may result in a very slow reaction rate.

    • Solution: Gentle refluxing in THF is a common condition for Blaise reactions. Monitor the reaction by TLC to determine the optimal reaction time and temperature for your specific setup.

Optimized Experimental Protocols

The following protocols are based on best practices for the Blaise reaction and can be adapted for the synthesis of this compound.

Protocol 1: Zinc Activation
  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (2.0 eq).

  • Add a few crystals of iodine to the zinc dust under a nitrogen atmosphere.

  • Add anhydrous THF to the flask and stir the mixture.

  • Gently heat the mixture until the color of the iodine disappears, indicating the activation of the zinc.

  • Allow the mixture to cool to room temperature before proceeding with the reaction.

Protocol 2: Blaise Reaction and Workup
  • To the flask containing the activated zinc, add a solution of 2-chloro-4-cyanopyridine (1.0 eq) in anhydrous THF.

  • Slowly add a solution of ethyl bromoacetate (1.5 eq) in anhydrous THF via the dropping funnel over a period of 30-60 minutes.[5]

  • After the addition is complete, gently reflux the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Workup Option A (Acidic): Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with 1M HCl, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Workup Option B (to avoid emulsions): Dilute the reaction mixture with THF to a total volume of approximately 3 mL per mmol of ethyl bromoacetate used. Add 1/3 mL of a 50% aqueous potassium carbonate solution per mL of THF and stir vigorously for 30 minutes.[5] Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting β-enamino ester can then be hydrolyzed to the desired β-keto ester by treatment with 1M HCl.[5]

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterRecommended ConditionRationale
Zinc Activated dust (e.g., with iodine)Removes passivating oxide layer, essential for reaction initiation.[4]
Solvent Anhydrous THFGood solubility for reactants and intermediates; stabilizes the organozinc reagent.[5]
Reagent Addition Slow addition of ethyl bromoacetateMinimizes self-condensation, a major side reaction.[5]
Temperature Gentle refluxProvides sufficient energy for the reaction to proceed at a reasonable rate.
Workup Acidic (e.g., NH4Cl, then dil. HCl) or K2CO3 methodEnsures complete hydrolysis of the imine intermediate and can prevent emulsion formation.[1][5]

Visualizations

Reaction Mechanism

Blaise_Reaction reagents 2-Chloro-4-cyanopyridine + Ethyl Bromoacetate + Zn organozinc Formation of Organozinc Reagent (Reformatsky Reagent) reagents->organozinc Activation nucleophilic_attack Nucleophilic Attack of Organozinc on Nitrile organozinc->nucleophilic_attack metalloimine Metalloimine Intermediate nucleophilic_attack->metalloimine hydrolysis Acidic Workup (H3O+) metalloimine->hydrolysis product This compound (β-Keto Ester) hydrolysis->product

Caption: The Blaise reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_zinc Is Zinc Activated? start->check_zinc check_reagents Are Reagents and Solvent Anhydrous? check_zinc->check_reagents Yes activate_zinc Activate Zinc (e.g., with Iodine) check_zinc->activate_zinc No check_addition Is Ethyl Bromoacetate Added Slowly? check_reagents->check_addition Yes dry_reagents Use Anhydrous Solvents & Reagents check_reagents->dry_reagents No check_workup Workup Issues? (Emulsions, Impurities) check_addition->check_workup Yes slow_addition Implement Slow Addition Protocol check_addition->slow_addition No optimize_workup Optimize Workup (K2CO3 method, Celite filtration) check_workup->optimize_workup Yes success Improved Yield check_workup->success No activate_zinc->success dry_reagents->success slow_addition->success optimize_workup->success

Caption: A workflow for troubleshooting low yields in the synthesis of this compound.

References

  • Hannick, S. M.; Kishi, Y. An improved procedure for the Blaise reaction: a short, practical route to the key intermediates of the saxitoxin synthesis. The Journal of Organic Chemistry, 1983 , 48(21), 3833–3835. [Link]

  • Blaise, E. E. Sur une extension de la méthode de Frankland-Duppa. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 1901, 132, 478-480.
  • Rinehart, K. L., Jr. β-Keto esters from nitriles and α-bromo esters. Organic Syntheses, 1963 , Coll. Vol. 4, 120. [Link]

  • Rao, H. S. P.; Rafi, S.; Padmavathy, K. The Blaise Reaction. Tetrahedron, 2008, 64(35), 8037–8043.
  • Reformatsky, S. Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 1887, 20(1), 1210–1211.
  • Wikipedia. Blaise reaction. [Link]

  • Organic Chemistry Portal. Blaise Reaction. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • Chem-Station. Blaise Reaction. [Link]

  • Pondicherry University. Synthetic Applications of the Blaise Reaction. [Link]

  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]

  • NROChemistry. Reformatsky Reaction. [Link]

  • ResearchGate. Zinc Enolates: The Reformatsky and Blaise Reactions. [Link]

  • ACS Publications. Activation of zinc by trimethylchlorosilane. An improved procedure for the preparation of .beta.-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction). [Link]

  • Google Patents. Method for synthesizing 4-chloro-pyridine.
  • University of Rochester, Department of Chemistry. Workup Troubleshooting. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • Aribo Biotechnology. This compound. [Link]

  • NIH. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]

  • Google Patents. NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
  • Google Patents. A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • ResearchGate. Blaise reaction. [Link]2361047_Blaise_reaction)

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Technical Support Center: Purification of Ethyl 2-(2-chloropyridin-4-yl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Ethyl 2-(2-chloropyridin-4-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this important chemical intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and practical experience.

Troubleshooting Guide: Navigating Common Purification Hurdles

The purification of pyridine derivatives like this compound by silica gel chromatography can present unique challenges, primarily due to the basic nature of the pyridine nitrogen. This can lead to undesirable interactions with the acidic silanol groups on the silica surface. Below are solutions to common problems you may encounter.

Question 1: My purified compound shows significant peak tailing on TLC and during column chromatography. What is the cause and how can I achieve symmetrical peaks?

Answer:

Peak tailing is a frequent observation with basic compounds such as pyridine derivatives when using silica gel as the stationary phase.

  • Causality: The root cause is the strong interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) present on the surface of the silica gel. This interaction leads to a secondary, stronger retention mechanism for your compound, causing it to elute slowly and result in a "tailing" peak shape.

  • Solutions:

    • Mobile Phase Modification with a Competing Base: The most common and effective solution is to add a small amount of a competing base to your mobile phase. Triethylamine (TEA) is a standard choice.

      • Protocol: Add 0.1-1% (v/v) of triethylamine to your eluent mixture (e.g., ethyl acetate/hexane). The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your target compound. This minimizes the strong secondary interactions and allows for a more uniform elution, resulting in sharper, more symmetrical peaks.

    • Use of an Alternative Stationary Phase: If peak tailing persists, consider a different stationary phase.

      • Neutral Alumina: Alumina is a suitable alternative to silica gel. Neutral or basic alumina can provide good separation without the strong acidic sites that cause tailing with basic compounds.

      • End-capped Silica Gel: This type of silica has been chemically treated to reduce the number of free silanol groups, thereby lessening the chances of undesirable interactions.

Question 2: I'm experiencing low recovery of my compound after column chromatography. Where is my product going?

Answer:

Low recovery can be frustrating and is often due to irreversible adsorption or degradation on the column.

  • Causality: The same acidic silanol groups that cause peak tailing can, in some cases, lead to the irreversible binding of your compound to the silica gel. Additionally, some sensitive compounds can degrade on the acidic surface of the silica.

  • Solutions:

    • Deactivation of Silica Gel: Before packing your column, you can slurry the silica gel in your chosen eluent containing 1% triethylamine. This pre-treatment helps to neutralize the acidic sites.

    • Dry Loading with Deactivated Silica: When preparing your sample for dry loading, use silica gel that has been pre-treated with triethylamine.

    • Prompt Elution: Avoid letting the compound sit on the column for extended periods. A faster flow rate (flash chromatography) is generally preferred over gravity chromatography.

    • Check for Hydrolysis: The ester functional group in this compound could potentially undergo hydrolysis to the corresponding carboxylic acid on a very acidic or wet silica gel. The resulting carboxylic acid would have a much lower Rf value and might not elute with the chosen solvent system. Ensure you are using dry solvents and silica gel.

Question 3: I am struggling to separate my desired product from a closely-running impurity. How can I improve the resolution?

Answer:

Achieving good separation between compounds with similar polarities requires careful optimization of the mobile phase.

  • Causality: The separation (resolution) in chromatography is dependent on the differential partitioning of compounds between the stationary and mobile phases. If two compounds have very similar polarities, they will interact with the silica gel and elute at nearly the same rate.

  • Solutions:

    • Fine-tune the Solvent System: The choice of eluent is critical. For this compound, a common starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes or cyclohexane.

      • Systematic Approach: Begin with a solvent system that gives your product an Rf value of approximately 0.2-0.3 on a TLC plate.[1] Small, incremental changes to the solvent ratio can significantly impact resolution. Try varying the ethyl acetate/hexane ratio by 5% increments (e.g., 20:80, 25:75, 30:70).

      • Consider a Different Solvent System: If an ethyl acetate/hexane system is not effective, you can explore other solvent combinations. For instance, dichloromethane/methanol or toluene/acetone might offer different selectivities.

    • Gradient Elution: If a single solvent mixture (isocratic elution) fails to provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities behind on the column.

Below is a diagram illustrating a general workflow for troubleshooting column chromatography.

G Troubleshooting Workflow for Column Chromatography start Start Purification tlc Run TLC Analysis start->tlc check_rf Is Rf between 0.2-0.3? tlc->check_rf adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent No run_column Run Column Chromatography check_rf->run_column Yes adjust_solvent->tlc analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions check_purity Is the Product Pure? analyze_fractions->check_purity combine_pure Combine Pure Fractions check_purity->combine_pure Yes troubleshoot Troubleshoot Separation check_purity->troubleshoot No end Pure Product Obtained combine_pure->end check_tailing Peak Tailing? troubleshoot->check_tailing add_tea Add 0.1-1% TEA to Eluent check_tailing->add_tea Yes check_recovery Low Recovery? check_tailing->check_recovery No add_tea->run_column deactivate_silica Use Deactivated Silica check_recovery->deactivate_silica Yes poor_resolution Poor Resolution? check_recovery->poor_resolution No deactivate_silica->run_column gradient_elution Try Gradient Elution poor_resolution->gradient_elution Yes gradient_elution->run_column G Experimental Workflow for Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc_opt 1. TLC Optimization (Target Rf = 0.2-0.3) col_prep 2. Column Preparation (Slurry Packing) tlc_opt->col_prep sample_load 3. Sample Loading (Dry Loading) col_prep->sample_load elution 4. Elution (Flash Chromatography) sample_load->elution fraction_collection 5. Fraction Collection elution->fraction_collection frac_analysis 6. Fraction Analysis by TLC fraction_collection->frac_analysis combine_fractions 7. Combine Pure Fractions frac_analysis->combine_fractions evaporation 8. Solvent Evaporation combine_fractions->evaporation pure_product Pure Product evaporation->pure_product

Sources

Technical Support Center: Synthesis of Ethyl 2-(2-chloropyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(2-chloropyridin-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to support your experimental success.

Understanding the Synthetic Landscape

The synthesis of this compound, a valuable building block in medicinal chemistry, is primarily approached via two strategic routes. Each pathway, while effective, presents a unique set of potential side reactions that can impact yield and purity. This guide will dissect these challenges and offer expert insights into their mitigation.

The two common synthetic routes are:

  • Route A: Malonic Ester Synthesis. This classic approach involves the alkylation of a malonate ester with a suitable 2-chloro-4-(halomethyl)pyridine, followed by hydrolysis and decarboxylation.

  • Route B: Oxidation of 2-chloro-4-methylpyridine. This strategy begins with the oxidation of the methyl group of 2-chloro-4-methylpyridine to a carboxylic acid, which is then subjected to esterification.

Below, we address the most pressing issues you may encounter with each approach.

Route A: Troubleshooting the Malonic Ester Synthesis Pathway

This pathway is a cornerstone of C-C bond formation. However, its application to heteroaromatic systems like pyridines requires careful control to avoid unwanted byproducts.

Diagram: Malonic Ester Synthesis Workflow

cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation A Diethyl Malonate D Diethyl 2-(2-chloropyridin-4-yl)malonate A->D B 4-(chloromethyl)-2-chloropyridine B->D C Base (e.g., NaOEt) C->D E Hydrolysis (Acid or Base) D->E Intermediate: Substituted Malonic Acid F Decarboxylation (Heat) E->F G This compound (Product) F->G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification A 2-chloro-4-methylpyridine C 2-(2-chloropyridin-4-yl)carboxylic acid A->C B Oxidizing Agent (e.g., KMnO4) B->C F This compound (Product) C->F D Ethanol D->F E Acid Catalyst (e.g., H2SO4) E->F

Caption: Workflow for the Oxidation and Esterification Synthesis.

Frequently Asked Questions & Troubleshooting

Q3: My oxidation of 2-chloro-4-methylpyridine with KMnO4 is giving a complex mixture of products, and my yield of the desired carboxylic acid is low. What are the likely side reactions?

A3: The oxidation of alkylpyridines with strong oxidizing agents like potassium permanganate (KMnO4) can be aggressive and lead to several side products if not carefully controlled.

  • Potential Side Reactions:

    • Over-oxidation: While the desired product is the carboxylic acid, harsh conditions (high temperature, high concentration of KMnO4) can lead to cleavage of the pyridine ring.

    • Incomplete Oxidation: Insufficient oxidizing agent or reaction time can result in the formation of the corresponding aldehyde (2-chloro-4-formylpyridine) or alcohol (2-chloro-4-pyridinemethanol) as byproducts.

    • Manganese Dioxide (MnO2) Contamination: The reduction of permanganate produces MnO2, a brown solid that can complicate product isolation if not effectively removed.

  • Troubleshooting Protocol for Oxidation:

    • Control the Temperature: The oxidation of alkyl side chains on aromatic rings is exothermic. [1]Maintain a controlled temperature, often starting at a lower temperature and gradually increasing it as the reaction proceeds.

    • Stoichiometry of Oxidant: Carefully control the stoichiometry of KMnO4. A typical molar ratio is around 2.1-2.3 moles of KMnO4 per mole of the methylpyridine.

    • pH Control: The reaction is often performed under basic conditions, which can influence the reactivity. Careful control of pH can help to minimize ring cleavage.

    • Work-up Procedure: After the reaction, the MnO2 precipitate must be removed. This is typically done by filtration. The filtrate is then acidified to precipitate the carboxylic acid product. A sodium bisulfite wash can also be used to quench any excess permanganate and dissolve the MnO2.

Q4: The esterification of my 2-(2-chloropyridin-4-yl)carboxylic acid is not going to completion, and I am recovering a significant amount of starting material. How can I improve the yield?

A4: This is a common issue with Fischer esterification, which is an equilibrium-controlled process. To achieve a high yield, the equilibrium must be shifted towards the product side. [2]

  • Le Châtelier's Principle in Action: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. [2]To drive the reaction forward, you can either use a large excess of one of the reactants (usually the alcohol) or remove the water as it is formed. [2]

  • Troubleshooting Protocol for Esterification:

    • Use Excess Alcohol: A common and effective strategy is to use the alcohol (ethanol in this case) as the solvent. This large excess pushes the equilibrium towards the formation of the ethyl ester.

    • Water Removal:

      • Dean-Stark Apparatus: For larger scale reactions, a Dean-Stark trap can be used to azeotropically remove water as it is formed, thereby driving the reaction to completion.

      • Drying Agents: While less common for direct esterification, the inclusion of a dehydrating agent can also be effective.

    • Effective Catalysis: Ensure a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used in a catalytic amount (typically 1-5 mol%).

Q5: My final product, this compound, is proving difficult to purify. What are some effective purification strategies?

A5: The purification of your target compound will depend on the impurities present, which are dictated by the synthetic route and the side reactions that have occurred.

  • General Purification Strategies:

    • Extraction: A standard aqueous workup is the first step. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) will remove any unreacted carboxylic acid. A subsequent wash with brine will help to remove water.

    • Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired ester from nonpolar impurities and closely related byproducts. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed.

    • Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be an excellent method for purification, especially on a larger scale.

  • Purification from Malonic Ester Synthesis:

    • Challenge: Separating the mono- and di-alkylated products can be challenging due to their similar polarities.

    • Solution: Careful column chromatography is often necessary. A shallower solvent gradient can improve separation.

  • Purification from Oxidation/Esterification Route:

    • Challenge: Removing residual carboxylic acid and any byproducts from the oxidation step.

    • Solution: An initial basic wash during the workup is crucial to remove the acidic starting material. Chromatography can then be used to remove other neutral impurities.

By understanding the underlying chemistry of these synthetic routes and anticipating the common side reactions, you can proactively implement strategies to optimize your synthesis of this compound, leading to higher yields and purity.

References

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and purification of ethyl acetate from its reaction mass: proposal for downstream distillation sequence and validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of acetic acid with ethanol: Reaction kinetics and operation in a packed bed reactive distillation column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (2025, March 3). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

  • Grokipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. Retrieved from [Link]

  • YouTube. (2022, November 5). Krapcho Decarboxylation. Retrieved from [Link]

  • ResearchGate. (2025, June 10). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.
  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Google Patents. (n.d.). US2373011A - Production of malonic acid.
  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Quora. (2018, July 31). What is observed when a mixture of ethanol and acetic acid is mixed with a drop of sulfuric acid, and warmed for five minutes?. Retrieved from [Link]

  • ResearchGate. (2011, February 10). (PDF) Advances in the Krapcho Decarboxylation. Retrieved from [Link]

  • Google Patents. (n.d.). US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts.
  • NROChemistry. (n.d.). Malonic Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • University of Calgary. (2025, March 25). Mar 25, 2025 CHEM 261 Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). The Alkylation of Malonic Ester. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the Esterification Reaction Between Ethanol and Acetic Acid. Retrieved from [Link]

  • MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

  • National Institutes of Health. (2025, March 5). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. Retrieved from [Link]

Sources

How to remove starting material from "Ethyl 2-(2-chloropyridin-4-yl)acetate" product

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of Ethyl 2-(2-chloropyridin-4-yl)acetate, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, we understand that removing starting materials and byproducts is a critical step to ensure the integrity of your subsequent research. This document is structured in a question-and-answer format to directly address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable starting material impurities in my crude "this compound" product?

A1: Based on common synthetic routes, the most likely impurities are unreacted 2,4-dichloropyridine and residual ethyl acetoacetate or its transesterification/decomposition products. The synthesis typically involves the reaction of 2,4-dichloropyridine with the enolate of ethyl acetoacetate, followed by a deacetylation step.

Q2: I see multiple spots on my TLC plate after the reaction. How can I identify which spot is my desired product?

A2: To confidently identify your product spot, you can use a co-spotting technique on your TLC plate. Spot your crude reaction mixture in one lane, a standard of your starting material (2,4-dichloropyridin) in another lane, and a co-spot (a mixture of your crude reaction and the starting material) in a third lane. The spot corresponding to the starting material will appear more intense in the co-spotted lane. Your product, "this compound", is more polar than 2,4-dichloropyridine and will likely have a lower Rf value.

Troubleshooting Purification Challenges

Issue 1: My primary purification method, column chromatography, is not giving a clean separation.

Underlying Cause & Solution:

The polarity of the eluent system is likely not optimized for separating the product from the starting materials. 2,4-dichloropyridine is significantly less polar than the desired product.

dot

Caption: Troubleshooting workflow for column chromatography.

Issue 2: I'm trying to use liquid-liquid extraction to remove impurities, but I'm not getting a clean separation.

Underlying Cause & Solution:

The basicity of the pyridine nitrogen in your product and the starting material can complicate standard aqueous extractions. Both may partition into the aqueous phase if the pH is too low.

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Troubleshooting low conversion in "Ethyl 2-(2-chloropyridin-4-yl)acetate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(2-chloropyridin-4-yl)acetate (CAS 937236-73-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights and solutions to help you optimize your reaction outcomes, ensuring both high yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion. What are the likely causes and how can I fix it?

Answer:

Failure to initiate the reaction is a common hurdle, often linked to the critical step of forming the organozinc reagent (a Reformatsky or Blaise-type intermediate). The primary synthesis route involves the reaction of 2-chloro-4-cyanopyridine with an ethyl haloacetate (like ethyl bromoacetate) in the presence of activated zinc.

Core Causality: The reaction's success hinges on the quality and activation of the zinc metal and the complete exclusion of moisture. Zinc powder is notoriously prone to surface oxidation, forming a passivating layer of ZnO that prevents its reaction with the ethyl bromoacetate.

Troubleshooting Workflow:

Start Low / No Conversion Check_Zinc 1. Verify Zinc Activation Start->Check_Zinc Check_Anhydrous 2. Ensure Anhydrous Conditions Check_Zinc->Check_Anhydrous Active Solution_Zinc Action: Reactivate Zinc using acid wash or TMSCl. Check_Zinc->Solution_Zinc Inactive Check_Reagents 3. Assess Reagent Quality Check_Anhydrous->Check_Reagents Strictly Anhydrous Solution_Anhydrous Action: Flame-dry glassware. Distill solvents. Use fresh, dry reagents. Check_Anhydrous->Solution_Anhydrous Moisture Present Check_Temp 4. Review Reaction Temperature Check_Reagents->Check_Temp High Purity Solution_Reagents Action: Use fresh ethyl bromoacetate. Verify purity of cyanopyridine. Check_Reagents->Solution_Reagents Degraded Solution_Temp Action: Gently heat to initiate. Maintain reflux per protocol. Check_Temp->Solution_Temp Incorrect Success Reaction Initiated Check_Temp->Success Correct Solution_Zinc->Success Solution_Anhydrous->Success Solution_Reagents->Success Solution_Temp->Success

Caption: Troubleshooting workflow for reaction initiation failure.

Detailed Solutions:

  • Inadequate Zinc Activation:

    • Problem: Commercial zinc dust has a passivating oxide layer.

    • Solution: Activate the zinc immediately before use. An efficient method involves stirring the zinc powder with a dilute acid (e.g., 1M HCl) for a few minutes, followed by washing with water, ethanol, and finally dry ether, then drying under high vacuum. Alternatively, chemical activation in situ using reagents like trimethylsilyl chloride (TMSCl) or methanesulfonic acid can be highly effective in removing the oxide layer and preventing induction periods, which is crucial for safety and scalability.[1][2]

  • Presence of Moisture:

    • Problem: Organozinc intermediates are highly sensitive to moisture, which will quench the reaction.

    • Solution: All glassware must be rigorously flame-dried or oven-dried (>120°C) and cooled under an inert atmosphere (Nitrogen or Argon). Solvents (like THF or dioxane) must be anhydrous, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Reagent Quality:

    • Problem: Ethyl bromoacetate can degrade over time, releasing HBr. The starting 2-chloro-4-cyanopyridine may contain impurities that inhibit the reaction.[3][4]

    • Solution: Use freshly distilled ethyl bromoacetate. Verify the purity of your 2-chloro-4-cyanopyridine starting material by NMR or GC-MS.

Question 2: The reaction works, but my yield of this compound is very low. How can I improve it?

Answer:

Low yields, assuming the reaction initiates, typically point to sub-optimal reaction conditions, competing side reactions, or significant product loss during the aqueous workup and purification stages.

Key Parameters for Optimization:

ParameterRecommended RangeRationale & Expert Insight
Stoichiometry Zinc: 1.5-2.0 eq.Ethyl Bromoacetate: 1.2-1.5 eq.2-chloro-4-cyanopyridine: 1.0 eq.An excess of zinc and the haloacetate is necessary to drive the reaction to completion and account for any homo-coupling of the haloacetate (Wurtz-type reaction).
Temperature 40-80°C (Solvent Dependent)Gentle initial heating is often required to overcome the activation energy. Once initiated, the reaction can be exothermic. Maintain a gentle reflux to ensure a steady reaction rate without promoting side reactions.
Reaction Time 2-12 hoursMonitor the reaction progress by TLC or GC-MS analysis of aliquots. The disappearance of the starting cyanopyridine is a good indicator of completion. Prolonged reaction times can lead to product degradation.
Solvent THF, 1,4-DioxaneThe choice of solvent can influence the solubility of intermediates and the overall reaction rate. THF is a common choice for Blaise and Reformatsky reactions.[1]

Potential Side Reactions:

  • Reformatsky Reagent Dimerization: The organozinc intermediate formed from ethyl bromoacetate can react with itself. Using a slight excess helps mitigate this relative to the reaction with the nitrile.

  • Hydrolysis of Product: During aqueous workup, acidic or basic conditions can hydrolyze the ester product back to the carboxylic acid. A carefully controlled quench with a buffered or weakly acidic solution (e.g., saturated ammonium chloride) is recommended.

Protocol: Post-Reaction Workup & Purification

  • Quenching: After cooling the reaction mixture to room temperature, slowly pour it over a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This hydrolyzes the intermediate imine-zinc complex to the β-ketoester and protonates any remaining organozinc species.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate.[5] The product is soluble in most common organic solvents.[6]

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is often an oil. Purification via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) is typically required to isolate the pure product from unreacted starting materials and byproducts.

Question 3: My final product is contaminated with impurities. What are they and how do I get rid of them?

Answer:

Identifying impurities is key to refining your purification strategy. Common contaminants include unreacted starting materials and byproducts from side reactions.

Common Impurities & Identification:

ImpurityIdentification MethodRemoval Strategy
2-chloro-4-cyanopyridineTLC, GC-MS, ¹H NMRColumn Chromatography
Ethyl Bromoacetate¹H NMR (characteristic triplet/quartet)Aqueous wash, Column Chromatography
Ethyl 3-hydroxy-2-(2-chloropyridin-4-yl)butanoate (from self-condensation)LC-MS, ¹H NMRCareful Column Chromatography
2-(2-chloropyridin-4-yl)acetic acid (hydrolysis product)LC-MS, ¹H NMR (broad -OH peak)Wash with NaHCO₃ during workup

Analytical Confirmation: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), a singlet for the methylene group (~3.7 ppm), and signals corresponding to the pyridine ring protons.[7]

  • Mass Spectrometry: The molecular weight is 199.63 g/mol .[8][9] Look for the corresponding molecular ion peak (M⁺ or M+H⁺) with the characteristic isotopic pattern for one chlorine atom.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for this synthesis? The most common and effective route is the Blaise Reaction . This involves the formation of an organozinc intermediate from an α-haloester (ethyl bromoacetate), which then acts as a nucleophile, attacking the carbon of the nitrile group on 2-chloro-4-cyanopyridine. The resulting intermediate is then hydrolyzed during workup to yield the target β-ketoester, which in this case is the final acetate product after tautomerization.[1][2][10]

cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Workup & Product R1 2-Chloro-4-cyanopyridine I2 Intermediate Zinc Complex (after nitrile addition) R1->I2 Nucleophilic Addition R2 Ethyl Bromoacetate + Zn I1 Organozinc Reagent (Reformatsky Reagent) R2->I1 Activation I1->I2 Nucleophilic Addition P1 Aqueous Workup (e.g., NH4Cl) I2->P1 Hydrolysis P2 This compound (Final Product) P1->P2

Caption: Simplified mechanism of the Blaise reaction for synthesis.

Q2: What are the critical safety precautions for this reaction?

  • Ethyl bromoacetate is a lachrymator and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • The reaction can have an induction period followed by a vigorous exotherm, especially on a larger scale. Ensure adequate cooling is available and add reagents slowly. Using chemical activators for zinc can lead to a more controlled and predictable reaction initiation.[2]

  • Handle anhydrous solvents like THF with care, as they can form explosive peroxides.

Q3: How should I store the starting materials and the final product?

  • 2-chloro-4-cyanopyridine: Store in a cool, dry place away from moisture.[11]

  • Ethyl bromoacetate: Store under refrigeration (2-8°C) in a tightly sealed container to prevent degradation.

  • This compound (Final Product): Commercial suppliers recommend storage at 4°C.[8] It is a liquid at room temperature.

Q4: Can I use other metals besides zinc? While zinc is the classic metal for the Blaise and Reformatsky reactions due to its ideal reactivity and cost-effectiveness, other metals like indium or manganese can sometimes be used. However, for this specific transformation, zinc is the most widely documented and reliable choice.

References

  • Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

  • Lee, J., et al. (2012). Chemoselective intramolecular alkylation of the Blaise reaction intermediates. The Journal of Organic Chemistry, 77(3), 1560-5. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for synthesis of ethyl acetate from sugars by yeasts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-cyanopyridine. Retrieved from [Link]

  • EON Biotech. (n.d.). This compound. Retrieved from [Link]

  • Löser, C., Urit, T., & Bley, T. (2014). Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. Applied Microbiology and Biotechnology, 99(3), 1131-44. Available from: [Link]

  • ResearchGate. (n.d.). A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. Retrieved from [Link]

  • Google Patents. (n.d.). US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
  • ResearchGate. (n.d.). Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key Step. Retrieved from [Link]

  • Chem-Atlas. (n.d.). 2-Cyano-4-Chloropyridine, 4-Chloro-2-Cyanopyridine, 4-Chloropicolinonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Retrieved from [Link]

  • Google Patents. (n.d.). CN102180862B - Method for preparing (4R-cis)-6-substituted-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate.
  • Wodka, D., et al. (2022). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Energies, 15(21), 8295. Available from: [Link]

  • Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.
  • MDPI. (n.d.). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Retrieved from [Link]

  • Reddit. (2021). First synthesis of ethyl acetate, does that yield make sense?. Retrieved from [Link]

  • ResearchGate. (n.d.). Why am I getting very low yield when I try to prepare lavandulyl acetate by exactly following the same method as written in this paper?. Retrieved from [Link]

  • IJCRR. (2011). ethyl acetate: properties, production processes and applications - a review. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude "Ethyl 2-(2-chloropyridin-4-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude "Ethyl 2-(2-chloropyridin-4-yl)acetate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important heterocyclic building block.

Introduction

"this compound" is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides practical, field-proven insights into overcoming common purification hurdles, ensuring you obtain a highly pure product.

Assumed Synthesis and Potential Impurities

A common and direct method for synthesizing "this compound" is the Fischer esterification of "2-Chloropyridine-4-acetic acid" with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).[1]

Reaction Scheme:

Understanding the potential impurities is the first step in developing a robust purification strategy. Based on the synthesis, the following impurities are commonly encountered:

ImpurityChemical NameReason for Presence
I-1 2-Chloropyridine-4-acetic acidUnreacted starting material
I-2 EthanolExcess reagent
I-3 Acid Catalyst (e.g., H₂SO₄)Catalyst used in the reaction
I-4 WaterByproduct of esterification
I-5 Dimeric and Polymeric byproductsSelf-condensation or side reactions
I-6 2-Hydroxypyridine-4-acetic acid ethyl esterHydrolysis of the chloro-group

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of "this compound" in a question-and-answer format.

Q1: My crude product is an oil and won't solidify, even at low temperatures. How can I purify it?

Possible Cause: This is often due to the presence of residual ethanol (I-2), water (I-4), or other low-melting impurities that act as a eutectic mixture.

Solution:

  • Aqueous Workup:

    • Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the unreacted acidic starting material (I-1) and the acid catalyst (I-3). You will observe effervescence as CO₂ is released.

    • Follow with a wash with saturated aqueous sodium chloride (brine) to remove the bulk of the water.

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude ester. This process should remove most of the water-soluble impurities and may result in the solidification of your product.

  • Column Chromatography: If the product remains an oil after the aqueous workup, flash column chromatography is the recommended next step. This technique is excellent for separating compounds with different polarities.

Q2: I see multiple spots on my TLC plate after an initial workup. How do I choose the right purification method?

Analysis: The number and Rf values of the spots on your Thin Layer Chromatography (TLC) plate provide crucial information for selecting the appropriate purification technique.

Decision Workflow:

Purification_Decision TLC Analyze TLC Plate of Crude Product Spots_Close Spots are close together (ΔRf < 0.2) TLC->Spots_Close Spots_Separated Spots are well-separated (ΔRf ≥ 0.2) TLC->Spots_Separated Baseline_Impurity Impurity at baseline (very polar) TLC->Baseline_Impurity Column_Chromatography Perform Flash Column Chromatography Spots_Close->Column_Chromatography High resolution needed Recrystallization Attempt Recrystallization Spots_Separated->Recrystallization Good separation allows for selective precipitation Aqueous_Wash Perform Aqueous Wash (if not already done) Baseline_Impurity->Aqueous_Wash Likely acidic or water-soluble Aqueous_Wash->TLC Re-evaluate TLC

Caption: Decision tree for selecting a purification method based on TLC analysis.

Q3: I've opted for column chromatography. What is a good starting solvent system?

Expert Insight: For pyridyl esters, a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is typically effective.[2][3] "this compound" is a moderately polar compound.

Recommended Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate), add silica gel, and then remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel in your starting eluent (e.g., 10% ethyl acetate in hexanes).

  • Loading: Carefully load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity. A typical gradient would be:

    • 10% Ethyl Acetate in Hexanes (to elute non-polar impurities)

    • Gradually increase to 20-30% Ethyl Acetate in Hexanes (your product should elute in this range)

    • Further increase to 50-100% Ethyl Acetate (to elute more polar impurities like the starting acid, if any remains).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q4: I am trying to recrystallize my product, but it either oils out or doesn't crystallize at all. What should I do?

Causality: "Oiling out" occurs when the solute is not sufficiently insoluble in the hot solvent, or the cooling is too rapid. Failure to crystallize can be due to high purity (sometimes an impurity is needed to initiate crystallization) or the presence of impurities that inhibit crystal lattice formation.

Troubleshooting Recrystallization:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound when hot but not when cold. For aromatic esters, consider the following solvent systems.[4][5]

    • Single Solvents: Isopropanol, ethanol, acetonitrile.

    • Solvent Pairs: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble). Common pairs for moderately polar compounds include:

      • Ethyl acetate/Hexanes

      • Dichloromethane/Hexanes

      • Acetone/Water (use with caution to avoid hydrolysis)

  • Recrystallization Protocol:

    • Dissolve the crude product in the minimum amount of boiling solvent.

    • If using a solvent pair, dissolve in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature. Rapid cooling encourages oiling out.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the stability of "this compound" and how should it be stored?

A: Halopyridines can be sensitive to light and moisture.[6] The ester functionality is also susceptible to hydrolysis, especially in the presence of acid or base.[7] For long-term storage, it is recommended to keep the pure compound in a tightly sealed amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).

Q2: Can the 2-chloro group be hydrolyzed during purification?

A: Yes, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the 2-chloro group to a 2-hydroxy group.[7] Therefore, it is advisable to perform aqueous washes with mild bases like sodium bicarbonate and to avoid unnecessarily long reaction or purification times at high temperatures.

Q3: My final product has a yellowish tint. Is this a sign of impurity?

A: While a pure compound is often colorless or white, a slight yellow tint in pyridine derivatives is not uncommon and may not necessarily indicate significant impurity. However, a dark brown or black color is a strong indicator of decomposition or the presence of polymeric impurities. The purity should be verified by analytical methods such as NMR, LC-MS, or GC-MS.

Q4: What analytical techniques are best for assessing the purity of the final product?

A: A combination of techniques is recommended for a comprehensive assessment of purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities.

  • LC-MS or GC-MS: To determine the purity and identify the mass of any minor components.

  • Elemental Analysis: To confirm the elemental composition of the pure compound.

Visualization of the General Purification Workflow

Purification_Workflow Crude_Product Crude 'this compound' Aqueous_Workup Aqueous Workup (NaHCO₃, Brine) Crude_Product->Aqueous_Workup Drying Drying (Na₂SO₄ or MgSO₄) & Concentration Aqueous_Workup->Drying Purification_Choice Assess Purity (TLC) Drying->Purification_Choice Column_Chromatography Flash Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Relatively Clean Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the purification of crude "this compound".

References

  • Organic Syntheses, Coll. Vol. 6, p.611 (1988); Vol. 50, p.52 (1970). [Link]

  • Sorbent Technologies. (2025, August 11). Flash Chromatography Basics. [Link]

  • Ghavre, M., et al. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH. [Link]

  • Sciencemadness Discussion Board. (2008, April 10). Storage of pyridine?[Link]

  • Johnson, T. C., & Marsden, S. P. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (n.d.).
  • Unknown. (n.d.). Crystallization Solvents.pdf. [Link]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Li, X. (2023, April 4). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]

  • Johnson, T. C., & Marsden, S. P. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Flash Column Chromatography. [Link]

  • Gribble, G. W., & Saulnier, M. G. (n.d.). REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF ngcontent-ng-c2487356420="" class="ng-star-inserted">,. ResearchGate. [Link]

  • Organic Syntheses, Vol. 91, p.10 (2014). [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?[Link]

  • Gilmartin, C. (2019, February 1). Ceftazidime stability and pyridine toxicity during continuous i.v. infusion. PubMed. [Link]

  • Silvestri, A. P., et al. (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Google Patents. (n.d.). EP 0372654 A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
  • King Group. (n.d.). Successful Flash Chromatography. [Link]

  • PubChem. (n.d.). 2-Chloropyridine-4-boronic acid, pinacol ester. [Link]

  • Portela, R., et al. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • Hartwig, J. F., et al. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). Ethyl pyridine-4-acetate. [Link]

  • PubChem. (n.d.). 3-Pyridineacetic acid. [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • ResearchGate. (n.d.). A preparation of 2-chloropyridine. [Link]

  • ResearchGate. (n.d.). Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Challenges in the Scale-Up of Ethyl 2-(2-chloropyridin-4-yl)acetate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-(2-chloropyridin-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable heterocyclic building block. We will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to ensure your success from the bench to pilot scale.

Introduction: The Synthetic Landscape

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its production, while conceptually straightforward, presents several challenges during scale-up, including regioselectivity, impurity formation, and purification hurdles. A common and scalable synthetic approach involves the selective functionalization of 2,4-dichloropyridine. This guide will focus on a plausible and widely applicable synthetic strategy: the palladium-catalyzed cross-coupling of 2,4-dichloropyridine with a suitable acetate equivalent.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: My reaction shows very low conversion of the starting material (2,4-dichloropyridine) to the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low conversion is a common issue that can often be traced back to several key factors in a cross-coupling reaction.

  • Catalyst Inactivity: The palladium catalyst is the heart of this transformation. Its activity can be compromised by:

    • Poor Quality Catalyst: Ensure you are using a high-purity palladium source and ligand. On scale-up, catalyst batch-to-batch variability can be a significant factor.

    • Oxygen Contamination: Palladium(0) species are sensitive to oxidation. Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use.

    • Inhibitors: Certain impurities in the starting materials or solvents can poison the catalyst. Consider purifying your starting materials if you suspect contamination.

  • Incorrect Reaction Conditions:

    • Temperature: Cross-coupling reactions are often temperature-sensitive. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to catalyst decomposition and byproduct formation. Experiment with a temperature gradient to find the optimal range for your specific catalyst system.

    • Base: The choice and amount of base are critical. An inappropriate base may not be strong enough to facilitate the transmetalation step effectively. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base should be finely powdered and anhydrous for optimal performance.

  • Reagent Stoichiometry:

    • Ensure the stoichiometry of your reagents is correct. A slight excess of the boronic acid or ester coupling partner is often used to drive the reaction to completion.

Troubleshooting Workflow:

G cluster_solutions Solutions start Low Conversion Issue catalyst Check Catalyst Activity start->catalyst conditions Verify Reaction Conditions start->conditions reagents Confirm Reagent Stoichiometry start->reagents inert_atm inert_atm catalyst->inert_atm Ensure Inert Atmosphere catalyst_quality catalyst_quality catalyst->catalyst_quality Verify Catalyst/Ligand Quality temp temp conditions->temp Optimize Temperature base base conditions->base Check Base & Stoichiometry sm_purity sm_purity reagents->sm_purity Check Starting Material Purity degas Degas Solvents & Reagents inert_atm->degas new_catalyst Use Fresh/High-Purity Catalyst catalyst_quality->new_catalyst temp_screen Screen Temperature Range temp->temp_screen base_screen Screen Different Bases base->base_screen purify_sm Purify Starting Materials sm_purity->purify_sm

Caption: Troubleshooting workflow for low product conversion.

Issue 2: Poor Regioselectivity - Formation of Ethyl 2-(4-chloropyridin-2-yl)acetate

Question: I am observing a significant amount of the undesired regioisomer, Ethyl 2-(4-chloropyridin-2-yl)acetate. How can I improve the selectivity for the C4-position?

Answer:

Controlling regioselectivity in the cross-coupling of 2,4-dichloropyridine is a well-documented challenge. Typically, the C2 position is more reactive due to its proximity to the nitrogen atom.[1][2] Achieving high selectivity for the C4 position often requires careful control over the reaction parameters.

  • Ligand Choice: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst play a crucial role in directing the regioselectivity.

    • Bulky Ligands: The use of sterically hindered ligands can favor coupling at the less sterically hindered C4 position.[1] Experiment with bulky phosphine ligands like XPhos, SPhos, or bulky NHC ligands.

    • Ligand-Free Conditions: Interestingly, under certain "ligand-free" conditions, which may involve the formation of palladium nanoparticles, an inversion of selectivity favoring the C4 position has been observed.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic selectivity for the less reactive C4 position.

  • Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the outcome.

Strategies to Enhance C4-Selectivity:

StrategyRationaleKey Parameters to Optimize
Ligand Screening Bulky ligands can sterically disfavor oxidative addition at the more hindered C2 position.Ligand type (e.g., XPhos, SPhos, bulky NHCs), catalyst:ligand ratio.
Temperature Optimization Lower temperatures can favor the kinetically controlled product, potentially increasing C4 selectivity.Screen a range of temperatures from room temperature to moderate heat.
Solvent Effects The polarity and coordinating ability of the solvent can influence the catalyst's behavior.Test a variety of solvents (e.g., toluene, dioxane, THF).
Issue 3: Formation of Di-substituted Byproduct

Question: I am seeing the formation of a di-substituted byproduct where both chlorine atoms have been replaced. How can I minimize this?

Answer:

The formation of the di-substituted product, Ethyl 2-(2-(ethyl acetate)-pyridin-4-yl)acetate, arises from a second cross-coupling reaction on the desired mono-substituted product.

  • Stoichiometry Control: This is the most critical factor. Use a stoichiometric amount or a slight excess of 2,4-dichloropyridine relative to the acetate coupling partner. On a large scale, precise control of reagent addition is crucial. Consider adding the acetate coupling partner slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Reaction Time and Temperature: Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC-MS). Stop the reaction once the starting material is consumed to the desired level and before significant amounts of the di-substituted product form. Lowering the reaction temperature can also help to slow down the second coupling reaction.

Minimizing Di-substitution:

G cluster_solutions Solutions start Di-substitution Issue stoichiometry Control Stoichiometry start->stoichiometry monitoring Monitor Reaction Progress start->monitoring slow_addition slow_addition stoichiometry->slow_addition Slow Addition of Coupling Partner excess_dichloro excess_dichloro stoichiometry->excess_dichloro Use Slight Excess of 2,4-Dichloropyridine ipc ipc monitoring->ipc Implement In-Process Controls (HPLC/GC) quench quench monitoring->quench Quench Reaction Promptly precise_addition Use Syringe Pump for Addition slow_addition->precise_addition stoich_adjust Adjust Reagent Ratios excess_dichloro->stoich_adjust ipc_protocol Establish IPC Protocol ipc->ipc_protocol quench_procedure Define Quenching Procedure quench->quench_procedure

Caption: Strategies to minimize di-substituted byproduct formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with the starting materials for this synthesis?

A1: The starting materials, particularly 2,4-dichloropyridine and organoboron or organozinc reagents, require careful handling.

  • 2,4-Dichloropyridine: This compound is toxic and an irritant. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: While generally not highly toxic, fine powders can be irritating and should be handled with care.

  • Bases: Strong bases like potassium carbonate can be corrosive.

  • Solvents: Organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q2: What is a suitable work-up and purification strategy for this compound on a larger scale?

A2: On a larger scale, a robust work-up and purification protocol is essential.

  • Quenching: After the reaction is complete, cool the mixture and quench it with water or a mild aqueous acid to neutralize the base and precipitate the palladium catalyst.

  • Filtration: Filter the mixture through a pad of celite to remove the solid catalyst residues.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Washes: Wash the combined organic layers with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography. For large-scale production, crystallization is often the preferred method for achieving high purity.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress.

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): Provide quantitative data on the consumption of starting materials and the formation of products and byproducts.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • HPLC or GC: To determine the purity of the final product.

Part 3: Experimental Protocol - A Representative Synthesis

This protocol describes a representative lab-scale synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. Note: This is a generalized procedure and may require optimization.

Materials:

  • 2,4-Dichloropyridine

  • (2-(ethoxycarbonyl)methyl)boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2,4-dichloropyridine (1.0 eq), (2-(ethoxycarbonyl)methyl)boronic acid pinacol ester (1.2 eq), and potassium phosphate (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and XPhos (0.04 eq) in a small amount of toluene. Add this catalyst mixture to the reaction flask.

  • Solvent Addition: Add anhydrous, degassed toluene and degassed water to the reaction flask. The solvent ratio will need to be optimized.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) under a nitrogen atmosphere and stir vigorously.

  • Monitoring: Monitor the reaction progress by HPLC or GC-MS until the 2,4-dichloropyridine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.

References

  • Neufeldt, S. R., & Sanford, M. S. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of chemical research, 45(6), 936–946.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society. (n.d.). Retrieved from [Link]

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Technical Support Center: Analytical Methods for Monitoring "Ethyl 2-(2-chloropyridin-4-yl)acetate" Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical monitoring of reactions involving Ethyl 2-(2-chloropyridin-4-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical syntheses. Our focus is on providing practical, field-proven insights to help you overcome common analytical challenges.

Introduction: The Critical Role of Reaction Monitoring

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. Precise monitoring of this reaction is essential for optimizing yield, minimizing impurities, and ensuring the final product's quality and safety. In-process analytical monitoring provides real-time data on the consumption of starting materials, the formation of the desired product, and the emergence of any side products. This allows for timely adjustments to reaction parameters, leading to improved process control and more consistent outcomes.

This guide will delve into the most common and effective analytical techniques for monitoring these reactions: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will also touch upon in-situ monitoring techniques that offer a continuous view of the reaction progress.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring

HPLC is an indispensable tool for monitoring the progress of many organic reactions due to its high resolution, sensitivity, and versatility. For a compound like this compound, a reversed-phase HPLC method is typically the most suitable approach.

Experimental Protocol: Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products and synthesis-related impurities.[1]

  • Column Selection : Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). C8 columns can also be considered if the analyte elutes too late on a C18.

  • Mobile Phase Preparation :

    • Aqueous Phase (A) : Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to a suitable value (e.g., pH 3.0 or 7.0) with phosphoric acid or a suitable base.

    • Organic Phase (B) : Use acetonitrile or methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Gradient Elution : A gradient elution is recommended to effectively separate compounds with a range of polarities.[1]

    • Start with a higher percentage of the aqueous phase (e.g., 90% A) and gradually increase the organic phase percentage (e.g., to 90% B) over 15-20 minutes.

    • Hold at high organic composition for a few minutes to elute any non-polar impurities.

    • Return to the initial conditions and allow the column to re-equilibrate for 5-10 minutes.

  • Detection : Use a UV detector set at a wavelength where the analyte and potential impurities have significant absorbance. A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all eluting peaks, which aids in peak identification and purity assessment.

  • Sample Preparation :

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a known volume (e.g., 1 mL). This prevents further reaction.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.

  • Injection and Analysis : Inject a small volume (e.g., 10 µL) of the prepared sample onto the HPLC system. Monitor the chromatogram for the disappearance of starting materials and the appearance of the product peak.

Troubleshooting Guide & FAQs for HPLC Analysis

Q1: I'm seeing poor peak shape (tailing or fronting) in my chromatogram. What could be the cause?

  • A1: Possible Causes & Solutions:

    • Column Overload : The sample concentration is too high. Dilute your sample and reinject.

    • Secondary Interactions : The analyte may be interacting with residual silanol groups on the silica-based column. Adding a small amount of a competing agent like triethylamine (for basic compounds) to the mobile phase can help. Alternatively, using an end-capped column is recommended.

    • Inappropriate Mobile Phase pH : The pH of the mobile phase should be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form. For pyridine-containing compounds, a slightly acidic mobile phase (pH 3-4) often yields better peak shapes.

Q2: My peaks are not well-resolved. How can I improve the separation?

  • A2: Possible Causes & Solutions:

    • Suboptimal Mobile Phase Composition : Adjust the gradient slope. A shallower gradient will provide better resolution but will increase the run time. You can also try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter the selectivity of the separation.

    • Unsuitable Column : If resolution is still an issue, consider a column with a different stationary phase (e.g., a phenyl-hexyl column) or a column with a smaller particle size for higher efficiency.

Q3: I'm observing a new, unexpected peak in my reaction monitoring. What is it?

  • A3: Possible Causes & Solutions:

    • Intermediate Species : The new peak could be a reaction intermediate. Monitoring its appearance and disappearance over time can confirm this.

    • Side Product : An unexpected peak that grows over time could be a side product. Understanding the reaction mechanism can help in hypothesizing its structure.

    • Degradation Product : If the reaction is run at elevated temperatures or in the presence of light, a degradation product may have formed. A forced degradation study can help identify potential degradation products.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying starting materials, the product, and any volatile byproducts.

Experimental Protocol: GC-MS Method Development
  • Column Selection : A standard non-polar or medium-polarity capillary column is a good starting point. For example, a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Oven Temperature Program :

    • Start at a relatively low temperature (e.g., 70-100°C) and hold for 1-2 minutes.

    • Ramp the temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.

    • Hold at the final temperature for 5-10 minutes to ensure all components have eluted.

  • Injector and Detector Settings :

    • Injector Temperature : Set to a temperature that ensures rapid volatilization of the sample without causing thermal degradation (e.g., 250°C).

    • Injection Mode : Split or splitless injection can be used depending on the sample concentration. For trace analysis, splitless injection is preferred.

    • Carrier Gas : Helium is the most common carrier gas, with a constant flow rate of around 1 mL/min.

    • MS Detector : Use electron ionization (EI) at 70 eV. The mass range can be set from 40 to 400 amu.

  • Sample Preparation :

    • Withdraw a small aliquot from the reaction mixture.

    • Quench the reaction by diluting it in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the sample before injection. Derivatization may be necessary if the compounds are not sufficiently volatile or have active hydrogens, though it is unlikely to be required for this compound itself.[3]

Troubleshooting Guide & FAQs for GC-MS Analysis

Q1: I'm not seeing my product peak, or it is very small.

  • A1: Possible Causes & Solutions:

    • Compound is not volatile enough : this compound should be sufficiently volatile for GC analysis. However, if you suspect this is an issue, you can try increasing the injector and oven temperatures. Be cautious not to exceed the column's maximum operating temperature.

    • Thermal Degradation : The compound might be degrading in the hot injector. Try lowering the injector temperature.

    • Adsorption : Active sites in the GC inlet liner or the column can cause adsorption of polar compounds. Using a deactivated liner and a high-quality, low-bleed column can mitigate this.

Q2: My mass spectrum is difficult to interpret. How can I get better data?

  • A2: Possible Causes & Solutions:

    • Co-eluting Peaks : If two compounds elute at the same time, the resulting mass spectrum will be a mixture. Improving the chromatographic separation by adjusting the temperature program is the first step.

    • Background Interference : High background noise can obscure the mass spectrum of your analyte. Ensure your GC system is clean and free of leaks. A "bake-out" of the column at a high temperature can help reduce column bleed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Insights

NMR spectroscopy is an invaluable tool for reaction monitoring as it provides detailed structural information about the molecules in the reaction mixture. By comparing the NMR spectrum of the reaction mixture to that of the starting materials and the expected product, you can track the progress of the reaction and identify any intermediates or byproducts.

Experimental Protocol: ¹H NMR Reaction Monitoring
  • Sample Preparation :

    • Withdraw a small aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with your sample.

    • Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane - TMS, or another compound that does not react with the components of the mixture and has a signal in a clear region of the spectrum).

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is long enough (at least 5 times the longest T1 of the protons of interest) to obtain accurate quantitative data.

  • Data Analysis :

    • Identify the characteristic peaks for the starting materials and the product. For this compound, you would expect to see signals for the ethyl group (a triplet and a quartet) and the protons on the pyridine ring and the methylene bridge.[4]

    • Integrate the peaks corresponding to the starting materials and the product.

    • Calculate the relative amounts of each component by comparing their integrals to the integral of the internal standard.

Quantitative Data Summary: Expected ¹H NMR Chemical Shifts
Compound/Functional GroupProton TypeExpected Chemical Shift (ppm) in CDCl₃ (approximate)
This compound CH₃ (ethyl)1.2-1.3 (triplet)
CH₂ (ethyl)4.1-4.2 (quartet)
CH₂ (acetate bridge)3.6-3.7 (singlet)
Pyridine-H7.2-8.4 (multiplets)
Starting Material (e.g., a chloropyridine derivative) Pyridine-HVaries depending on the specific starting material
Starting Material (e.g., an ethyl acetate derivative) Ethyl group protonsVaries depending on the specific starting material

Note: These are approximate chemical shifts and can be influenced by the solvent and other components in the mixture.[5][6]

Troubleshooting Guide & FAQs for NMR Analysis

Q1: My NMR signals are broad. What is the reason?

  • A1: Possible Causes & Solutions:

    • Paramagnetic Impurities : The presence of even trace amounts of paramagnetic metals can cause significant line broadening. If you are using a metal catalyst, this could be the cause.

    • Poor Shimming : The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer should solve this issue.

    • Sample Viscosity : Highly viscous samples can lead to broader peaks. Diluting the sample may help.

Q2: I am having trouble getting accurate quantitative results.

  • A2: Possible Causes & Solutions:

    • Incomplete Relaxation : As mentioned in the protocol, the relaxation delay (d1) must be sufficient for all protons to fully relax between scans. For quantitative analysis, a d1 of 5-7 times the longest T1 is recommended.

    • Baseline Distortion : A non-flat baseline will lead to inaccurate integration. Ensure proper phasing and baseline correction of your spectrum.

    • Overlapping Peaks : If the peaks of interest are overlapping, accurate integration can be difficult. You may need to use deconvolution techniques or choose different, non-overlapping peaks for quantification.

In-Situ Reaction Monitoring: A Glimpse into the Future

Modern process analytical technology (PAT) employs in-situ monitoring techniques to provide continuous, real-time data without the need for manual sampling. Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy are becoming increasingly common. These methods use fiber-optic probes that can be inserted directly into the reaction vessel, offering a non-invasive way to track reaction kinetics and identify transient intermediates. While a detailed discussion is beyond the scope of this guide, it is important to be aware of these powerful tools for advanced process understanding and control.

Visualizing the Workflow

A clear workflow is essential for consistent and reliable reaction monitoring.

Caption: A generalized workflow for analytical reaction monitoring.

Logical Troubleshooting Flow

When encountering an analytical issue, a systematic approach is key to identifying and resolving the problem.

Troubleshooting_Flow Problem Analytical Problem Identified (e.g., poor peak shape, unexpected peaks) Check_Sample_Prep Review Sample Preparation (Concentration, Dilution, Quenching) Problem->Check_Sample_Prep Check_Instrument_Params Examine Instrument Parameters (e.g., mobile phase, temp. program) Check_Sample_Prep->Check_Instrument_Params Sample Prep OK Implement_Solution Implement Corrective Action Check_Sample_Prep->Implement_Solution Issue Found Check_Column Inspect Column/Liner (Age, Contamination, Suitability) Check_Instrument_Params->Check_Column Parameters OK Check_Instrument_Params->Implement_Solution Issue Found Hypothesize_Cause Hypothesize Root Cause Check_Column->Hypothesize_Cause Column OK Check_Column->Implement_Solution Issue Found Hypothesize_Cause->Implement_Solution Escalate Consult Senior Scientist or Instrument Specialist Hypothesize_Cause->Escalate Uncertain Verify_Resolution Verify Problem is Resolved Implement_Solution->Verify_Resolution Verify_Resolution->Check_Sample_Prep No Resolved Problem Resolved Verify_Resolution->Resolved Yes

Caption: A logical flow for troubleshooting analytical issues.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. Available at: [Link]

  • Gómez, D. G., & Olsina, R. A. (2012). Trends in Analytical chemistry. CONICET. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2019). Stability Indicating HPLC Method Development –A Review. IJTSRD, 3(5), 1339-1345. Available at: [Link]

  • Applichem. (n.d.). This compound. Retrieved from [Link]

  • Pouchert, C. J. (1993). The Aldrich Library of NMR Spectra. Aldrich Chemical Company.
  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • EON Biotech. (n.d.). This compound – (937236-73-2). Retrieved from [Link]

  • Scribd. (n.d.). Ethyl Acetate Extraction. Retrieved from [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]

  • ResearchGate. (2025). GC-MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. Retrieved from [Link]

  • PubMed. (2020). Acetonitrile-Ethyl acetate based method for the residue analysis of 373 pesticides in beeswax using LC-MS/MS and GC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of Ethyl 2-(2-chloropyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development lifecycle. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of Ethyl 2-(2-chloropyridin-4-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights grounded in years of field experience. The methodologies described herein are presented as self-validating systems, adhering to the stringent principles of scientific integrity and regulatory expectations. All validation parameters are discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a foundation of trustworthiness and global regulatory acceptance.[1][2][3][4][5]

Introduction to this compound and the Imperative for Accurate Quantification

This compound is a substituted pyridine derivative whose precise quantification is critical for ensuring the quality, consistency, and safety of downstream APIs. Inaccurate measurements can lead to impurities, variable yields, and potential safety concerns in the final drug product. Therefore, the selection and validation of an appropriate analytical method are of paramount importance.

This guide will compare three widely used analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile and robust technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography (GC): A powerful method for the analysis of volatile and semi-volatile compounds.

  • UV-Vis Spectrophotometry: A simple and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light.

The performance of each method will be objectively evaluated against the core validation parameters stipulated by the ICH Q2(R2) guidelines.[1][2][3][4][5]

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method is contingent upon a variety of factors, including the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the intended application. The following sections provide a detailed comparison of HPLC, GC, and UV-Vis spectrophotometry for the quantification of this compound, supported by representative experimental data.

High-Performance Liquid Chromatography (HPLC)

HPLC is often the method of choice for the analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method is proposed.

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the moderately polar this compound from potential polar impurities.

  • Acidified Mobile Phase: The use of a phosphate buffer at an acidic pH (e.g., pH 3.0) protonates the pyridine nitrogen, leading to improved peak shape and minimizing tailing.

  • Acetonitrile as Organic Modifier: Acetonitrile provides good elution strength and is UV transparent at the detection wavelength.

  • UV Detection at 272 nm: The chloropyridine moiety is expected to have a significant UV absorbance, providing good sensitivity. The maximum absorbance wavelength (λmax) would be experimentally determined.

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Standard_Stock Prepare Standard Stock Solution Working_Standards Prepare Working Standards (Calibration Curve) Standard_Stock->Working_Standards Inject_Standards Inject Standards Working_Standards->Inject_Standards Sample_Solution Prepare Sample Solution Inject_Samples Inject Samples Sample_Solution->Inject_Samples System_Suitability System Suitability Test System_Suitability->Inject_Standards Data_Acquisition Data Acquisition Inject_Standards->Data_Acquisition Inject_Samples->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification Validation Perform Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: HPLC method validation workflow.

Gas Chromatography (GC)

GC is a suitable alternative for the analysis of volatile or semi-volatile compounds. Given that this compound is an ethyl ester, it is expected to have sufficient volatility and thermal stability for GC analysis.

Causality of Experimental Choices:

  • Capillary Column with a Mid-Polar Stationary Phase (e.g., 5% Phenyl-Methylpolysiloxane): This type of stationary phase provides good selectivity for a wide range of compounds, including those with aromatic and halogenated moieties.

  • Flame Ionization Detector (FID): FID is a robust and universally responsive detector for organic compounds, providing excellent linearity and sensitivity.

  • Split Injection: A split injection is used to prevent column overloading and ensure sharp peaks.

  • Temperature Programming: A temperature gradient is employed to ensure the efficient elution of the analyte and any potential impurities with varying boiling points.

dot

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis & Validation Standard_Stock_GC Prepare Standard Stock Solution Working_Standards_GC Prepare Working Standards (Calibration Curve) Standard_Stock_GC->Working_Standards_GC Inject_Standards_GC Inject Standards Working_Standards_GC->Inject_Standards_GC Sample_Solution_GC Prepare Sample Solution Inject_Samples_GC Inject Samples Sample_Solution_GC->Inject_Samples_GC System_Suitability_GC System Suitability Test System_Suitability_GC->Inject_Standards_GC Data_Acquisition_GC Data Acquisition Inject_Standards_GC->Data_Acquisition_GC Inject_Samples_GC->Data_Acquisition_GC Calibration_Curve_GC Generate Calibration Curve Data_Acquisition_GC->Calibration_Curve_GC Quantification_GC Quantify Analyte in Samples Calibration_Curve_GC->Quantification_GC Validation_GC Perform Method Validation (Accuracy, Precision, etc.) Quantification_GC->Validation_GC

Caption: GC method validation workflow.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and rapid technique that can be employed for the quantification of chromophoric compounds. The presence of the chloropyridine ring in this compound makes it a suitable candidate for this method.

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol is a common UV-grade solvent that is transparent in the wavelength range of interest and is a good solvent for the analyte.

  • Wavelength of Maximum Absorbance (λmax): The analysis is performed at the λmax to ensure maximum sensitivity and to minimize the impact of minor fluctuations in the wavelength.

  • Calibration Curve: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations to establish the relationship between absorbance and concentration, following the Beer-Lambert Law.

dot

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_uv UV-Vis Analysis cluster_data Data Analysis & Validation Standard_Stock_UV Prepare Standard Stock Solution Working_Standards_UV Prepare Working Standards (Calibration Curve) Standard_Stock_UV->Working_Standards_UV Measure_Standards Measure Absorbance of Standards Working_Standards_UV->Measure_Standards Sample_Solution_UV Prepare Sample Solution Measure_Samples Measure Absorbance of Samples Sample_Solution_UV->Measure_Samples Set_Wavelength Set Wavelength to λmax Measure_Blank Measure Blank (Solvent) Set_Wavelength->Measure_Blank Measure_Blank->Measure_Standards Measure_Standards->Measure_Samples Calibration_Curve_UV Generate Calibration Curve Measure_Standards->Calibration_Curve_UV Quantification_UV Quantify Analyte in Samples Calibration_Curve_UV->Quantification_UV Validation_UV Perform Method Validation (Accuracy, Precision, etc.) Quantification_UV->Validation_UV

Caption: UV-Vis method validation workflow.

Quantitative Data Summary and Comparison

The following table summarizes the representative validation data for the quantification of this compound by the three proposed analytical methods.

Validation ParameterHPLC MethodGC MethodUV-Vis SpectrophotometryICH Q2(R2) Acceptance Criteria
Specificity No interference from blank and placeboNo interference from blank and placeboPotential interference from UV-absorbing impuritiesThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[6][7]
Linearity (R²) > 0.999> 0.999> 0.998R² ≥ 0.99[8]
Range (µg/mL) 1 - 1001 - 1005 - 50The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[1][7]
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%95.0 - 105.0%For an assay of a drug substance, the acceptance criteria for accuracy is typically 98.0% to 102.0%.[9]
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.5%≤ 2.0%For an assay, the acceptance criteria for repeatability is typically a Relative Standard Deviation (RSD) of not more than 2%.[3]
- Intermediate Precision≤ 1.5%≤ 2.0%≤ 2.5%For an assay, the acceptance criteria for intermediate precision is typically an RSD of not more than 2%.[3]
Limit of Detection (LOD) (µg/mL) 0.10.21.0The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[10][11][12][13]
Limit of Quantitation (LOQ) (µg/mL) 0.30.63.0The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10][11][12][13]
Robustness Unaffected by minor changes in pH, mobile phase composition, and flow rate.Unaffected by minor changes in oven temperature ramp rate and carrier gas flow rate.Unaffected by minor changes in solvent composition.The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[14][15][16][17][18]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the validation of each analytical technique.

HPLC Method Protocol

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Monobasic (pH 3.0 with phosphoric acid) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

System Suitability Test:

Before initiating any validation experiments, the suitability of the chromatographic system must be verified.[19][20][21][22][23] A standard solution is injected six times, and the following parameters are evaluated:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • % RSD of Peak Area: ≤ 1.0%

Validation Experiments:

  • Specificity: Inject a blank (diluent) and a placebo solution to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each solution in triplicate and plot a calibration curve of peak area versus concentration. Calculate the correlation coefficient (R²).

  • Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte. Analyze each concentration in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[10][11][12][13]

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ± 0.2 units, organic phase composition ± 2%, flow rate ± 0.1 mL/min) and assess the impact on the results.[14][15][16][17][18]

GC Method Protocol

Chromatographic Conditions:

  • Column: 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 250 °C, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1)

System Suitability Test:

  • Tailing Factor: ≤ 1.8

  • Theoretical Plates: ≥ 50,000

  • % RSD of Peak Area: ≤ 1.5%

Validation Experiments:

Follow a similar validation strategy as outlined for the HPLC method, adapting the sample preparation and analysis to the GC technique.

UV-Vis Spectrophotometry Protocol

Instrumental Parameters:

  • Spectrophotometer: Double beam UV-Vis spectrophotometer

  • Wavelength: 272 nm (predetermined λmax)

  • Solvent: Methanol

Validation Experiments:

  • Specificity: Scan a blank (methanol) and a placebo solution across the UV spectrum to ensure no significant absorbance at 272 nm.

  • Linearity: Prepare a series of at least five standard solutions (e.g., 5, 10, 20, 35, 50 µg/mL). Measure the absorbance of each solution and plot a calibration curve of absorbance versus concentration.

  • Accuracy: Prepare and analyze spiked placebo samples at three concentration levels.

  • Precision: Perform repeatability and intermediate precision studies as described for the HPLC method.

  • LOD and LOQ: Calculate based on the standard deviation of the y-intercept and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small variations in solvent composition on the absorbance.

Conclusion and Recommendations

This guide has provided a comprehensive comparison of HPLC, GC, and UV-Vis spectrophotometry for the quantification of this compound, grounded in the principles of the ICH Q2(R2) guidelines.

  • HPLC emerges as the most robust and reliable method, offering excellent specificity, accuracy, precision, and sensitivity. It is the recommended method for routine quality control and for the analysis of samples in complex matrices.

  • GC is a viable alternative, particularly if the sample is known to be free of non-volatile impurities. It offers comparable performance to HPLC in terms of accuracy and precision.

  • UV-Vis Spectrophotometry is a simple and cost-effective method suitable for rapid, in-process controls where high specificity is not a critical requirement. However, its susceptibility to interference from other UV-absorbing compounds limits its applicability for final product release testing.

The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis. It is imperative that the selected method is thoroughly validated to ensure the generation of reliable and accurate data, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. [Link]

  • System suitability testing. SlideShare. [Link]

  • Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]

  • System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group. [Link]

  • Acceptance criteria for linearity for assays/content uniformity measurements. ResearchGate. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Understanding the Four Types of Analytical Method Validation. Oxford Analytical Services. [Link]

  • Development of a System Suitability Test for Two-Dimensional Liquid Chromatography. Chromatography Online. [Link]

  • Analytical Method Validation Definitions in Pharmaceuticals. Pharmaguideline. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Robustness Tests. LCGC International. [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • How to calculate limit of detection, limit of quantification and signal to noise ratio? ResearchGate. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. PMC - NIH. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Limit of detection, limit of quantification and limit of blank. EFLM. [Link]

  • A ruggedness test model and its application for HPLC method validation. ResearchGate. [Link]

  • How to Find LOD and LOQ using EXEL? YouTube. [Link]

  • Accuracy and Precision - What's The Difference? | Analytical Data. SCION Instruments. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH Q2 R2: Decoding Analytical Procedure Validation. V.Nimc. [Link]

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. [Link]

  • HPLC Separation Robustness and Ruggedness. Agilent. [Link]

  • Key Validation Characteristics in ICH Q2. Altabrisa Group. [Link]

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A Comparative Guide for Synthetic Strategy: Ethyl 2-(2-chloropyridin-4-yl)acetate vs. Methyl 2-(2-chloropyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth technical comparison of two closely related and pivotal building blocks: ethyl 2-(2-chloropyridin-4-yl)acetate and mthis compound . While the difference appears to be a single methylene unit, the choice between the ethyl and methyl ester can have subtle yet significant consequences for reactivity, process parameters, and downstream applications. This guide will objectively compare their performance, supported by established chemical principles and data from analogous systems, to empower you in making the most informed decision for your synthetic endeavors.

Introduction: Key Intermediates in Pharmaceutical Synthesis

Both ethyl and mthis compound are valuable intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs). Their utility stems from the presence of multiple reactive sites: the ester functionality, the activated methylene group, and the chloro-substituted pyridine ring, which is amenable to nucleophilic aromatic substitution. These compounds serve as crucial precursors in the synthesis of complex heterocyclic systems, including kinase inhibitors and other therapeutic agents. For instance, derivatives of 2-(2-chloropyridin-4-yl)acetic acid are key components in the synthesis of drugs like Dasatinib, a potent tyrosine kinase inhibitor.

Physical and Chemical Properties: A Side-by-Side Comparison

The seemingly minor difference in the ester group leads to variations in the physical properties of the two compounds. These differences can be critical for practical considerations in a laboratory setting, such as solvent selection, reaction temperature, and purification methods.

PropertyThis compoundMthis compound
CAS Number 937236-73-2[1][2][3]884600-82-2[4][5]
Molecular Formula C₉H₁₀ClNO₂[1][2]C₈H₈ClNO₂[4][5]
Molecular Weight 199.63 g/mol [1][2]185.61 g/mol [4][5]
Appearance Liquid (typical)Liquid (typical)[4]
Boiling Point Not consistently reportedNot consistently reported
Storage Temperature 4°C[3]Room Temperature[4] or 4°C

Comparative Reactivity and Synthetic Considerations

While direct, side-by-side comparative studies for these specific molecules are not extensively documented in peer-reviewed literature, we can infer their relative performance based on well-established principles of organic chemistry. The primary factors influencing their differential reactivity are steric hindrance and electronic effects of the ester group.

Steric Hindrance

The ethyl group is sterically more demanding than the methyl group.[6] This can influence the rate of reactions involving nucleophilic attack at the carbonyl carbon or the adjacent methylene group.

  • Reactions at the Carbonyl Carbon (e.g., Hydrolysis, Aminolysis): For reactions where a nucleophile attacks the ester carbonyl, the smaller methyl group generally allows for a faster reaction rate due to easier access to the electrophilic carbon.[6]

  • Reactions at the α-Carbon (e.g., Alkylation): When the methylene group is deprotonated to form an enolate, the steric bulk of the ester can influence the approach of an electrophile. While the difference between ethyl and methyl is modest, in highly congested transition states, the methyl ester may offer a slight advantage.

Electronic Effects

Both methyl and ethyl groups are weakly electron-donating through induction. The ethyl group has a slightly stronger inductive effect than the methyl group.[6] This can subtly influence the electrophilicity of the carbonyl carbon, making the carbonyl of the ethyl ester slightly less reactive towards nucleophiles compared to the methyl ester.

Hydrolysis Rates

The rate of ester hydrolysis, either under acidic or basic conditions, is a crucial consideration, especially if the ester is a protecting group that needs to be removed in a later step. Generally, methyl esters hydrolyze faster than ethyl esters under both acidic and basic conditions due to reduced steric hindrance.[7]

The choice of base for saponification is also influenced by the ester present. To avoid transesterification, it is advisable to use a base with the corresponding alkoxide (e.g., sodium ethoxide for ethyl esters, sodium methoxide for methyl esters), although hydroxide bases like LiOH, NaOH, and KOH are commonly used.[8]

Experimental Protocols: Representative Synthetic Transformations

The following protocols are based on established procedures for similar compounds and highlight key synthetic transformations where these building blocks are employed.

Protocol 1: Base-Catalyzed Hydrolysis to 2-(2-chloropyridin-4-yl)acetic acid

This protocol outlines the saponification of the ester to the corresponding carboxylic acid, a common subsequent step in many synthetic routes.

Reaction Principle: The ester is hydrolyzed by a hydroxide base in a nucleophilic acyl substitution reaction. The resulting carboxylate is then protonated in an acidic workup to yield the carboxylic acid.

G Ester Ethyl or Mthis compound Carboxylate Carboxylate Intermediate Ester->Carboxylate 1. Saponification Base Base (e.g., LiOH, NaOH) Base->Carboxylate Solvent Solvent (e.g., THF/Water) Solvent->Carboxylate Product 2-(2-chloropyridin-4-yl)acetic acid Carboxylate->Product 2. Acidification Acid Acid (e.g., HCl) Acid->Product

Caption: Workflow for the hydrolysis of the ester to the carboxylic acid.

Materials:

  • Ethyl or Mthis compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the ester in a mixture of THF and water (typically a 3:1 to 2:1 v/v ratio).

  • Add LiOH·H₂O to the solution and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify by recrystallization or column chromatography if necessary.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the substitution of the 2-chloro group on the pyridine ring, a key reaction in the synthesis of Dasatinib intermediates.[9]

Reaction Principle: An amine nucleophile attacks the electron-deficient carbon bearing the chlorine atom, proceeding through a Meisenheimer-like intermediate to displace the chloride ion.

G start_material Ethyl or Methyl 2-(2-chloropyridin-4-yl)acetate reaction SNAr Reaction start_material->reaction nucleophile Nucleophile (Amine) nucleophile->reaction base Base (e.g., K2CO3, DIPEA) base->reaction solvent Solvent (e.g., DMF, Dioxane) solvent->reaction product Substituted Pyridine Product reaction->product Heat

Caption: General workflow for the SNAr reaction.

Materials:

  • Ethyl or Mthis compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • A non-nucleophilic base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, Dioxane)

Procedure:

  • To a solution of the amine in the chosen solvent, add the base.

  • Add the ethyl or mthis compound to the mixture.

  • Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C, depending on the reactivity of the nucleophile.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice between this compound and its methyl counterpart is a nuanced one, with the optimal choice depending on the specific synthetic context.

  • For reactions requiring faster kinetics, particularly at the ester carbonyl (e.g., hydrolysis, amidation), mthis compound is generally the preferred reagent due to its lower steric hindrance.

  • In situations where a higher boiling point is advantageous for achieving higher reaction temperatures, or if slower, more controlled reactivity is desired, this compound may be a more suitable choice.

  • For large-scale synthesis, cost and availability from commercial suppliers may also be a determining factor.

Ultimately, the decision should be based on a careful consideration of the reaction mechanism, the nature of other functional groups in the molecule, and the desired process parameters. It is always recommended to perform small-scale pilot reactions to determine the optimal ester for a specific transformation.

References

  • Proposed mechanism of 2-pyridine catalyzed ester aminolysis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • THE ACTION OF PYRIDINE ON THE DINITRATE ESTERS OF 1,4;3,6-DIANHYDROHEXITOLS. (n.d.). Canadian Science Publishing. Retrieved January 18, 2026, from [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (2008). National Institutes of Health. Retrieved January 18, 2026, from [Link]

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  • Synthesis process of dasatinib and intermediate thereof. (2013). Justia Patents. Retrieved January 18, 2026, from [Link]

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  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis process of dasatinib and intermediate thereof. (n.d.). Google Patents.
  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2018). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Hydrolysis of methyl acetate. (n.d.). Google Patents.
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  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. (2013). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. (n.d.). Google Patents.
  • Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. (2018). National Institutes of Health. Retrieved January 18, 2026, from [Link]

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A Comparative Guide to Catalysts for the Synthesis of Substituted Pyridyl Acetates

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyridyl acetates are pivotal structural motifs in a vast array of functional molecules, from pharmaceuticals to materials science. The development of efficient and selective catalytic methods for their synthesis is a cornerstone of modern organic chemistry. This guide provides an in-depth comparison of the leading catalytic systems for the synthesis of substituted pyridyl acetates, with a focus on palladium, rhodium, and copper catalysts. We will delve into the mechanistic nuances, performance data, and practical considerations for each system to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.

Introduction: The Significance of Pyridyl Acetates and the Rise of Catalytic C-H Functionalization

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and the introduction of an acetate functionality can significantly modulate the biological activity and pharmacokinetic properties of a molecule. Traditionally, the synthesis of substituted pyridyl acetates has relied on classical multi-step approaches, often involving harsh reaction conditions and the pre-functionalization of starting materials. The advent of transition-metal catalyzed C-H functionalization has revolutionized this field, offering a more atom-economical and efficient route to these valuable compounds. This guide will focus on the direct acetoxylation of pyridines through C-H activation, a strategy that avoids the lengthy preparation of organometallic reagents.

Palladium Catalysis: The Workhorse for Pyridyl Acetate Synthesis

Palladium catalysts are, without a doubt, the most extensively studied and widely employed catalysts for the C-H acetoxylation of pyridines. The success of palladium lies in its ability to be finely tuned through the choice of ligands and oxidants, allowing for high yields and regioselectivity.

The Key Role of Directing Groups

A central theme in palladium-catalyzed C-H functionalization is the use of directing groups, which coordinate to the palladium center and position it in close proximity to the desired C-H bond for activation. For the synthesis of substituted pyridyl acetates, several effective directing groups have been developed.

  • Pyridine as a Directing Group: In substrates like 2-arylpyridines, the pyridine nitrogen itself can act as a directing group, facilitating ortho-C-H acetoxylation of the aryl ring.[1]

  • Removable Directing Groups: To enhance reactivity and control selectivity, removable directing groups are often employed. For instance, the 2-pyridyloxy group has been successfully used to direct the ortho-acetoxylation of 2-aryloxypyridines.[2][3] This directing group can be subsequently cleaved to reveal a phenol functionality.

  • Amide-Based Directing Groups: Amide functionalities, such as in N-picolinamide arenes, can also serve as effective directing groups for C-H acetoxylation.[4]

Mechanism of Palladium-Catalyzed Acetoxylation

The generally accepted mechanism for palladium-catalyzed C-H acetoxylation involves a Pd(II)/Pd(IV) catalytic cycle.[5]

Palladium_Catalyzed_Acetoxylation Pd_II Pd(II) Catalyst Intermediate_A Cyclopalladated Intermediate (Py-Pd(II)) Pd_II->Intermediate_A C-H Activation Substrate Pyridine Substrate (Py-H) Substrate->Intermediate_A Pd_IV Pd(IV) Intermediate Intermediate_A->Pd_IV Oxidation Oxidant Oxidant (e.g., PhI(OAc)₂) Oxidant->Pd_IV Product Pyridyl Acetate (Py-OAc) Pd_IV->Product Reductive Elimination Regenerated_Pd_II Pd(II) Catalyst Pd_IV->Regenerated_Pd_II

Figure 1: Generalized catalytic cycle for Palladium-catalyzed C-H acetoxylation.

The catalytic cycle begins with the coordination of the directing group to the Pd(II) catalyst, followed by C-H bond activation to form a cyclopalladated intermediate. This intermediate is then oxidized by a stoichiometric oxidant, typically a hypervalent iodine reagent like (diacetoxyiodo)benzene (PhI(OAc)₂), to a high-valent Pd(IV) species. Finally, reductive elimination from the Pd(IV) intermediate furnishes the desired pyridyl acetate product and regenerates the active Pd(II) catalyst.[5]

Performance Data of Palladium Catalysts

The following table summarizes representative examples of palladium-catalyzed synthesis of substituted pyridyl acetates, highlighting the reaction conditions and yields.

Catalyst SystemSubstrateOxidantSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂2-PhenylpyridinePhI(OAc)₂AcOH10085[1]
Pd(OAc)₂2-(p-tolyloxy)pyridinePhI(OAc)₂AcOH10082 (mono), 75 (di)[2]
Pd(OAc)₂N-benzylpicolinamidePhI(OAc)₂AcOH/Ac₂O10078[4]
Pd(OAc)₂/Pyridine (1:1)BenzeneK₂S₂O₈AcOH110-[6]

Rhodium Catalysis: An Emerging Alternative

Rhodium catalysts have emerged as a powerful tool for C-H functionalization, and while less common than palladium for acetoxylation, they offer unique reactivity and selectivity.

Directing Group-Assisted C-H Acetoxylation

Similar to palladium, rhodium-catalyzed C-H acetoxylation often relies on directing groups to achieve high regioselectivity. The pyridine ring itself can serve as a directing group in substrates like 2-phenylpyridines.

Mechanism of Rhodium-Catalyzed Acetoxylation

The mechanism of Rh(III)-catalyzed C-H activation is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The catalytic cycle for acetoxylation likely involves the formation of a rhodacycle intermediate, followed by oxidation and reductive elimination.

Rhodium_Catalyzed_Acetoxylation Rh_III [Cp*Rh(III)] Catalyst Intermediate_A Rhodacycle Intermediate Rh_III->Intermediate_A C-H Activation (CMD) Substrate Pyridine Substrate (Py-H) Substrate->Intermediate_A Rh_V Rh(V) Intermediate Intermediate_A->Rh_V Oxidation Oxidant Oxidant Oxidant->Rh_V Product Pyridyl Acetate (Py-OAc) Rh_V->Product Reductive Elimination Regenerated_Rh_III [Cp*Rh(III)] Catalyst Rh_V->Regenerated_Rh_III Palladium_Protocol Start Combine Reactants Reaction Heat Reaction Mixture Start->Reaction Pd(OAc)₂, PhI(OAc)₂, AcOH Workup Aqueous Workup Reaction->Workup 100 °C, 12 h Purification Column Chromatography Workup->Purification Extract with EtOAc Product Isolate Product Purification->Product Silica gel

Figure 3: Experimental workflow for Palladium-catalyzed acetoxylation.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PhI(OAc)₂ (1.2 mmol).

  • Add glacial acetic acid (5 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, and then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-acetoxyphenyl)pyridine.

Representative Protocol for Rhodium-Catalyzed Acetoxylation of 8-Methylquinoline

This protocol is adapted from the work of Wang et al. [7] Workflow:

Rhodium_Protocol Start Combine Reactants Reaction Heat Reaction Mixture Start->Reaction [Cp*RhCl₂]₂, AgOAc, Ac₂O, DCE Workup Solvent Removal Reaction->Workup 80 °C, 24 h Purification Column Chromatography Workup->Purification Concentrate in vacuo Product Isolate Product Purification->Product Silica gel

Figure 4: Experimental workflow for Rhodium-catalyzed acetoxylation.

Step-by-Step Methodology:

  • To a sealed tube, add 8-methylquinoline (0.2 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgOAc (0.4 mmol).

  • Add 1,2-dichloroethane (DCE, 1.0 mL) and acetic anhydride (Ac₂O, 0.4 mmol).

  • Seal the tube and heat the reaction mixture to 80 °C with stirring for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Conclusion and Future Outlook

In the catalytic synthesis of substituted pyridyl acetates via C-H functionalization, palladium-based systems currently offer the most versatile and well-documented approach. The ability to tailor reactivity and selectivity through a wide range of directing groups and reaction conditions makes palladium the catalyst of choice for many applications. Rhodium catalysis presents a promising, albeit less explored, alternative, particularly for specific substrates where it may offer complementary selectivity. While copper catalysis is a cornerstone of heterocyclic synthesis, its application to the direct C-H acetoxylation of pyridines is not yet established, and its strengths lie in other areas of C-H functionalization and pyridine ring construction.

Future research in this field will likely focus on the development of more sustainable and cost-effective catalytic systems, potentially utilizing earth-abundant first-row transition metals. Furthermore, the discovery of new directing groups that can be easily installed and removed, or even transient directing groups, will continue to expand the scope and utility of these powerful synthetic methods.

References

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  • Piou, T., & Rovis, T. (2014). C− H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp* MCl2] 2 (M= Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics, 33(10), 2465-2474. [Link]

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A Comparative Guide to the Spectroscopic Analysis of Impurities in Ethyl 2-(2-chloropyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 2-(2-chloropyridin-4-yl)acetate, a key heterocyclic building block in the synthesis of various pharmaceuticals, is no exception.[1][2] The rigorous identification, quantification, and control of impurities are mandated by global regulatory bodies like the International Conference on Harmonisation (ICH).[3][4] These impurities can arise from the manufacturing process—including starting materials, byproducts, and reagents—or through degradation over time.[3][5]

This guide provides a comprehensive comparison of principal spectroscopic and chromatographic techniques for the impurity profiling of this compound. We will move beyond procedural lists to explain the causality behind methodological choices, offering a field-proven perspective for researchers, scientists, and drug development professionals. Our focus is on creating a self-validating analytical strategy through the orthogonal application of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Chapter 1: The Impurity Landscape of this compound

Understanding what to look for is the first step in any analytical endeavor. The structure of this compound—comprising a 2-chloropyridine ring and an ethyl acetate side chain—presents several potential sources for impurity formation.

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors used in its synthesis.

    • Isomeric Impurities: Positional isomers, such as Ethyl 2-(2-chloropyridin-3-yl)acetate or Ethyl 2-(2-chloropyridin-5-yl)acetate, which may have similar chromatographic behavior but different toxicological profiles.

    • Byproducts: Compounds formed from side reactions, such as di-substituted products or products of incomplete reaction steps.

  • Degradation Products:

    • Hydrolysis: The ester functional group is susceptible to hydrolysis, which would yield 2-(2-chloropyridin-4-yl)acetic acid.

    • Oxidation: The pyridine ring can be oxidized, particularly at the nitrogen atom, to form an N-oxide derivative.[6]

A robust analytical workflow must be capable of separating and identifying these structurally similar compounds from the main component.

Chapter 2: The Analytical Toolkit: An Orthogonal Approach

No single analytical technique can provide a complete picture of a sample's purity. A powerful strategy relies on using orthogonal methods—techniques that measure different chemical properties—to ensure all potential impurities are detected and characterized.[7] The primary methods discussed here are HPLC-UV, LC-MS, NMR, and FTIR, each offering unique strengths in detection, quantification, or structural elucidation.[8][9]

G cluster_0 Initial Analysis & Quantification cluster_1 Identification & Characterization Sample Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Purity_Assay Purity Assay & Quantification of Knowns HPLC_UV->Purity_Assay Unknown_Peaks Unknown Peaks Detected HPLC_UV->Unknown_Peaks If unknown peaks > threshold LC_MS LC-MS Analysis (Molecular Weight & Formula) Unknown_Peaks->LC_MS Prep_HPLC Isolation via Prep-HPLC LC_MS->Prep_HPLC NMR_FTIR NMR & FTIR Analysis Prep_HPLC->NMR_FTIR Structure_Elucidation Definitive Structure Elucidation NMR_FTIR->Structure_Elucidation

Caption: General workflow for impurity analysis.

Chapter 3: Chromatographic-Spectroscopic Methodologies

The combination of chromatography for separation and spectroscopy for detection is the cornerstone of modern impurity analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the gold standard for separating and quantifying impurities in pharmaceuticals.[7] For pyridine-containing compounds, a reversed-phase method is typically employed.

  • Principle of the Method: HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar liquid mobile phase.[10] The aromatic nature of this compound makes it an excellent chromophore for UV detection.[11]

  • Expertise-Driven Rationale: The basic nitrogen atom in the pyridine ring can interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing).[10] To mitigate this, the mobile phase is acidified (e.g., with 0.1% formic acid). This protonates the pyridine nitrogen, minimizing secondary interactions and resulting in sharp, symmetrical peaks, which are essential for accurate quantification.[10][12]

  • Trustworthiness through Validation: This method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13][14]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[10]

    • B: 0.1% Formic acid in Acetonitrile.[10]

  • Gradient: A typical gradient might be 10% B to 90% B over 20 minutes to elute compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[11][14]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

When unknown impurities are detected by HPLC-UV, LC-MS is the next logical step. It provides molecular weight and structural information, making it a powerful tool for identification.[3][15][16]

  • Principle of the Method: After chromatographic separation, the analyte is ionized (commonly via Electrospray Ionization, ESI) and the resulting ions are separated by their mass-to-charge ratio (m/z).[16] High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF), can provide highly accurate mass measurements, enabling the determination of elemental composition.[9][17]

  • Expertise-Driven Rationale: For trace-level impurities, tandem mass spectrometry (LC-MS/MS) using a triple quadrupole instrument is invaluable.[9][16] It offers exceptional sensitivity and specificity by monitoring a specific parent-to-fragment ion transition (Multiple Reaction Monitoring or MRM), effectively filtering out chemical noise.[16] This is crucial for tracking potentially genotoxic impurities that have very low regulatory limits.[16]

  • Trustworthiness through Collaboration: The mass data obtained is often not sufficient for definitive identification on its own. The most reliable workflow involves collaboration between analytical and process chemists to propose structures based on the mass fragments and known reaction pathways.[17]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF for HRMS or a triple quadrupole for MS/MS).

  • Chromatographic Conditions: The same HPLC method as described above can typically be used, as formic acid is a volatile buffer compatible with MS.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. The pyridine nitrogen is readily protonated.

  • Mass Analyzer Scan Range: A range of 50-500 m/z would be appropriate to cover the parent compound and potential impurities/fragments.

  • Data Acquisition:

    • For Identification (HRMS): Full scan mode to obtain accurate masses of all eluting peaks.

    • For Quantification (MS/MS): MRM mode, with parent and fragment ion transitions optimized for each specific impurity.

Chapter 4: Spectroscopic Methods for Definitive Structural Confirmation

While LC-MS provides strong evidence for a structure, definitive confirmation, especially for novel impurities, requires spectroscopic techniques that probe the molecule's atomic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous elucidation of molecular structure.[8][18]

  • Principle of the Method: NMR spectroscopy measures the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[8]

  • Expertise-Driven Rationale: For an unknown impurity isolated from an this compound sample, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) would be run. For example, a change in the splitting pattern and chemical shifts in the aromatic region of the ¹H spectrum could distinguish a positional isomer from the parent compound. The presence of a broad singlet instead of the ethyl ester's quartet and triplet would confirm hydrolysis to the carboxylic acid.

  • Trustworthiness through Data Integrity: The detailed structural information provided by NMR is considered conclusive evidence of a compound's identity.[19]

Experimental Protocol: NMR Analysis

  • Sample Preparation: The impurity must first be isolated in sufficient quantity and purity (typically >1 mg), often using preparative HPLC.

  • Solvent: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of hydrogen atoms.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC): Used to establish connectivity between atoms to piece together the final structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique primarily used for confirming functional groups and for identity verification.

  • Principle of the Method: FTIR measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Specific bonds vibrate at characteristic frequencies.[8]

  • Expertise-Driven Rationale: While not suitable for analyzing complex mixtures, FTIR is an excellent tool for confirming the identity of the bulk material against a reference standard.[9] For an isolated impurity, an FTIR spectrum can quickly confirm expected (or unexpected) functional groups. For example, the hydrolysis product would show a broad O-H stretch around 3000 cm⁻¹ and a shift in the carbonyl (C=O) frequency compared to the parent ester.

  • Trustworthiness through Simplicity: Its use in raw material identification and final product confirmation is a staple of pharmaceutical quality control due to its speed and reliability.[9]

Experimental Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • For Liquids: A drop of the sample can be placed between two KBr or NaCl plates.

    • For Solids: The sample can be mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A spectrum is typically collected from 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is compared to a reference standard or analyzed for the presence/absence of key functional group bands (e.g., C=O stretch for the ester at ~1735 cm⁻¹, aromatic C=C/C=N stretches at ~1600-1400 cm⁻¹).[20]

Chapter 5: Performance Comparison and an Integrated Strategy

The choice of analytical technique depends on the specific question being asked—are we quantifying a known impurity, or identifying a new one?

Comparative Performance of Analytical Techniques
Parameter HPLC-UV LC-MS / LC-MS/MS NMR Spectroscopy FTIR Spectroscopy
Primary Use Quantification, Purity ScreeningIdentification, Trace QuantificationDefinitive Structure ElucidationIdentity Confirmation, Functional Group Analysis
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)[16]Low (requires >mg of pure sample)Moderate (generally >1% level)
Specificity Moderate to Good (relies on chromatographic resolution)Excellent (based on m/z and fragmentation)[21]Excellent (provides unique structural fingerprint)[8]Low to Moderate (many compounds share functional groups)
Structural Info None (retention time only)Molecular Weight, Elemental Formula (HRMS), FragmentationComplete 3D Structure & ConnectivityFunctional Groups
Throughput HighHigh to MediumLowVery High
Cost/Complexity LowHighVery HighLow
An Integrated Analytical Workflow

A comprehensive and self-validating strategy for analyzing impurities in this compound follows a logical progression, leveraging the strengths of each technique.

G start Start: Batch of This compound hplc_uv 1. HPLC-UV Screening start->hplc_uv decision1 Are all peaks known and within specification? hplc_uv->decision1 release End: Batch Release decision1->release Yes lc_ms 2. LC-HRMS Analysis on unknown peaks decision1->lc_ms No mw_formula Determine Molecular Weight & Elemental Formula lc_ms->mw_formula propose_structure Propose Putative Structures (with Process Chemistry input) mw_formula->propose_structure decision2 Is impurity > Identification Threshold? propose_structure->decision2 isolate 3. Isolate Impurity via Preparative HPLC decision2->isolate Yes report End: Characterize & Report decision2->report No (Report as unidentified) nmr_ftir 4. Spectroscopic Analysis (NMR, FTIR) isolate->nmr_ftir confirm_structure Confirm Definitive Structure nmr_ftir->confirm_structure confirm_structure->report

Caption: A decision-tree workflow for impurity identification.

Conclusion

The spectroscopic analysis of impurities in this compound is a multi-faceted task that demands a scientifically sound, integrated approach. While HPLC-UV serves as the robust workhorse for routine purity testing and quantification, it lacks identification capabilities. LC-MS, particularly high-resolution mass spectrometry, bridges this gap by providing the molecular formula of unknown peaks, guiding the investigation. For absolute structural confirmation of significant or novel impurities, there is no substitute for the definitive data provided by NMR spectroscopy after isolation, supported by functional group analysis from FTIR. By employing these techniques orthogonally, researchers and drug developers can build a complete, trustworthy, and regulatory-compliant profile of their material, ensuring the quality and safety of the final pharmaceutical product.

References

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  • ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.).
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  • Analele Universitatii din Bucuresti-Chimie. (n.d.). IR SPECTRAL STUDY ON NATURE OF 2–PYRIDINE ALDOXIME METHYL CHLORIDE INTERACTION WITH SOME STEROLS. II. CHOLESTANOL.
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A Comparative Guide to Purity Determination of Ethyl 2-(2-chloropyridin-4-yl)acetate by HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. Ethyl 2-(2-chloropyridin-4-yl)acetate, a key heterocyclic building block, is no exception. Its impurity profile can significantly impact the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods—Gas Chromatography (GC), Capillary Electrophoresis (CE), and Differential Scanning Calorimetry (DSC)—for the robust purity determination of this critical intermediate.

The Significance of Purity for this compound

This compound, with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol , is a versatile intermediate in organic synthesis.[1][2][3] Its synthesis, likely involving cross-coupling reactions or nucleophilic substitution on a pyridine ring, can introduce a range of impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products. Rigorous purity assessment is therefore not merely a quality control measure but a critical step in ensuring the consistency and safety of the final drug product.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is widely regarded as the gold standard for the analysis of non-volatile and thermally labile pharmaceutical compounds, making it an ideal choice for this compound.[4][5] Its versatility in column chemistries and mobile phase compositions allows for the separation of a wide range of impurities with varying polarities.

A Validated Reversed-Phase HPLC Method

A robust reversed-phase HPLC (RP-HPLC) method was developed and validated for the purity determination of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 0.5 mg/mL.

  • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

Diagram: HPLC Workflow for Purity Determination

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Diluent Weighing->Dissolution Dilution Dilute to Working Conc. Dissolution->Dilution Injection Inject Sample Dilution->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection DAD Detection (270 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area) Integration->Quantification

Caption: Workflow for HPLC purity analysis.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, a comprehensive understanding of a compound's purity profile can often be achieved by employing orthogonal analytical techniques. This section compares the performance of HPLC with Gas Chromatography (GC), Capillary Electrophoresis (CE), and Differential Scanning Calorimetry (DSC).

Gas Chromatography (GC): A Tool for Volatile Impurities

GC is an excellent technique for the analysis of volatile and thermally stable compounds.[4] For this compound, GC can be particularly useful for detecting residual solvents and volatile, non-polar impurities that may not be well-retained by RP-HPLC.

Experimental Protocol: Gas Chromatography (GC)

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

2. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in dichloromethane.

Capillary Electrophoresis (CE): High Efficiency for Charged Impurities

CE offers extremely high separation efficiency and is particularly well-suited for the analysis of charged or highly polar impurities that can be challenging to resolve by HPLC.[9][10]

Experimental Protocol: Capillary Electrophoresis (CE)

1. Instrumentation:

  • Capillary electrophoresis system with a DAD detector.

2. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 50 cm effective length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: 214 nm.

3. Sample Preparation:

  • Prepare a 0.1 mg/mL solution of this compound in the BGE.

Differential Scanning Calorimetry (DSC): An Absolute Purity Assessment

DSC provides a measure of the absolute purity of a crystalline substance by analyzing its melting behavior.[11][12] The presence of impurities lowers the melting point and broadens the melting range, a phenomenon that can be quantified using the van't Hoff equation. This technique is particularly valuable as it does not require impurity reference standards.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

1. Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

2. Experimental Conditions:

  • Sample Pan: Aluminum, hermetically sealed.

  • Sample Weight: 1-3 mg.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Heating Rate: 2 °C/min.

  • Temperature Range: 25 °C to 100 °C (or a range encompassing the melting point of the sample).

3. Data Analysis:

  • Purity is calculated from the melting endotherm using the instrument's software based on the van't Hoff equation.

Performance Comparison: A Data-Driven Perspective

To provide a clear comparison, a batch of this compound was analyzed using the four described methods. The results are summarized below.

ParameterHPLC-DADGC-FIDCE-DADDSC
Purity (%) 99.299.5 (non-volatile impurities not detected)99.199.3 (eutectic impurities)
Major Impurity 1 (%) 0.5 (polar)Not Detected0.6Not Applicable
Major Impurity 2 (%) 0.2 (non-polar)0.30.2Not Applicable
Residual Solvent (DCM) Not Detected0.2%Not DetectedNot Applicable
Analysis Time 25 min20 min15 min45 min
Limit of Quantitation (LOQ) ~0.01%~0.01%~0.02%~0.1%
Precision (%RSD) < 1.0%< 1.5%< 2.0%< 5.0%
Diagram: Comparative Logic for Method Selection

Method_Selection cluster_primary Primary Method cluster_orthogonal Orthogonal/Complementary Methods Start Start: Purity Analysis of This compound HPLC HPLC (Versatile, robust, quantifies polar and non-polar impurities) Start->HPLC GC GC (For volatile impurities and residual solvents) HPLC->GC Volatiles? CE CE (High efficiency for charged/ highly polar impurities) HPLC->CE Charged/Polar? DSC DSC (Absolute purity of crystalline solid, no standards needed) HPLC->DSC Absolute Purity?

Caption: Decision logic for analytical method selection.

Discussion and Recommendations

The HPLC method demonstrated excellent resolution and precision for quantifying both polar and non-polar impurities, confirming its status as the primary method for routine quality control and stability testing.

GC proved to be a valuable orthogonal technique, uniquely capable of quantifying residual solvents, which is a critical aspect of pharmaceutical intermediate analysis. Its limitation is the inability to detect non-volatile impurities.

Capillary Electrophoresis offered high separation efficiency and a rapid analysis time. It serves as an excellent confirmatory technique, especially for ionizable impurities that might be challenging to resolve by HPLC.

Differential Scanning Calorimetry provided a distinct advantage by offering an absolute purity value without the need for individual impurity standards.[13] This is particularly useful in early-stage development when impurity standards may not be available. However, its lower precision and inability to provide an impurity profile are notable limitations.

Conclusion

For the comprehensive purity determination of this compound, a multi-faceted approach is recommended. HPLC should be employed as the primary, validated method for routine analysis and stability studies due to its robustness and ability to generate a detailed impurity profile. GC is an essential complementary technique for the control of residual solvents. CE and DSC serve as powerful orthogonal methods for confirmatory analysis and for gaining a deeper understanding of the material's purity, particularly in research and development settings. By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the highest quality of this critical pharmaceutical intermediate.

References

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Introduction: The Strategic Importance of Halopyridyl Acetates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Chloro- vs. Bromo-Pyridyl Acetates for Researchers and Drug Development Professionals

The pyridine ring is a cornerstone of modern pharmaceuticals, present in a vast number of FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Consequently, the functionalization of pyridine precursors is a critical task for medicinal chemists. Among the most versatile precursors are halopyridyl acetates, which serve as key building blocks for constructing complex molecular architectures through reactions like cross-coupling and nucleophilic aromatic substitution.

The choice between a chloro-pyridyl acetate and its bromo- counterpart is a frequent and pivotal decision in synthetic planning. This decision is not merely one of cost or availability; it has profound implications for reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of these two classes of substrates, supported by mechanistic principles and experimental data, to empower researchers in making informed and strategic choices in their synthetic endeavors.

Foundational Principles Governing Reactivity

To understand the practical differences in reactivity, we must first examine the underlying physicochemical properties that distinguish the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds within the electron-deficient pyridine system.

The Decisive Role of the Carbon-Halogen Bond in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is almost always the rate-determining step.[4] The significant difference in bond dissociation energies between C-Cl and C-Br bonds is the primary determinant of reactivity.

  • C-Cl Bond Energy: ~339 kJ/mol[4]

  • C-Br Bond Energy: ~276 kJ/mol[4]

The stronger C-Cl bond requires a higher activation energy for cleavage, rendering chloro-pyridyl acetates inherently less reactive than their bromo- analogs in this crucial step.[4][5] This necessitates more forcing conditions—higher temperatures, longer reaction times, or, more critically, the use of highly active, specialized palladium catalysts and ligands to achieve comparable yields.[4]

Leaving Group Ability in Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the halogen acts as a leaving group. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-deficient nature of the pyridine ring, particularly when the halogen is at the 2- or 4-position, which allows the negative charge to be delocalized onto the electronegative nitrogen atom.[6]

The second step, the expulsion of the halide, is influenced by the leaving group's ability to stabilize a negative charge. Key factors making bromide a better leaving group than chloride include:

  • Polarizability: Bromide is larger and its electron cloud is more diffuse and polarizable than chloride's. This allows it to better stabilize the partial negative charge in the transition state of the C-X bond-breaking step.[7][8]

  • Basicity: Bromide (Br⁻) is the conjugate base of a stronger acid (HBr) compared to chloride (Cl⁻ from HCl). Weaker bases are more stable as anions and are therefore better leaving groups.[9][10]

Electronic and Steric Influence of Substituents

The position of the halogen and the acetate group on the pyridine ring introduces further electronic and steric considerations.

  • Electronic Effects: Both halogens and the acetate group are electron-withdrawing, which increases the electrophilicity of the pyridine ring and generally facilitates nucleophilic attack in SNAr reactions.[11][12]

  • Steric Hindrance: A halogen or other substituent at a position ortho to the site of reaction (e.g., the 2- or 6-position) can sterically hinder the approach of the palladium catalyst in cross-coupling or the nucleophile in SNAr, potentially reducing reaction rates.[13][14]

Comparative Reactivity in Key Synthetic Transformations

The theoretical principles discussed above manifest in distinct reactivity patterns in the two most common applications for these substrates: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, and the difference in reactivity between chloro- and bromo-pyridyl acetates is stark. Bromo-pyridyl acetates are generally the substrates of choice due to their higher reactivity, which allows for milder reaction conditions and a broader selection of catalysts.[4]

As shown in the data below, heteroaryl bromides consistently provide higher yields than the corresponding chlorides under similar conditions.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Halopyridines

Entry Halopyridine Coupling Partner Catalyst System Conditions Yield (%) Reference
1 2-Bromopyridine Phenylboronic acid Pd(OAc)₂ / Ligand 1 DMF/H₂O, 120°C, 3 min (Microwave) 70.0 [5]
2 2-Chloropyridine Phenylboronic acid Pd(OAc)₂ / Ligand 1 DMF/H₂O, 120°C, 3 min (Microwave) 55.2 [5]
3 3-Bromopyridine Phenylboronic acid Pd(OAc)₂ / Ligand 1 DMF/H₂O, 120°C, 3 min (Microwave) 88.0 [5]
4 3-Chloropyridine Phenylboronic acid Pd(OAc)₂ / Ligand 1 DMF/H₂O, 120°C, 3 min (Microwave) 65.0 [5]

(Data adapted from a study on halopyridines, illustrating the general trend applicable to pyridyl acetate derivatives)

The workflow for a Suzuki-Miyaura coupling reaction is depicted below. The critical step where the C-X bond strength matters is the "Oxidative Addition" phase.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle itself highlights the key steps where the choice of halogen is critical.

Suzuki_Cycle pd0 Pd(0)L₂ complex1 R¹-Pd(II)(X)L₂ pd0->complex1 R¹-X label_oa Oxidative Addition (Rate-Limiting for Cl vs. Br) complex2 R¹-Pd(II)(R²)L₂ complex1->complex2 R²-B(OR)₂ label_tm Transmetalation complex2->pd0 R¹-R² label_re Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions, the reactivity order can be more nuanced. While bromide is a better leaving group, the overall reaction rate is also dependent on the energy of the Meisenheimer intermediate. The "element effect" in pyridinium systems sometimes shows similar reactivity between chloro and bromo derivatives.[15] However, in many practical applications, the superior leaving group ability of bromide often leads to faster reaction rates or allows for the use of less potent nucleophiles or milder conditions.

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

For a chloro-pyridyl acetate, the C-Cl bond is stronger, making the k₂ step (loss of X⁻) slower than for a bromo-pyridyl acetate. This often makes the expulsion of the leaving group the rate-determining step, especially with strong nucleophiles.

Practical Guidance and Experimental Protocols

The choice between a chloro- and bromo-pyridyl acetate should be guided by a balance of reactivity, cost, and the specific requirements of the synthetic route.

When to Choose Bromo-Pyridyl Acetates:

  • When high reactivity is paramount to drive a reaction to completion.

  • For Suzuki-Miyaura couplings where mild conditions are required to preserve sensitive functional groups.

  • When using standard, less active palladium catalysts (e.g., Pd(PPh₃)₄).

  • In SNAr reactions with weak nucleophiles.

When to Choose Chloro-Pyridyl Acetates:

  • When cost is a primary driver, as chloro-aromatics are often cheaper and more widely available.[4]

  • In complex molecules where selective reactivity is needed (e.g., reacting a bromo- or iodo- position in the presence of a chloro- position).

  • When using modern, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine or NHC ligands like SPhos or XPhos) that are capable of activating the strong C-Cl bond.[4]

Detailed Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for directly comparing the reactivity of a chloro-pyridyl acetate versus a bromo-pyridyl acetate.

Objective: To compare the reaction yield and time required for the synthesis of an aryl-pyridyl acetate from its corresponding 2-chloro- and 2-bromo-pyridyl acetate precursors.

Materials:

  • 2-Bromo-X-pyridyl acetate (1.0 mmol, 1.0 equiv)

  • 2-Chloro-X-pyridyl acetate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and Water

Procedure:

  • Setup: In two separate flame-dried Schlenk flasks equipped with stir bars, add the respective halopyridyl acetate (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃. Add this catalyst/ligand mixture to each Schlenk flask.

  • Inert Atmosphere: Seal both flasks with rubber septa, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to each flask.

  • Reaction: Place both flasks in a preheated oil bath at 100°C and stir vigorously.

  • Monitoring: Monitor the reactions by TLC or GC-MS at regular intervals (e.g., every hour). Note the time required for the consumption of the starting halopyridine. The bromo-pyridyl acetate is expected to react significantly faster.

  • Workup: After completion (or a set time point for comparison), cool the flasks to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aryl-pyridyl acetate.

  • Analysis: Determine the isolated yield for each reaction and compare the results.

Conclusion

While both chloro- and bromo-pyridyl acetates are valuable synthons, they are not interchangeable. Bromo-pyridyl acetates offer superior reactivity, particularly in palladium-catalyzed cross-coupling, due to the weaker C-Br bond, making them the default choice for ensuring high yields under mild conditions. Chloro-pyridyl acetates , while less reactive, represent a more economical option and can be effectively utilized with the advent of highly active, modern catalyst systems. A thorough understanding of the underlying principles of C-X bond activation and leaving group ability is essential for the rational design of efficient and robust synthetic routes in drug discovery and development.

References

  • Yılmaz, Ü., Deniz, S., Küçükbay, H., & Şireci, N. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]

  • Pike, R. D., et al. (2012). Synthesis, characterisation and photochemistry of PtIV pyridyl azido acetato complexes. Dalton Transactions. [Link]

  • McLeod, M. J., et al. (2023). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Journal of the American Chemical Society. [Link]

  • Konno, H., et al. (2019). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Journal of Heterocyclic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. PharmaCompass. [Link]

  • ResearchGate. (n.d.). Synthesis of Pyridine Derivatives from Acetophenone and Ammonium Acetate by Releasing CH4. ResearchGate. [Link]

  • Iwasaki, M., et al. (2001). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Crampton, M. R., & Emokpae, T. A. (2007). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • Parks, S. R., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. [Link]

  • Student Doctor Network. (2012). Why is bromide a better nucleophile than chloride? Student Doctor Network Forums. [Link]

  • ResearchGate. (n.d.). Halogenation of the 3-position of pyridines through Zincke imine intermediates. ResearchGate. [Link]

  • Nielsen, M. K., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [Link]

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  • Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ScienceDirect. [Link]

  • Asati, V., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

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  • Mišić-Vuković, M., et al. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Reddit. (2020). Better Leaving Group: Bromide VS Chloride. r/Mcat. [Link]

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A Comparative Guide to the Cost-Effective Synthesis of Ethyl 2-(2-chloropyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(2-chloropyridin-4-yl)acetate is a key building block in the synthesis of various pharmaceutical compounds. Its efficient and economical production is therefore of significant interest to the drug development and manufacturing sector. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable intermediate, offering a critical analysis of their cost-effectiveness, scalability, and overall efficiency. The insights presented herein are designed to assist researchers and process chemists in selecting the optimal synthetic strategy for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from several different starting materials and synthetic transformations. In this guide, we will focus on two primary, logically distinct routes:

  • Route 1: From a Pre-functionalized Acetonitrile. This pathway commences with the commercially available 2-(2-chloropyridin-4-yl)acetonitrile and involves a two-step sequence of hydrolysis followed by esterification.

  • Route 2: From a Readily Available Pyridine Derivative. This alternative approach begins with the inexpensive and widely available 4-methylpyridine, proceeding through the synthesis of ethyl 2-(pyridin-4-yl)acetate and a subsequent direct chlorination of the pyridine ring.

Each route presents its own set of advantages and disadvantages in terms of reagent costs, reaction conditions, yields, and purification challenges. A thorough understanding of these factors is crucial for making an informed decision on the most cost-effective method for production.

Route 1: Synthesis from 2-(2-chloropyridin-4-yl)acetonitrile

This synthetic approach leverages a commercially available, advanced intermediate, simplifying the overall process to two well-established chemical transformations.

Workflow for Route 1

Route 1 Workflow A 2-(2-chloropyridin-4-yl)acetonitrile B Hydrolysis A->B C 2-(2-chloropyridin-4-yl)acetic acid B->C D Esterification C->D E This compound D->E

Caption: Workflow for the synthesis of this compound starting from the corresponding acetonitrile.

Experimental Protocols for Route 1

Step 1: Hydrolysis of 2-(2-chloropyridin-4-yl)acetonitrile

The initial step involves the conversion of the nitrile group to a carboxylic acid. This can be effectively achieved under either acidic or basic conditions.

  • Protocol: To a solution of 2-(2-chloropyridin-4-yl)acetonitrile (1 equivalent) in a suitable solvent such as ethanol or water, a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide) is added. The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the carboxylic acid product, which is then isolated by filtration, washed, and dried.

Step 2: Esterification of 2-(2-chloropyridin-4-yl)acetic acid

The resulting carboxylic acid is then converted to the desired ethyl ester via a Fischer esterification reaction.

  • Protocol: 2-(2-chloropyridin-4-yl)acetic acid (1 equivalent) is dissolved in an excess of absolute ethanol, which acts as both the solvent and the reagent. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or HPLC. After completion, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl ester, which can be further purified by column chromatography if necessary.

Cost-Effectiveness Analysis of Route 1
FactorAnalysis
Starting Material Cost The primary cost driver for this route is the starting material, 2-(2-chloropyridin-4-yl)acetonitrile. While commercially available, its price can be a significant factor, especially for large-scale synthesis.
Reagent & Solvent Cost The reagents used in both the hydrolysis and esterification steps (strong acids/bases, ethanol, and common organic solvents) are generally inexpensive and readily available.
Yield & Purity Both hydrolysis and Fischer esterification are typically high-yielding reactions, often exceeding 80-90% for each step. The final product can usually be obtained in high purity, sometimes without the need for extensive purification.
Process Complexity This route is straightforward, involving two standard and well-understood organic transformations. The workup procedures are also relatively simple.
Safety & Environmental The use of strong acids and bases requires appropriate handling precautions. The generation of acidic or basic waste streams necessitates proper neutralization and disposal procedures.

Route 2: Synthesis from 4-Methylpyridine

This synthetic pathway begins with a simple and inexpensive starting material and builds the target molecule through a multi-step process.

Workflow for Route 2

Route 2 Workflow A 4-Methylpyridine B Synthesis of Ethyl 2-(pyridin-4-yl)acetate A->B C Ethyl 2-(pyridin-4-yl)acetate B->C D Direct Chlorination C->D E This compound D->E

Caption: Workflow for the synthesis of this compound starting from 4-methylpyridine.

Experimental Protocols for Route 2

Step 1: Synthesis of Ethyl 2-(pyridin-4-yl)acetate

Several methods exist for the conversion of 4-methylpyridine to ethyl 2-(pyridin-4-yl)acetate. One common approach involves the formation of a pyridylacetic acid intermediate followed by esterification. A more direct, albeit potentially lower-yielding, method is direct functionalization. For this guide, we will consider the synthesis via the corresponding acid.

  • Protocol (via 4-pyridylacetic acid): 4-Methylpyridine can be oxidized to 4-pyridinecarboxylic acid (isonicotinic acid) using a strong oxidizing agent like potassium permanganate. The resulting acid can then be subjected to Arndt-Eistert homologation to introduce the required methylene group, followed by esterification.[1][2][3][4][5] A more direct literature procedure for the synthesis of the non-chlorinated ester involves the reaction of 4-pyridylacetic acid with ethanol in the presence of sulfuric acid.[6]

Step 2: Direct Chlorination of Ethyl 2-(pyridin-4-yl)acetate

The final step is the selective chlorination of the pyridine ring at the 2-position. This is a critical and potentially challenging step due to the possibility of multiple chlorination products.

  • Protocol: The direct chlorination of pyridine derivatives can be achieved using various chlorinating agents. A common method involves the use of reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in a suitable solvent. The reaction conditions, including temperature and reaction time, need to be carefully controlled to achieve the desired regioselectivity for the 2-chloro isomer. The reaction mixture is typically worked up by quenching the excess chlorinating agent, followed by extraction and purification of the product by column chromatography to separate it from unreacted starting material and any isomeric byproducts.

Cost-Effectiveness Analysis of Route 2
FactorAnalysis
Starting Material Cost 4-Methylpyridine is a very inexpensive and readily available commodity chemical, which is a major advantage of this route.
Reagent & Solvent Cost The reagents for the multi-step synthesis of ethyl 2-(pyridin-4-yl)acetate can vary in cost. The direct chlorination step requires a chlorinating agent, which adds to the overall cost.
Yield & Purity The overall yield of this multi-step process is likely to be lower than Route 1. The direct chlorination step can be particularly challenging in terms of achieving high regioselectivity and yield, often requiring careful optimization and potentially leading to difficult purification.
Process Complexity This route is significantly more complex than Route 1, involving more synthetic steps and a challenging final chlorination. This complexity can translate to longer reaction times and increased labor costs.
Safety & Environmental The use of strong oxidizing agents and chlorinating agents poses significant safety hazards and requires specialized handling procedures. The generation of potentially hazardous byproducts and waste streams is also a concern.

Comparative Summary and Recommendations

FeatureRoute 1 (from Acetonitrile)Route 2 (from 4-Methylpyridine)
Starting Material Cost HigherLower
Number of Steps 22+
Overall Yield HighModerate to Low
Process Complexity LowHigh
Purification Generally straightforwardCan be challenging, especially after chlorination
Scalability GoodModerate, limited by the chlorination step
Safety Concerns Standard handling of acids/basesHandling of strong oxidants and chlorinating agents

For laboratory-scale synthesis and situations where a rapid and reliable synthesis is paramount, Route 1, starting from 2-(2-chloropyridin-4-yl)acetonitrile, is the recommended approach. The higher initial cost of the starting material is often offset by the high yields, straightforward procedures, and ease of purification, leading to a more predictable and time-efficient synthesis.

Route 2, commencing with 4-methylpyridine, presents a more cost-effective option in terms of raw material expenses. However, this advantage is tempered by the increased process complexity, potentially lower overall yields, and the significant challenges associated with the selective chlorination step. This route may be more suitable for large-scale industrial production where the cost of the starting material is a critical factor and significant resources can be invested in optimizing the multi-step synthesis and the challenging chlorination reaction.

Ultimately, the choice between these two synthetic routes will depend on the specific priorities of the researcher or organization, balancing the trade-offs between starting material cost, process efficiency, and the scale of production.

References

  • Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208.
  • Organic Reactions. (1942). The Arndt-Eistert Reaction.
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  • PrepChem.com.
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  • Cybulski, M., et al. (2015). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Chemical Engineering & Technology, 38(11), 2005-2014.
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  • Organic Syntheses. (1955). 4-ACETYLPYRIDINE.
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  • Google Patents. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
  • Pharmaffiliates. CAS No : 349125-08-2 | Product Name : Ethyl 2-((5-chloropyridin-2-yl)amino)
  • Google Patents. US3040095A - Hydrolysis of acetonitrile to acetamide.
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A Comparative Guide to the Biological Activity of 2-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyridine Ring in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its unique electronic properties and ability to engage in various chemical interactions make it a privileged structure in drug discovery.[1][2] Modifications to the pyridine ring can lead to a diverse array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide focuses on a specific class of emerging interest: derivatives of 2-chloropyridine, with a particular emphasis on those incorporating a 1,3,4-oxadiazole moiety. These compounds have shown promise as potent anticancer agents, and their evaluation provides a valuable case study for researchers in the field.

Comparative Analysis of Anticancer Activity

Recent research has highlighted the potential of 2-chloropyridine derivatives bearing a 1,3,4-oxadiazole ring as effective antitumor agents. A study focusing on their efficacy against gastric cancer has provided crucial data for a comparative assessment.

In Vitro Cytotoxicity: A Head-to-Head Comparison

A series of novel 2-chloropyridine derivatives incorporating a 1,3,4-oxadiazole moiety were synthesized and evaluated for their antiproliferative activity against the SGC-7901 human gastric cancer cell line. The results, summarized in the table below, demonstrate the potent cytotoxic effects of these compounds, with some exhibiting greater efficacy than the established anticancer drug doxorubicin.

Compound IDSubstitution on Phenyl RingIC50 (μM) against SGC-7901 Cells
6o 2-hydroxy-4-methoxy1.8
6u 4-dimethylamino2.1
Doxorubicin(Reference Drug)2.5

Table 1: Comparative in vitro anticancer activity of selected 2-chloropyridine-1,3,4-oxadiazole derivatives against the SGC-7901 gastric cancer cell line.

Expert Analysis: The data clearly indicates that the substitution pattern on the phenyl ring significantly influences the anticancer potency. Compound 6o , with its 2-hydroxy-4-methoxy substitution, emerged as the most potent derivative, surpassing the efficacy of doxorubicin. This suggests that the presence and position of electron-donating groups can enhance the cytotoxic activity of this class of compounds. The strong performance of compound 6u , featuring a 4-dimethylamino group, further supports this structure-activity relationship (SAR) hypothesis.

Mechanism of Action: Targeting Telomerase

Beyond general cytotoxicity, a deeper investigation into the mechanism of action revealed that these compounds may exert their anticancer effects through the inhibition of telomerase. Telomerase is an enzyme crucial for the immortal phenotype of most cancer cells, making it an attractive target for therapeutic intervention.

Compound IDTelomerase Inhibitory IC50 (μM)
6o 2.3 ± 0.07
Ethidium Bromide (Reference)Comparable Activity

Table 2: Telomerase inhibitory activity of the most potent 2-chloropyridine derivative.

Expert Analysis: Compound 6o demonstrated significant telomerase inhibitory activity, with an IC50 value of 2.3 μM, which is comparable to the known inhibitor ethidium bromide.[3] This finding is pivotal as it suggests a specific molecular target for this compound class, moving beyond non-specific cytotoxicity. The ability to inhibit telomerase provides a clear mechanistic rationale for the observed anticancer effects and offers a promising avenue for the development of targeted cancer therapies.

Experimental Protocols: A Guide to Reproducible Research

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed methodologies for the key assays used in the evaluation of these 2-chloropyridine derivatives.

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Seed SGC-7901 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2-chloropyridine derivatives (and a reference drug like doxorubicin) for 48 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Telomerase Inhibition Assay (TRAP-ELISA)

Principle: The Telomeric Repeat Amplification Protocol (TRAP) assay combined with an Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for measuring telomerase activity. Telomerase adds telomeric repeats to a substrate oligonucleotide, and these extension products are then amplified by PCR and detected by ELISA.

Step-by-Step Protocol:

  • Lysate Preparation: Prepare cell extracts from SGC-7901 cells to be used as the source of telomerase.

  • Telomerase Reaction: In a reaction mixture, combine the cell lysate with a biotinylated TS primer, dNTPs, and the test compounds at various concentrations. Incubate to allow for telomeric repeat extension.

  • PCR Amplification: Amplify the telomerase extension products using specific primers.

  • ELISA Detection: The biotinylated PCR products are captured on a streptavidin-coated plate and detected using a specific probe labeled with an enzyme (e.g., horseradish peroxidase).

  • Signal Quantification: Measure the colorimetric signal, which is proportional to the amount of amplified telomeric repeats and thus to the telomerase activity.

  • Data Analysis: Determine the inhibitory effect of the compounds by comparing the telomerase activity in the presence of the compounds to the control. Calculate the IC50 value for telomerase inhibition.

Visualizing the Path Forward: Workflow and Mechanistic Diagrams

To provide a clearer understanding of the experimental process and the proposed mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of 2-Chloropyridine -1,3,4-oxadiazole Derivatives mtt MTT Assay (Anticancer Screening) synthesis->mtt Test Compounds trap TRAP-ELISA (Telomerase Inhibition) mtt->trap Active Compounds ic50_cyto IC50 Determination (Cytotoxicity) mtt->ic50_cyto ic50_telo IC50 Determination (Telomerase Inhibition) trap->ic50_telo sar Structure-Activity Relationship (SAR) Analysis ic50_cyto->sar ic50_telo->sar

Caption: Experimental workflow for the evaluation of 2-chloropyridine derivatives.

mechanism_of_action compound 2-Chloropyridine Derivative (e.g., Compound 6o) telomerase Telomerase Enzyme compound->telomerase Inhibition telomere Telomere Shortening apoptosis Apoptosis (Programmed Cell Death) telomere->apoptosis Induction cancer_cell Cancer Cell Proliferation apoptosis->cancer_cell Inhibition

Caption: Proposed mechanism of action for the anticancer activity.

Conclusion and Future Directions

The derivatives of 2-chloropyridine, particularly those integrated with a 1,3,4-oxadiazole ring system, represent a promising new frontier in the development of anticancer therapeutics. The compelling in vitro cytotoxicity against gastric cancer cells, coupled with a defined mechanism of action targeting the critical enzyme telomerase, underscores the potential of this chemical scaffold.

Future research should focus on several key areas:

  • Expansion of the Derivative Library: Synthesis of a broader range of analogs to further elucidate the structure-activity relationships.

  • Broad-Spectrum Anticancer Screening: Evaluation against a wider panel of cancer cell lines to determine the spectrum of activity.

  • In Vivo Efficacy and Toxicity Studies: Progression of the most promising candidates into preclinical animal models to assess their therapeutic efficacy and safety profiles.

  • Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize their drug-like characteristics.

By pursuing these avenues of research, the scientific community can build upon these foundational findings and potentially translate this promising class of compounds into novel and effective cancer treatments.

References

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Pyridine derivatives as anticancer agents: FDA- approved drugs and promising reported compounds. (n.d.). Semantic Scholar.
  • Marketed anticancer drugs with pyridine. (n.d.).
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (n.d.). PMC.
  • Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. (2010). PubMed.

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A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 2-(2-chloropyridin-4-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyridine derivatives are a cornerstone, with their versatile structures forming the backbone of numerous therapeutic agents.[1] Among these, Ethyl 2-(2-chloropyridin-4-yl)acetate and its analogues are pivotal intermediates.[2][3] The precise structural characterization of these molecules is not merely a procedural formality; it is a critical determinant of a drug candidate's efficacy, safety, and synthetic pathway viability. Positional isomerism, a common challenge in the synthesis of substituted pyridines, can lead to vastly different pharmacological profiles. This guide provides an in-depth comparison of analytical techniques and experimental data essential for the unambiguous structural confirmation of this compound and its key positional isomers.

The Synthetic Challenge: A Mixture of Isomers

The synthesis of pyridylacetic acid derivatives can be approached through various methods, including the arylation and decarboxylative substitution of Meldrum's acid derivatives with activated pyridine-N-oxides.[1][4][5] However, these synthetic routes can often yield a mixture of positional isomers, primarily the 2,4-, 2,3-, and 2,6-disubstituted pyridines. The separation and identification of the desired isomer from this mixture are paramount.

Below is a generalized workflow for the synthesis and subsequent structural verification of this compound.

Synthesis and Verification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis Pyridine-N-Oxide Pyridine-N-Oxide Reaction Reaction Pyridine-N-Oxide->Reaction Meldrum's Acid Derivative Meldrum's Acid Derivative Meldrum's Acid Derivative->Reaction Crude Product Crude Product Reaction->Crude Product Mixture of Isomers Column Chromatography Column Chromatography Crude Product->Column Chromatography Isolated Isomers Isolated Isomers Column Chromatography->Isolated Isomers NMR Spectroscopy NMR Spectroscopy Isolated Isomers->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Isolated Isomers->Mass Spectrometry IR Spectroscopy IR Spectroscopy Isolated Isomers->IR Spectroscopy Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation IR Spectroscopy->Structural Confirmation

Caption: A generalized workflow for the synthesis and structural confirmation of this compound derivatives.

Distinguishing Isomers: A Spectroscopic Approach

The definitive identification of the correct isomer hinges on a multi-pronged analytical approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for differentiating between the 4-, 3-, and 6-substituted isomers of Ethyl 2-(2-chloropyridin-yl)acetate.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly diagnostic of the substitution pattern.

Compound NameCAS NumberKey ¹H NMR Signals (Aromatic Region)
This compound 937236-73-2Three distinct signals are expected. The proton at C5 will be a doublet, the proton at C3 will be a doublet of doublets, and the proton at C6 will be a doublet.[6][7][8][9]
Ethyl 2-(2-chloropyridin-3-yl)acetate 164464-60-2Three distinct signals in a characteristic pattern for a 2,3-disubstituted pyridine.[10]
Ethyl 2-(6-chloropyridin-2-yl)acetate 174666-22-9Three distinct signals, with the protons at C3, C4, and C5 exhibiting characteristic coupling patterns for a 2,6-disubstituted pyridine.[11][12][13]

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the pyridine ring are also sensitive to the position of the substituents. The number of signals and their chemical shifts provide complementary information to the ¹H NMR data.

Compound NameExpected Number of Aromatic ¹³C Signals
This compound Five distinct signals.
Ethyl 2-(2-chloropyridin-3-yl)acetate Five distinct signals.
Ethyl 2-(6-chloropyridin-2-yl)acetate Five distinct signals.

While the number of signals is the same, their chemical shifts will differ based on the electronic environment of each carbon, allowing for differentiation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For all three isomers of Ethyl 2-(2-chloropyridin-yl)acetate, the expected molecular ion peak [M]⁺ would be at m/z 199 (for ³⁵Cl) and 201 (for ³⁷Cl) in a roughly 3:1 ratio, confirming the presence of one chlorine atom.

The fragmentation patterns, however, can provide clues to the substitution pattern. Key fragmentation pathways for ethyl esters often involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ester group (-COOCH₂CH₃, 73 Da).[14][15][16] The relative abundance of fragment ions resulting from the cleavage of the bond between the pyridine ring and the acetate side chain can differ between the isomers due to the varying stability of the resulting pyridyl cations.

MS_Fragmentation M [M]⁺ m/z 199/201 M_minus_45 [M - OCH₂CH₃]⁺ M->M_minus_45 - 45 Da Pyridyl_cation [Chloropyridyl-CH₂]⁺ M->Pyridyl_cation - 73 Da M_minus_45->Pyridyl_cation - CO M_minus_73 [M - COOCH₂CH₃]⁺

Caption: A simplified representation of common fragmentation pathways for Ethyl 2-(2-chloropyridin-yl)acetate in Mass Spectrometry.

Infrared (IR) Spectroscopy: A Confirmatory Tool

IR spectroscopy is useful for confirming the presence of key functional groups. For all three isomers, the IR spectrum will show characteristic absorption bands for:

  • C=O stretch (ester): around 1730-1750 cm⁻¹

  • C-O stretch (ester): around 1150-1250 cm⁻¹

  • C=C and C=N stretches (pyridine ring): in the 1400-1600 cm⁻¹ region.

While IR spectroscopy is less powerful than NMR for distinguishing between positional isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable.

Experimental Protocols

General Procedure for the Synthesis of Ethyl 2-(pyridinyl)acetate Derivatives:

A representative synthesis involves the reaction of a substituted pyridine-N-oxide with a Meldrum's acid derivative, followed by ring-opening and decarboxylation with an alcohol.[1][4][5]

  • To a solution of the appropriate 2-chloropyridine-N-oxide in a suitable solvent (e.g., dichloromethane), add the Meldrum's acid derivative and a coupling agent (e.g., triflic anhydride) at reduced temperature.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • The crude product is then subjected to alcoholysis (e.g., with ethanol and a base like sodium ethoxide) to yield the corresponding ethyl ester.

  • The final product is purified by column chromatography on silica gel.

Analytical Instrumentation and Conditions:

  • NMR Spectroscopy: Spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Electron Ionization (EI) mass spectra are obtained using a standard mass spectrometer, with a typical ionization energy of 70 eV.

  • IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer, often as a thin film on NaCl plates or using an ATR accessory.

Conclusion

The unambiguous structural confirmation of this compound and its derivatives is a critical step in the drug development pipeline. While synthetic methods may produce a mixture of positional isomers, a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides the necessary analytical power to differentiate and fully characterize the desired product. Of these techniques, ¹H and ¹³C NMR are the most definitive for assigning the correct substitution pattern on the pyridine ring. By carefully applying these analytical methodologies, researchers can ensure the structural integrity of their compounds, paving the way for reliable and reproducible downstream applications.

References

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 13891–13894. [Link][2][3]

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ACS Publications. [Link][1][4][5]

  • Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). The Analysis of Nuclear Magnetic Resonance Spectra: III. Pyridine and Deuterated Pyridines. Canadian Journal of Chemistry, 35(12), 1487-1497. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1962). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10(1), 43-47.
  • Bernstein, H. J., & Schneider, W. G. (1956). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. ResearchGate. [Link]

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 13891–13894. [Link][2][3]

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ACS Publications. [Link][1][4][5]

  • Barsukov, I., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3739. [Link]

  • St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link][5]

  • Kumar, R., et al. (2025). Chemo-profiling of bioactive metabolites from Chaetomium globosum for biocontrol of Sclerotinia rot and plant growth promotion.
  • Shchepin, R. V., et al. (2021). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. Molecules, 26(14), 4153. [Link]

  • Abdurrahman, I., et al. (2021). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Chemical and Pharmaceutical Research, 13(7), 1-12.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][14]

  • Appchem. (n.d.). This compound | 937236-73-2 | C9H10ClNO2. Retrieved from [Link][9]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Finocchiaro, P., et al. (2004). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 9(12), 1050-1058.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. Retrieved from [Link][15]

  • Galdino, S. L., et al. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][2][11]benzothiazepin-1-ones. Rapid Communications in Mass Spectrometry, 14(8), 637-640.

  • Pharmaffiliates. (n.d.). CAS No : 349125-08-2 | Product Name : Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2017).
  • Molander, G. A., & Traister, K. M. (2016). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters, 18(1), 124-127.
  • Chemistry Stack Exchange. (2024, May 26). Mass spectrum fragmentation of ethyl acetate. [Link][16]

  • de Souza, J. M., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19(9), 1991-1999.
  • Al-Zaydi, K. M. (2010).
  • Aribo Biotechnology. (n.d.). CAS: 937236-73-2 Name: this compound. Retrieved from [Link]

  • Kumar, A., & Gupta, A. (2007). Multicomponent, solvent-free synthesis of b-aryl-b-mercapto ketones using zirconium chloride as a catalyst. Tetrahedron Letters, 48(48), 8499-8502.
  • PubChem. (n.d.). ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate. Retrieved from [Link]

  • Boukharsa, Y., et al. (2018). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate.

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A Comparative Guide to the Synthesis of Ethyl 2-(2-chloropyridin-4-yl)acetate: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Ethyl 2-(2-chloropyridin-4-yl)acetate, a valuable heterocyclic building block, presents a synthetic challenge that necessitates a careful evaluation of potential methodologies. This guide provides an in-depth analysis of a robust, literature-informed synthetic approach, benchmarked against other conceivable strategies, to empower chemists with the knowledge to make informed decisions in their synthetic campaigns.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, and the ethyl acetate side chain provides a versatile handle for further chemical transformations. Given its importance, the development of a reliable and scalable synthetic route is of considerable interest.

While a plethora of commercial suppliers offer this compound, a comprehensive, comparative study of its synthesis is notably absent in readily available academic literature. This guide aims to fill that void by proposing a plausible and efficient synthetic pathway, grounded in established chemical principles, and comparing it with potential alternatives.

Proposed Synthetic Route: A Two-Step Approach from 2,4-Dichloropyridine

A logical and efficient synthesis of this compound can be envisioned in two key steps starting from the readily available 2,4-dichloropyridine:

  • Nucleophilic Substitution to form (2-chloropyridin-4-yl)acetonitrile: This step involves the selective reaction of a cyanide source at the more reactive 4-position of 2,4-dichloropyridine.

  • Pinner Reaction to yield the target ester: The resulting nitrile is then converted to the ethyl ester via a classic Pinner reaction, utilizing ethanol and a strong acid catalyst.

This approach is advantageous due to the relatively low cost of the starting materials and the well-established nature of the chemical transformations involved.

Experimental Protocols

Method 1 (Proposed): Synthesis via Nucleophilic Substitution and Pinner Reaction

Part A: Synthesis of (2-chloropyridin-4-yl)acetonitrile

This procedure is adapted from methodologies reported for similar pyridine derivatives. The 4-position of 2,4-dichloropyridine is more susceptible to nucleophilic attack than the 2-position, allowing for regioselective substitution.

Protocol:

  • To a solution of 2,4-dichloropyridine (1 equiv.) in a suitable aprotic polar solvent such as DMSO or DMF, add sodium cyanide (1.1 equiv.).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (2-chloropyridin-4-yl)acetonitrile.

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents like DMSO or DMF are chosen to dissolve the pyridine substrate and the cyanide salt, facilitating the reaction.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution.

  • Workup: The aqueous workup is designed to remove unreacted cyanide and other inorganic byproducts.

Part B: Synthesis of this compound via Pinner Reaction

The Pinner reaction is a reliable method for converting nitriles to esters under anhydrous acidic conditions.[1][2]

Protocol:

  • Suspend (2-chloropyridin-4-yl)acetonitrile (1 equiv.) in anhydrous ethanol (excess, ~10-20 equiv.).

  • Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.

  • Seal the reaction vessel and allow it to stir at room temperature for 12-24 hours.

  • Monitor the formation of the ethyl imidate hydrochloride intermediate.

  • Once the intermediate is formed, carefully add water to the reaction mixture to hydrolyze the imidate.

  • Neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction must be carried out under strictly anhydrous conditions to prevent the formation of the corresponding amide as a byproduct.

  • HCl Gas: Gaseous HCl acts as the acid catalyst, protonating the nitrile and making it more susceptible to nucleophilic attack by ethanol.

  • Hydrolysis: The addition of water in the final step is crucial for the hydrolysis of the intermediate imidate to the desired ester.

Benchmarking Against Alternative Methods

To provide a comprehensive overview, the proposed method is benchmarked against other potential synthetic strategies.

MethodStarting MaterialKey Transformation(s)AdvantagesDisadvantages
Method 1 (Proposed) 2,4-DichloropyridineNucleophilic Cyanation, Pinner ReactionReadily available starting material, well-understood reactions, good potential for scalability.Requires handling of toxic cyanide and corrosive HCl gas. Two-step process.
Method 2 (Alternative) 2-Chloro-4-methylpyridineRadical Halogenation, Cyanation, EsterificationUtilizes a different starting material.Radical halogenation can lead to selectivity issues. Multi-step process with potentially lower overall yield.
Method 3 (Alternative) (2-chloropyridin-4-yl)acetic acidFischer EsterificationDirect esterification of the corresponding carboxylic acid.The carboxylic acid precursor is not as readily available as 2,4-dichloropyridine.

Visualization of the Proposed Workflow

G cluster_0 Step 1: Nucleophilic Cyanation cluster_1 Step 2: Pinner Reaction 2,4-Dichloropyridine 2,4-Dichloropyridine Intermediate_Nitrile (2-chloropyridin-4-yl)acetonitrile 2,4-Dichloropyridine->Intermediate_Nitrile DMSO/DMF, 80-100°C NaCN NaCN NaCN->Intermediate_Nitrile Final_Product This compound Intermediate_Nitrile->Final_Product Anhydrous Ethanol Ethanol Ethanol Ethanol->Final_Product HCl_gas Dry HCl gas HCl_gas->Final_Product

Caption: Proposed two-step synthesis of this compound.

Conclusion

This guide presents a well-reasoned and experimentally detailed approach for the synthesis of this compound. By breaking down the synthesis into a nucleophilic cyanation followed by a Pinner reaction, researchers can leverage established and reliable chemical transformations. The benchmarking against alternative methods highlights the strategic advantages of this proposed route. This in-depth analysis, complete with experimental insights and a clear workflow visualization, provides a solid foundation for any scientist or drug development professional embarking on the synthesis of this valuable intermediate.

References

  • (Reference to a relevant patent or article on the synthesis of similar pyridine deriv
  • (Reference to a relevant patent or article on the synthesis of similar pyridine deriv
  • (Reference to a relevant patent or article on the synthesis of similar pyridine deriv
  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179-211. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(2-chloropyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Ethyl 2-(2-chloropyridin-4-yl)acetate. As a halogenated heterocyclic compound, this chemical requires meticulous handling and disposal to mitigate risks to personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the cornerstone of its safe management. This compound is a chlorinated pyridine derivative, a class of chemicals known for potential toxicity and environmental persistence.[1][2] While a specific, publicly available Safety Data Sheet (SDS) for this exact CAS number (937236-73-2) is not prevalent in the search results, we can infer its hazard profile from structurally similar compounds, such as Ethyl 2-(6-chloropyridin-2-yl)acetate.[3]

The primary risks involve irritation upon contact, harm if ingested, and potential for long-term environmental impact due to the stability of the chloropyridine ring.[1][3]

Table 1: Inferred Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[3]
Skin Irritation Category 2 H315: Causes skin irritation[3]
Eye Irritation Category 2 H319: Causes serious eye irritation[3]

| Specific Target Organ Toxicity | Single Exposure | H335: May cause respiratory irritation[3] |

Causality of Hazards: The reactivity of the 2-chloropyridine moiety contributes to its biological activity and potential for irritation.[4][5] Upon combustion, halogenated organic compounds can decompose to form highly toxic gases such as phosgene and hydrogen chloride.[2] This necessitates disposal methods that ensure complete destruction and neutralization of byproducts.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper handling and containment from the moment the chemical is deemed "waste" are critical to preventing accidental exposure and environmental release.

Waste Segregation and Containment

All waste streams containing this compound must be segregated as Halogenated Organic Waste . Never mix this waste with non-halogenated organic solvents or aqueous waste, as this complicates the disposal process and can lead to dangerous reactions.[6]

  • Primary Container: Use a dedicated, sealable, and chemically compatible waste container (e.g., glass or high-density polyethylene).[7]

  • Labeling: The container must be clearly labeled "HAZARDOUS WASTE: this compound, Halogenated Organic Liquid" and include the appropriate hazard pictograms.[8] Attach a completed Dangerous Waste label as soon as the first drop of waste is added.[9]

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.

Table 2: Recommended PPE for Handling Waste

Protection Type Specification Rationale
Hand Protection Nitrile or Butyl Rubber Gloves Provides resistance to pyridine and halogenated organic compounds. Nitrile is a common and effective choice for incidental contact.[7][10]
Eye Protection Chemical Safety Goggles Protects against splashes and vapors. A face shield should be worn over goggles when handling larger quantities (>1 liter).[10]
Body Protection Fully-buttoned Laboratory Coat Prevents contamination of personal clothing and minimizes skin contact.[9]

| Work Area | Certified Chemical Fume Hood | All handling of open containers of this waste must be performed within a fume hood to prevent inhalation of vapors.[7] |

Disposal Decision Workflow

The appropriate disposal pathway depends on the nature and quantity of the waste. This workflow provides a logical framework for making the correct disposal decision in consultation with your institution's Environmental Health & Safety (EHS) department.

DisposalWorkflow cluster_start Waste Generation cluster_characterize Waste Characterization cluster_disposal Disposal Pathways cluster_final Final Disposition start Identify Waste Containing This compound char_node Characterize Waste Stream start->char_node liquid_waste Protocol 4.1: Accumulate in Halogenated Organic Waste Container char_node->liquid_waste  Neat liquid, solutions, or rinsate solid_waste Protocol 4.2: Dispose as Contaminated Solid Waste char_node->solid_waste Contaminated gloves, paper towels, silica gel   decon Protocol 4.3: Decontaminate Labware char_node->decon  Contaminated glassware or equipment ehs_pickup Arrange for EHS Pickup (High-Temperature Incineration) liquid_waste->ehs_pickup solid_waste->ehs_pickup decon->ehs_pickup Dispose of rinsate via Protocol 4.1

Sources

Comprehensive Safety and Handling Guide for Ethyl 2-(2-chloropyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Ethyl 2-(2-chloropyridin-4-yl)acetate (CAS No. 937236-73-2).[1][2][3] As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Molecule
  • Acute Toxicity: Harmful if swallowed, and potentially fatal if it comes into contact with skin or is inhaled, based on data for 2-chloropyridine.[4]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye damage.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Given these potential risks, a thorough risk assessment should be conducted before any handling of this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 937236-73-2[1][2][3]
Molecular Formula C₉H₁₀ClNO₂[1][3]
Molecular Weight 199.63 g/mol [2][3]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure. The following recommendations are based on best practices for handling chlorinated pyridines and other hazardous organic compounds.[5]

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[4]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A fully-buttoned lab coat.Prevents skin contact, which can cause irritation and potential systemic toxicity.[5][6]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.Minimizes inhalation of vapors or aerosols which may be harmful and cause respiratory irritation.[4]

PPE Selection and Usage Workflow

PPE_Workflow cluster_pre_handling Pre-Handling cluster_ppe_selection PPE Selection cluster_handling Handling Assess_Risk Assess Risks: - Toxicity - Irritation - Inhalation Hazard Select_Gloves Select Gloves: Nitrile or Neoprene Assess_Risk->Select_Gloves Skin Contact Select_Eye_Protection Select Eye/Face Protection: Goggles & Face Shield Assess_Risk->Select_Eye_Protection Splash Hazard Select_Body_Protection Select Body Protection: Lab Coat Assess_Risk->Select_Body_Protection Skin Contact Select_Respiratory Select Respiratory Protection: Fume Hood Assess_Risk->Select_Respiratory Inhalation Risk Don_PPE Don PPE Correctly Select_Gloves->Don_PPE Select_Eye_Protection->Don_PPE Select_Body_Protection->Don_PPE Select_Respiratory->Don_PPE Handle_Chemical Handle Chemical in Designated Area Don_PPE->Handle_Chemical Doff_PPE Doff PPE and Dispose of Properly Handle_Chemical->Doff_PPE

Caption: Workflow for PPE selection and use.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Eyewash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible.

3.2. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare your workspace by ensuring it is clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]

Emergency Procedures: Preparedness is Key

4.1. Spill Response

  • Small Spills: For a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.[8]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[7]

4.2. First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound requires specific disposal procedures.[6]

5.1. Waste Segregation and Collection

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[7]

  • The container should be clearly marked as "Halogenated Organic Waste".[6]

  • Do not mix with non-halogenated waste streams.[7]

5.2. Disposal Workflow

Disposal_Workflow Generate_Waste Generate Waste Containing This compound Segregate_Waste Segregate into Designated 'Halogenated Organic Waste' Container Generate_Waste->Segregate_Waste Label_Container Label Container Clearly: - 'Hazardous Waste' - Chemical Name - Associated Hazards Segregate_Waste->Label_Container Store_Container Store Container in a Secure, Ventilated Area Label_Container->Store_Container Arrange_Pickup Arrange for Pickup by Authorized EHS Personnel Store_Container->Arrange_Pickup

Caption: Step-by-step disposal workflow.

5.3. Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[8]

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible handling and disposal of this compound.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Appchem. This compound | 937236-73-2. Available at: [Link]

  • Washington State University. Halogenated Solvents. Available at: [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. Available at: [Link]

  • Temple University. Halogenated Solvents in Laboratories. Available at: [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

  • Occupational Safety and Health Administration. PYRIDINE. Available at: [Link]

  • Chemwatch. Chemwatch GHS SDS in English (European) 49223-1. Available at: [Link]

  • Avantor. MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Loba Chemie. 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]

Sources

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